Product packaging for cis,cis-3,6-Dodecadienoyl-CoA(Cat. No.:)

cis,cis-3,6-Dodecadienoyl-CoA

Katalognummer: B1248111
Molekulargewicht: 945.8 g/mol
InChI-Schlüssel: KEPSPLQXVPROMK-ASJCJLDXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

cis,cis-dodeca-3,6-dienoyl-CoA is a specialized intermediate in the fatty acid beta-oxidation pathway. With the molecular formula C33H54N7O17P3S , this coenzyme A derivative is characterized by two cis-configured double bonds at the 3 and 6 positions of its dodecadienoyl chain. Its primary research value lies in its role as a substrate in the study of unsaturated fatty acid metabolism. In humans, it is specifically metabolized by dodecenoyl-CoA delta-isomerase, an enzyme that catalyzes its isomerization to trans,cis-lauro-2,6-dienoyl-CoA . This reaction is critical for the complete degradation of certain unsaturated fatty acids, making the compound essential for investigating metabolic disorders, enzyme mechanisms, and energy homeostasis. Researchers utilize cis,cis-dodeca-3,6-dienoyl-CoA in enzymology assays, metabolic profiling, and studies focused on mitochondrial function and peroxisomal disorders. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not approved for use in humans, as a cosmetic, or for any other commercial application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H54N7O17P3S B1248111 cis,cis-3,6-Dodecadienoyl-CoA

Eigenschaften

Molekularformel

C33H54N7O17P3S

Molekulargewicht

945.8 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3Z,6Z)-dodeca-3,6-dienethioate

InChI

InChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h8-9,11-12,20-22,26-28,32,43-44H,4-7,10,13-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b9-8-,12-11-/t22-,26-,27-,28+,32-/m1/s1

InChI-Schlüssel

KEPSPLQXVPROMK-ASJCJLDXSA-N

Isomerische SMILES

CCCCC/C=C\C/C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Kanonische SMILES

CCCCCC=CCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Significance of cis,cis-3,6-Dodecadienoyl-CoA: An Intermediate at the Crossroads of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

cis,cis-3,6-Dodecadienoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids, arising specifically from the degradation of linoleic acid. Its metabolism requires the action of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase, which facilitates its entry into the main β-oxidation spiral. Beyond its role in energy metabolism, emerging evidence suggests a potential role for C12 acyl-CoA species in the biosynthesis of insect pheromones. This technical guide provides a comprehensive overview of the biological significance of this compound, including its metabolic fate, the enzymes involved in its transformation, and its potential broader physiological roles. Detailed methodologies for the study of this molecule and its related enzymatic activities are also presented, alongside a discussion of the regulation of its metabolic pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, enzymology, and metabolic disorders.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in most organisms. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the oxidation of unsaturated fatty acids, which contain one or more double bonds, necessitates the involvement of auxiliary enzymes to handle the non-standard intermediates. This compound is one such intermediate, formed during the breakdown of the common dietary polyunsaturated fatty acid, linoleic acid (C18:2 n-6).

This guide will delve into the technical details of the biological role of this compound, providing an in-depth analysis of its metabolic pathway, the kinetics of the enzymes that act upon it, and its potential as a precursor for other bioactive molecules. Furthermore, we will explore the regulation of its metabolism and its relevance in the context of metabolic health and disease.

The Role of this compound in Fatty Acid β-Oxidation

This compound is generated from linoleoyl-CoA after three successive cycles of β-oxidation. Each cycle removes a two-carbon unit in the form of acetyl-CoA. The presence of a cis-double bond at the β-position (carbon 3) prevents the direct action of the next enzyme in the cycle, enoyl-CoA hydratase.

To overcome this metabolic hurdle, the enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase, catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond. This conversion results in the formation of trans,cis-2,6-dodecadienoyl-CoA, a substrate that can be processed by the subsequent enzymes of the β-oxidation pathway.

Enzymology of this compound Isomerization

The key enzyme responsible for the metabolism of this compound is Δ³,Δ²-enoyl-CoA isomerase. In mammals, there are two primary mitochondrial isoforms of this enzyme:

  • ECI1 (Enoyl-CoA Delta Isomerase 1): Also known as mitochondrial short-chain enoyl-CoA isomerase.

  • ECI2 (Enoyl-CoA Delta Isomerase 2): Also known as mitochondrial long-chain enoyl-CoA isomerase.

Both isoforms can act on a range of enoyl-CoA substrates. Studies on ECI1-deficient mice have shown an accumulation of C12:1 acylcarnitine, suggesting that dodecenoyl-CoA is a physiological substrate for this enzyme[1]. The presence of ECI2 appears to provide some functional redundancy, as the phenotype of ECI1 knockout mice is relatively mild[1].

Quantitative Data

Precise kinetic parameters for the interaction of Δ³,Δ²-enoyl-CoA isomerase with this compound are not extensively documented in the literature. However, data from related substrates provide valuable insights into the enzyme's efficiency.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Bovine Liver3-cis-Dodecenoyl-CoA32Not ReportedNot Reported[2]
Plant CotyledonsVarious enoyl-CoAsNot SpecifiedNot Specified~10⁶[3]

Note: The high kcat/Km value for the plant enzyme suggests a very high catalytic efficiency. While not directly measured for the mammalian enzyme with this compound, it is expected to be a highly efficient reaction to prevent the accumulation of this intermediate. The cellular concentration of this compound is expected to be very low under normal physiological conditions due to the high efficiency of its isomerization.

Potential Role in Pheromone Biosynthesis

Beyond its role in energy metabolism, there is growing evidence that intermediates of fatty acid β-oxidation serve as precursors for the biosynthesis of insect sex pheromones. Many lepidopteran pheromones are C10-C18 unsaturated aldehydes, alcohols, or acetates. The biosynthesis of these molecules often involves the chain-shortening of longer-chain fatty acids via a limited number of β-oxidation cycles.

Specifically, dodecadienols (C12 dienols) have been identified as components of the sex pheromones of several moth species, including the European grapevine moth (Lobesia botrana) and the codling moth (Cydia pomonella)[4][5]. The biosynthetic pathways in these insects involve desaturation of a C14 or C16 fatty acid followed by one or two cycles of β-oxidation to produce a C12 intermediate. It is plausible that a dodecadienoyl-CoA species, such as an isomer of this compound, could be a key precursor in the synthesis of these dodecadienol pheromones. The dodecadienoyl-CoA would then be reduced to the corresponding alcohol and subsequently acetylated to form the active pheromone component.

Regulation of this compound Metabolism

The metabolism of this compound is intrinsically linked to the overall regulation of fatty acid β-oxidation. The primary regulatory control points for fatty acid oxidation include:

  • Substrate Availability: The entry of fatty acids into the mitochondria is a key regulatory step, controlled by the carnitine palmitoyltransferase (CPT) system. CPT1 is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis.

  • Transcriptional Regulation: The expression of genes encoding β-oxidation enzymes, including the enoyl-CoA isomerases (ECI1 and ECI2), is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). Polyunsaturated fatty acids and their derivatives can act as ligands for these transcription factors, thereby influencing the expression of the enzymes required for their own degradation.

  • Allosteric Regulation: The activity of β-oxidation enzymes can be allosterically regulated by the ratios of NADH/NAD⁺ and acetyl-CoA/CoA. High ratios of these products indicate a high energy state and lead to the inhibition of β-oxidation.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of acyl-CoA esters can be challenging due to the lability of the thioester bond. A common and effective method involves the acylation of coenzyme A with an activated form of the fatty acid, such as a mixed anhydride or an N-hydroxysuccinimide ester[6][7]. A general procedure is outlined below:

  • Preparation of cis,cis-3,6-Dodecadienoic Acid: The free fatty acid can be synthesized from commercially available precursors using standard organic chemistry techniques, such as Wittig reactions to introduce the cis double bonds at the desired positions.

  • Activation of the Carboxylic Acid: The cis,cis-3,6-dodecadienoic acid is activated, for example, by reacting it with ethyl chloroformate in the presence of a tertiary amine base to form a mixed anhydride.

  • Acylation of Coenzyme A: A solution of coenzyme A in a buffered aqueous or mixed aqueous/organic solvent system is reacted with the activated fatty acid. The pH is maintained in the neutral to slightly alkaline range to facilitate the nucleophilic attack of the thiol group of coenzyme A.

  • Purification: The resulting this compound is purified from the reaction mixture using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Enzymatic Assay for Δ³,Δ²-Enoyl-CoA Isomerase

The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured spectrophotometrically by monitoring the decrease in absorbance of a suitable substrate or by coupling the reaction to subsequent enzymes in the β-oxidation pathway. A continuous spectrophotometric assay can be performed as follows:

  • Principle: The assay couples the isomerization of this compound to the subsequent hydration by enoyl-CoA hydratase and dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase. The final step results in the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • NAD⁺

    • Recombinant enoyl-CoA hydratase

    • Recombinant 3-hydroxyacyl-CoA dehydrogenase

    • This compound (substrate)

    • Enzyme source (e.g., purified Δ³,Δ²-enoyl-CoA isomerase or mitochondrial extract)

  • Procedure:

    • A reaction mixture containing the assay buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase is prepared in a cuvette.

    • The reaction is initiated by the addition of the enzyme source and the substrate, this compound.

    • The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The rate of NADH production is proportional to the activity of Δ³,Δ²-enoyl-CoA isomerase.

Visualizations

Signaling Pathways and Experimental Workflows

beta_oxidation_pathway linoleoyl_coa Linoleoyl-CoA (C18:2) beta_ox_cycles 3 Cycles of β-Oxidation linoleoyl_coa->beta_ox_cycles dodecadienoyl_coa This compound beta_ox_cycles->dodecadienoyl_coa + 3 Acetyl-CoA isomerase Δ³,Δ²-Enoyl-CoA Isomerase (ECI1/2) dodecadienoyl_coa->isomerase trans_dodecadienoyl_coa trans,cis-2,6-Dodecadienoyl-CoA isomerase->trans_dodecadienoyl_coa beta_oxidation Further β-Oxidation trans_dodecadienoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Metabolic fate of this compound in β-oxidation.

pheromone_biosynthesis_hypothesis long_chain_facl Long-chain Unsaturated Fatty Acyl-CoA limited_beta_ox Limited β-Oxidation (Chain Shortening) long_chain_facl->limited_beta_ox dodecadienoyl_coa Dodecadienoyl-CoA (e.g., this compound) limited_beta_ox->dodecadienoyl_coa reduction Fatty Acyl-CoA Reductase dodecadienoyl_coa->reduction dodecadienol Dodecadienol reduction->dodecadienol acetylation Acetyltransferase dodecadienol->acetylation pheromone Dodecadienyl Acetate (Pheromone) acetylation->pheromone

Caption: Hypothetical pathway for dodecadienol pheromone biosynthesis.

experimental_workflow cluster_synthesis Synthesis cluster_assay Enzymatic Assay synthesis_start cis,cis-3,6-Dodecadienoic Acid + Coenzyme A activation Activation of Carboxylic Acid synthesis_start->activation acylation Acylation Reaction activation->acylation purification HPLC Purification acylation->purification product This compound purification->product assay_start This compound + Enzyme Source coupled_reaction Coupled Reaction with Hydratase & Dehydrogenase assay_start->coupled_reaction nadh_production NAD⁺ → NADH coupled_reaction->nadh_production spectrophotometry Measure Absorbance at 340 nm nadh_production->spectrophotometry activity Enzyme Activity spectrophotometry->activity

Caption: Workflow for the synthesis and enzymatic assay of this compound.

Conclusion and Future Directions

This compound stands as a crucial metabolic intermediate, ensuring the complete and efficient catabolism of polyunsaturated fatty acids. Its metabolism highlights the elegant solutions that have evolved to handle the structural diversity of dietary lipids. While its role in β-oxidation is well-established, the potential involvement of this and related C12 acyl-CoAs in insect pheromone biosynthesis opens up exciting avenues for future research. Elucidating the specific enzymes that channel intermediates from β-oxidation into pheromone production pathways could have significant implications for pest management strategies.

Furthermore, a more detailed characterization of the kinetic properties of the mammalian Δ³,Δ²-enoyl-CoA isomerases with this compound is warranted to fully understand the flux through this metabolic step. The development of specific inhibitors for these isomerases could also be a valuable tool for studying the physiological consequences of impaired polyunsaturated fatty acid oxidation and may have therapeutic potential in metabolic diseases. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the multifaceted biological significance of this important molecule.

References

An In-depth Technical Guide on the Role of cis,cis-3,6-Dodecadienoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-3,6-Dodecadienoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of linoleic acid, a common polyunsaturated fatty acid. Its unique stereochemistry necessitates a specialized enzymatic pathway to be fully metabolized for energy production. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the key enzymes, their mechanisms, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the analysis of this metabolite and associated enzymatic activities, and presents visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolism, and drug development.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for energy homeostasis. While the oxidation of saturated fatty acids follows a straightforward four-step cycle, the metabolism of unsaturated fatty acids, such as linoleic acid, requires auxiliary enzymes to handle the non-standard configurations of their double bonds. One such critical intermediate is this compound, which is formed after three cycles of β-oxidation of linoleoyl-CoA.[1] This guide delves into the intricate metabolic pathway that processes this compound, a key step in harnessing the full energetic potential of polyunsaturated fats.

The Metabolic Pathway of this compound

The metabolism of this compound is a critical juncture in the β-oxidation of linoleic acid. The cis-double bond at the third carbon position prevents the direct action of the standard β-oxidation enzyme, enoyl-CoA hydratase. Therefore, a specific isomerase is required to convert it into a metabolically competent intermediate.

Formation of this compound

Linoleoyl-CoA, an 18-carbon fatty acyl-CoA with two cis-double bonds at the 9th and 12th carbons, undergoes three successive rounds of β-oxidation. Each cycle involves the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase, releasing an acetyl-CoA molecule in each round. This process shortens the fatty acyl chain by two carbons per cycle, ultimately yielding the 12-carbon intermediate, this compound.

Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase

The pivotal step in the metabolism of this compound is its isomerization catalyzed by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase.[1][2][3][4] This enzyme facilitates the conversion of the cis-Δ³ double bond to a trans-Δ² double bond.[2][3][4] This isomerization reaction is crucial as it transforms the molecule into a substrate that can be recognized by the subsequent enzymes of the β-oxidation pathway.[5] The product of this reaction is trans,cis-2,6-dodecadienoyl-CoA.

Subsequent Steps in β-Oxidation

Following the isomerization, trans,cis-2,6-dodecadienoyl-CoA can re-enter the β-oxidation spiral. The subsequent steps involve the action of 2,4-dienoyl-CoA reductase, which reduces the conjugated double bonds, and another round of isomerization to finally yield a substrate that can be completely oxidized to acetyl-CoA.[6][7]

Quantitative Data

While specific kinetic data for the interaction of Δ³,Δ²-enoyl-CoA isomerase with this compound is not extensively documented, data for related substrates provide valuable insights. The cellular concentrations of individual acyl-CoA species are generally low and can vary depending on the metabolic state of the cell.

Table 1: General Kinetic Parameters for Δ³,Δ²-Enoyl-CoA Isomerases

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Rat Liver Mitochondriacis-3-Octenoyl-CoA~25Not Reported[8]
Saccharomyces cerevisiae (Peroxisomal)3-trans-Hexenoyl-CoANot Reported11 units/mg[9]
Saccharomyces cerevisiae (Peroxisomal)3-cis-Octenoyl-CoANot Reported16 units/mg[9]

Table 2: Cellular Concentrations of Acyl-CoAs in Mammalian Cells

Cell TypeAcyl-CoA SpeciesConcentration (pmol/106 cells)Reference
RAW264.7Total Fatty Acyl-CoAs12 ± 1.0[10]
MCF7Total Fatty Acyl-CoAs80.4 ± 6.1[10]
RAW264.7Myristoyl-CoA (C14:0)~2.4[10]
MCF7Myristoyl-CoA (C14:0)~5.6[10]

Experimental Protocols

Synthesis of this compound

The chemical synthesis of specific acyl-CoA thioesters is a prerequisite for detailed enzymatic and metabolic studies. A common method involves the activation of the corresponding fatty acid and its subsequent reaction with coenzyme A.

Protocol 4.1.1: Synthesis via N-Hydroxysuccinimide Ester [11]

  • Activation of cis,cis-3,6-Dodecadienoic Acid:

    • Dissolve cis,cis-3,6-dodecadienoic acid and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as dichloromethane.

    • Add a coupling reagent, for example, dicyclohexylcarbodiimide (DCC), and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the N-hydroxysuccinimide ester of cis,cis-3,6-dodecadienoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve the synthesized NHS ester in a suitable organic solvent (e.g., tetrahydrofuran).

    • Prepare a solution of coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate).

    • Slowly add the NHS ester solution to the coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 8.0.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting this compound by reversed-phase HPLC.

Enzymatic Assay for Δ³,Δ²-Enoyl-CoA Isomerase

The activity of Δ³,Δ²-enoyl-CoA isomerase can be monitored spectrophotometrically by coupling the isomerization reaction to the subsequent hydration reaction catalyzed by enoyl-CoA hydratase.

Protocol 4.2.1: Coupled Spectrophotometric Assay

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Add a saturating amount of purified enoyl-CoA hydratase.

    • Add NAD⁺ and L-3-hydroxyacyl-CoA dehydrogenase.

    • Add the substrate, this compound.

  • Assay Procedure:

    • Initiate the reaction by adding a purified preparation of Δ³,Δ²-enoyl-CoA isomerase.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by L-3-hydroxyacyl-CoA dehydrogenase.

    • The rate of NADH formation is proportional to the activity of the isomerase.

Analysis of Acyl-CoAs by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species from biological samples.[8][10]

Protocol 4.3.1: Extraction and Analysis of Acyl-CoAs from Cells

  • Extraction:

    • Harvest cultured cells and rapidly quench metabolism by washing with ice-cold saline.

    • Lyse the cells in a suitable extraction solvent, typically a mixture of isopropanol and an aqueous buffer.

    • Include internal standards (e.g., odd-chain length acyl-CoAs) for accurate quantification.[10]

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • HPLC-MS/MS Analysis:

    • Use a reversed-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile/methanol).

    • Set up the mass spectrometer for positive ion mode electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) for specific detection and quantification of this compound and other acyl-CoAs of interest. The transition from the precursor ion to a specific product ion (e.g., the loss of the phosphopantetheine moiety) provides high selectivity.[10]

Visualizations

Signaling Pathway

fatty_acid_metabolism cluster_beta_oxidation Mitochondrial β-Oxidation Linoleoyl-CoA Linoleoyl-CoA 3_cycles 3 Cycles of β-Oxidation Linoleoyl-CoA->3_cycles cis_cis_3_6_Dodecadienoyl_CoA This compound 3_cycles->cis_cis_3_6_Dodecadienoyl_CoA trans_cis_2_6_Dodecadienoyl_CoA trans,cis-2,6-Dodecadienoyl-CoA cis_cis_3_6_Dodecadienoyl_CoA->trans_cis_2_6_Dodecadienoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase Further_Oxidation Further β-Oxidation (via 2,4-dienoyl-CoA reductase) trans_cis_2_6_Dodecadienoyl_CoA->Further_Oxidation Acetyl_CoA Acetyl-CoA Further_Oxidation->Acetyl_CoA

Caption: Metabolic pathway of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Fatty_Acid cis,cis-3,6-Dodecadienoic Acid Activation Activation (e.g., with NHS/DCC) Fatty_Acid->Activation NHS_Ester NHS Ester Intermediate Activation->NHS_Ester CoA_Reaction Reaction with Coenzyme A NHS_Ester->CoA_Reaction Acyl_CoA_Product This compound CoA_Reaction->Acyl_CoA_Product Biological_Sample Biological Sample (e.g., Cells, Tissue) Extraction Acyl-CoA Extraction Biological_Sample->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Quantification Quantification HPLC_MS->Quantification

References

The Enigmatic Biosynthesis of cis,cis-3,6-Dodecadienoyl-CoA in Mammals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the biosynthesis of cis,cis-3,6-dodecadienoyl-CoA, a C12 di-unsaturated fatty acyl-CoA, in mammals. While a definitive endogenous pathway has yet to be elucidated, this document synthesizes available evidence to propose a hypothetical biosynthetic route involving known mammalian fatty acid modifying enzymes. We provide a comprehensive overview of the plausible enzymatic steps, their regulation, and detailed experimental protocols to facilitate further research in this underexplored area of lipid metabolism. This guide also includes quantitative data on related enzymatic activities and discusses the potential for exogenous origins of this molecule. The information presented herein is intended to serve as a foundational resource for researchers aiming to unravel the metabolic significance and therapeutic potential of this compound.

Introduction: An Uncharted Pathway in Mammalian Lipidomics

The landscape of mammalian lipidomics is vast and continues to expand, with new fatty acid species and their metabolic pathways being continuously discovered. Among these is this compound, a 12-carbon di-unsaturated fatty acyl-CoA. Its specific biological functions and biosynthetic origins in mammals remain largely unknown. The presence of a cis-3 double bond is particularly intriguing, as its formation does not align with the canonical activities of known mammalian fatty acid desaturases.

This document aims to provide a technical framework for the scientific community to explore the biosynthesis of this enigmatic molecule. We will present a hypothetical pathway grounded in the known substrate promiscuity of mammalian desaturase and elongase enzymes, detail the necessary experimental approaches to validate this hypothesis, and present relevant quantitative data to inform experimental design.

A Hypothetical Biosynthetic Pathway

The endogenous de novo synthesis of this compound in mammals is not yet established. The primary challenge in postulating a pathway is the enzymatic introduction of a cis double bond at the Δ3 position, a reaction not catalyzed by known mammalian desaturases (which typically act at the Δ5, Δ6, and Δ9 positions). However, based on the known plasticity of fatty acid metabolism, we propose a speculative pathway for investigation.

2.1. Proposed Pathway: A Two-Step Desaturation of Lauroyl-CoA

The most direct hypothetical pathway would involve the sequential desaturation of a saturated C12 precursor, lauroyl-CoA.

  • Step 1: Δ6 Desaturation of Lauroyl-CoA. The initial step could be the introduction of a cis double bond at the 6-position of lauroyl-CoA (12:0-CoA) by the Fatty Acid Desaturase 2 (FADS2) enzyme. FADS2 is known for its Δ6 desaturase activity on C18 fatty acids, but has also been shown to act on a wider range of substrates, including some shorter-chain fatty acids. This would produce cis-6-dodecenoyl-CoA.

  • Step 2: Atypical Δ3 Desaturation. The second, and most speculative, step would require the introduction of a cis double bond at the 3-position of cis-6-dodecenoyl-CoA. As no mammalian Δ3 desaturase has been identified, this reaction may be catalyzed by an existing desaturase exhibiting non-canonical activity under specific cellular conditions, or by an as-yet-unidentified enzyme.

Hypothetical Biosynthesis of this compound cluster_pathway Hypothetical Pathway Lauroyl-CoA (12:0-CoA) Lauroyl-CoA (12:0-CoA) cis-6-Dodecenoyl-CoA cis-6-Dodecenoyl-CoA Lauroyl-CoA (12:0-CoA)->cis-6-Dodecenoyl-CoA FADS2 (Δ6-desaturase) (Speculative) This compound This compound cis-6-Dodecenoyl-CoA->this compound Unknown Δ3-desaturase (Highly Speculative)

Figure 1: Hypothetical pathway for this compound synthesis.

2.2. Alternative Hypothesis: Exogenous Origin

An alternative and plausible hypothesis is that this compound is not synthesized de novo by mammals but originates from exogenous sources. These could include:

  • Dietary Intake: Consumption of foods containing this fatty acid, which is then activated to its CoA ester within mammalian cells.

  • Gut Microbiota Metabolism: Production by commensal bacteria in the gut, followed by absorption and activation in the host.

Further investigation using lipidomics analysis of various diets and germ-free animal models is required to explore these possibilities.

Quantitative Data on Relevant Enzyme Families

While specific kinetic data for the synthesis of this compound is unavailable, the following tables summarize the known substrate specificities of mammalian FADS and ELOVL enzymes, which are pertinent to the hypothetical pathway.

Table 1: Substrate Specificity of Key Mammalian Fatty Acid Desaturases (FADS)

EnzymeCommon SubstratesProductsNotes
FADS1 (Δ5-desaturase) Dihomo-γ-linolenoyl-CoA (20:3n-6)Arachidonoyl-CoA (20:4n-6)Primarily involved in the synthesis of long-chain polyunsaturated fatty acids (PUFAs).
Eicosatetraenoyl-CoA (20:4n-3)Eicosapentaenoyl-CoA (20:5n-3)
FADS2 (Δ6-desaturase) Linoleoyl-CoA (18:2n-6)γ-Linolenoyl-CoA (18:3n-6)A versatile enzyme with reported Δ4, Δ6, and Δ8 desaturase activities.[1][2]
α-Linolenoyl-CoA (18:3n-3)Stearidonoyl-CoA (18:4n-3)
Palmitoyl-CoA (16:0)Sapienoyl-CoA (16:1n-10)Activity on shorter chain fatty acids is less characterized.
SCD1 (Δ9-desaturase) Stearoyl-CoA (18:0)Oleoyl-CoA (18:1n-9)Primarily acts on saturated fatty acids.
Palmitoyl-CoA (16:0)Palmitoleoyl-CoA (16:1n-7)

Table 2: Substrate Specificity of Mammalian Fatty Acid Elongases (ELOVL)

EnzymePreferred Substrates (Acyl-CoA)Primary ProductsNotes
ELOVL1 C12-C16 Saturated & MonounsaturatedC18-C26 SaturatedImportant for the synthesis of very-long-chain fatty acids.[3]
ELOVL2 C18-C22 PUFAsC22-C24 PUFAsKey enzyme in the elongation of PUFAs.
ELOVL3 C16-C22 Saturated & MonounsaturatedC18-C24 Saturated & Monounsaturated
ELOVL4 ≥C26 Saturated & PUFAs≥C28 VLC-SFA & VLC-PUFASpecialized for very-long-chain fatty acid synthesis.[4]
ELOVL5 C16-C20 PUFAsC18-C22 PUFAsBroad specificity for PUFA elongation.
ELOVL6 C12-C16 SaturatedC16-C18 SaturatedA key regulator of the ratio of C16 to C18 saturated fatty acids.
ELOVL7 C16-C20 Saturated & MonounsaturatedC18-C22 Saturated & Monounsaturated

Experimental Protocols

To investigate the hypothetical biosynthesis of this compound, the following experimental protocols for in vitro fatty acid desaturase and elongase assays can be adapted.

4.1. General Experimental Workflow

Experimental Workflow cluster_workflow Workflow for Investigating Biosynthesis Cell/Tissue Homogenization Cell/Tissue Homogenization Microsome Isolation Microsome Isolation Cell/Tissue Homogenization->Microsome Isolation Differential Centrifugation In Vitro Enzyme Assay In Vitro Enzyme Assay Microsome Isolation->In Vitro Enzyme Assay Incubation with Substrates & Cofactors Lipid Extraction Lipid Extraction In Vitro Enzyme Assay->Lipid Extraction Bligh & Dyer or Folch Method Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) Saponification & Methylation Product Analysis Product Analysis Derivatization (FAMEs)->Product Analysis GC-MS or LC-MS/MS

Figure 2: General workflow for enzyme activity assays.

4.2. Protocol for In Vitro Fatty Acid Desaturase Assay

This protocol is adapted from established methods for assaying FADS activity and can be used to test the conversion of lauroyl-CoA and cis-6-dodecenoyl-CoA.[5][6]

4.2.1. Materials

  • Buffer A: 0.1 M Potassium phosphate (pH 7.2), 0.25 M sucrose, 1 mM EDTA.

  • Microsomes: Isolated from mammalian cells or tissues of interest (e.g., liver, sebaceous glands).

  • Substrates: Lauroyl-CoA, cis-6-dodecenoyl-CoA (or their corresponding fatty acids for in situ CoA ligation).

  • Cofactors: NADH or NADPH solution (10 mM).

  • Reaction Buffer: 0.1 M Potassium phosphate (pH 7.2), 3.2 mg/mL BSA (fatty acid-free), 4000 U/mL catalase.

  • Stopping Solution: 2 M KOH in 20% methanol.

  • Extraction Solvents: Chloroform, Methanol, 3 M HCl.

  • Derivatization Reagent: BF3-methanol or methanolic HCl.

  • Internal Standard: e.g., Heptadecanoic acid (C17:0).

4.2.2. Procedure

  • Microsome Preparation: Isolate microsomes from cell or tissue homogenates by differential centrifugation. Resuspend the microsomal pellet in Buffer A and determine the protein concentration (e.g., by Bradford assay).

  • Assay Setup: In a microcentrifuge tube, combine 100 µg of microsomal protein with the reaction buffer.

  • Substrate Addition: Add the acyl-CoA substrate to a final concentration of 10-50 µM.

  • Initiation of Reaction: Start the reaction by adding NADH or NADPH to a final concentration of 1-2 mM. The total reaction volume should be around 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

  • Termination and Saponification: Stop the reaction by adding 200 µL of the stopping solution. Add the internal standard. Incubate at 90°C for 20 minutes to saponify the acyl-CoAs.

  • Fatty Acid Extraction: Acidify the mixture with 200 µL of 3 M HCl. Extract the fatty acids using a chloroform/methanol extraction procedure (e.g., Bligh and Dyer).

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) by incubating with a methylation reagent at 60-80°C.

  • Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturated products.

4.3. Protocol for In Vitro Fatty Acid Elongase Assay

This protocol, based on established methods, can be adapted to assess the elongation of potential shorter-chain precursors.[7][8]

4.3.1. Materials

  • Microsomes: Isolated as described above.

  • Acyl-CoA Substrate: e.g., Decenoyl-CoA.

  • [2-14C]Malonyl-CoA (as the elongating unit).

  • Cofactor: NADPH solution (10 mM).

  • Elongation Buffer: 0.1 M Potassium phosphate (pH 7.4), 2 mM MgCl2, 100 µM cerulenin (to inhibit fatty acid synthase).

  • Stopping Solution: 5 M KOH in 10% methanol.

  • Extraction Solvents: Chloroform, Methanol, 5 M HCl.

  • Scintillation Cocktail.

4.3.2. Procedure

  • Microsome Preparation: Isolate and quantify microsomal protein as in the desaturase assay.

  • Assay Setup: In a microcentrifuge tube, combine 200 µg of microsomal protein with the elongation buffer.

  • Substrate Addition: Add the acyl-CoA substrate (5-20 µM) and [2-14C]malonyl-CoA (e.g., 7.5 nmol, ~3000 dpm/nmol).

  • Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM. The total reaction volume should be 100 µL.

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Termination and Saponification: Stop the reaction by adding 100 µL of the stopping solution and incubate at 65°C for 1 hour.

  • Extraction: Acidify with 100 µL of 5 M HCl and extract the fatty acids with hexane.

  • Quantification: Transfer the hexane phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the elongase activity.

4.4. Detection and Quantification of this compound

The presence and quantity of the target molecule in biological samples can be determined using liquid chromatography-high resolution mass spectrometry (LC-HRMS).[9][10]

Quantification Workflow cluster_quant LC-HRMS Quantification Workflow Cell/Tissue Lysis Cell/Tissue Lysis Protein Precipitation Protein Precipitation Cell/Tissue Lysis->Protein Precipitation Trichloroacetic Acid Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Acyl-CoA Purification LC-HRMS Analysis LC-HRMS Analysis Solid-Phase Extraction->LC-HRMS Analysis Separation & Detection Data Analysis Data Analysis LC-HRMS Analysis->Data Analysis Quantification against Internal Standard

Figure 3: Workflow for quantification of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in mammals represents a compelling gap in our knowledge of lipid metabolism. While a definitive pathway remains to be discovered, the hypothetical route and experimental frameworks presented in this guide offer a starting point for investigation. Future research should focus on:

  • Enzyme Substrate Screening: Systematically screening FADS and ELOVL isoforms for activity on C12 substrates.

  • Metabolomic Profiling: Analyzing various mammalian tissues and cell lines under different physiological conditions to identify the presence and regulation of this compound.

  • Stable Isotope Tracing: Using 13C-labeled precursors (e.g., 13C-lauric acid) in cell culture or animal models to trace the metabolic fate and identify the biosynthetic pathway.

  • Exploring Exogenous Sources: Investigating the contribution of diet and the gut microbiome to the mammalian pool of this fatty acyl-CoA.

Elucidating the biosynthesis and function of this compound will not only enhance our fundamental understanding of lipid biochemistry but may also open new avenues for therapeutic intervention in metabolic diseases.

References

Unveiling a Key Intermediate: A Technical Guide to cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and metabolic significance of cis,cis-3,6-Dodecadienoyl-CoA. This medium-chain unsaturated fatty acyl-CoA is a critical, yet transient, intermediate in the mitochondrial beta-oxidation of linoleic acid, a common polyunsaturated fatty acid. Understanding its formation, enzymatic conversion, and biochemical properties is essential for researchers investigating fatty acid metabolism, metabolic disorders, and the development of therapeutics targeting these pathways.

Discovery and Metabolic Context

This compound was identified through the elucidation of the metabolic pathway for polyunsaturated fatty acids. Unlike their saturated counterparts, the beta-oxidation of fatty acids with cis-double bonds requires the action of auxiliary enzymes to handle the non-standard stereochemistry of the intermediates.

The discovery is intrinsically linked to the study of linoleic acid metabolism. It was established that after three standard cycles of beta-oxidation, which remove a total of six carbons from the 18-carbon linoleoyl-CoA, a 12-carbon intermediate with the original double bonds at positions 3 and 6 is formed. This intermediate is this compound.[1]

Its pivotal role is as a substrate for the enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8).[2] This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, a necessary step for the subsequent reactions of the beta-oxidation spiral.[3][4][5]

Signaling and Metabolic Pathways

The immediate metabolic fate of this compound is a critical branch point in the degradation of linoleic acid. The pathway is outlined below.

fatty_acid_oxidation cluster_beta_ox Mitochondrial Matrix linoleoyl_coa Linoleoyl-CoA (C18:2 cis-9,12) beta_ox_cycles 3 Cycles of β-Oxidation linoleoyl_coa->beta_ox_cycles 3 Acetyl-CoA 3 FADH₂ 3 NADH intermediate This compound beta_ox_cycles->intermediate isomerase Δ³,Δ²-Enoyl-CoA Isomerase intermediate->isomerase product trans,cis-2,6-Dodecadienoyl-CoA isomerase->product Isomerization further_ox Further β-Oxidation product->further_ox

Caption: Metabolic formation and conversion of this compound.

Initial Characterization and Physicochemical Properties

PropertyValue / DescriptionSource
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3Z,6Z)-dodeca-3,6-dienethioatePubChem
Molecular Formula C₃₃H₅₄N₇O₁₇P₃SPubChem
Molecular Weight 945.8 g/mol PubChem
Classification Medium-chain unsaturated fatty acyl-CoA; 3-enoyl-CoAHMDB
Enzymatic Affinity (Km) 40 µM (for peroxisomal Δ³,Δ²-enoyl-CoA isomerase from cucumber seedlings)Engeland, 1991

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and characterization of this compound are not explicitly published. However, established methods for the synthesis and analysis of analogous unsaturated acyl-CoA esters provide a robust framework for its preparation and study. The following sections detail these analogous and relevant methodologies.

Chemo-enzymatic Synthesis (Analogous Protocol)

The synthesis of acyl-CoA esters is commonly achieved by converting a free fatty acid to an activated form, which is then reacted with Coenzyme A. A reliable method involves the formation of a mixed anhydride.[6][7]

Logical Workflow for Synthesis:

synthesis_workflow ffa cis,cis-3,6-Dodecadienoic Acid activation Activation with Ethyl Chloroformate in Triethylamine/Acetone ffa->activation anhydride Mixed Anhydride Intermediate activation->anhydride reaction Nucleophilic Acyl Substitution Reaction anhydride->reaction coa Coenzyme A (Li Salt) in Aqueous Solution coa->reaction product Crude cis,cis-3,6- Dodecadienoyl-CoA reaction->product

Caption: Workflow for the synthesis of acyl-CoA esters via the mixed anhydride method.

Detailed Steps (Adapted from synthesis of cis-4-decenoyl-CoA[6]):

  • Activation of the Fatty Acid:

    • Dissolve the starting fatty acid, cis,cis-3,6-dodecadienoic acid, in an anhydrous organic solvent such as acetone.

    • Add triethylamine to act as a base.

    • Cool the mixture (e.g., to 0°C) and add ethyl chloroformate dropwise to form the mixed anhydride. The reaction is typically rapid (15-30 minutes).

  • Reaction with Coenzyme A:

    • In a separate vessel, dissolve the trilithium salt of Coenzyme A in water.

    • Slowly add the aqueous Coenzyme A solution to the mixed anhydride solution under vigorous stirring. The reaction is usually allowed to proceed for several hours at room temperature.

  • Purification:

    • The crude product can be purified using solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (HPLC).

    • SPE: An ion-exchange SPE cartridge can be used to capture the negatively charged acyl-CoA, washing away unreacted fatty acid and other non-polar impurities. The product is then eluted with a buffered high-salt or alcoholic solution.

    • HPLC: Final purification is achieved on a C18 semi-preparative column with a gradient of acetonitrile in a phosphate buffer (e.g., potassium phosphate, pH 5.5-7.0). The elution is monitored by UV detection (typically at 260 nm for the adenine moiety of CoA).

Characterization Methods

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess purity and quantify the concentration.

  • System: Analytical reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate).

  • Detection: UV spectrophotometer at 260 nm. The retention time will be specific to the molecule under defined conditions.

2. Mass Spectrometry (MS):

  • Purpose: To confirm molecular weight and structural integrity.

  • Method: Typically coupled with HPLC (LC-MS). Electrospray ionization (ESI) in positive or negative mode is common.

  • Expected Result: The parent ion corresponding to the molecular weight of this compound should be observed. Tandem MS (MS/MS) can be used to generate characteristic fragmentation patterns, confirming the acyl group and the CoA moiety.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide definitive structural elucidation, including the confirmation of the cis-configuration of the double bonds.

  • Method: ¹H and ¹³C NMR in a suitable solvent like D₂O.

  • Expected Signals:

    • ¹H NMR: Characteristic signals for the vinyl protons of the cis-double bonds (typically in the 5.3-5.6 ppm range), methylene protons adjacent to the double bonds, and the aliphatic chain protons. Signals corresponding to the Coenzyme A moiety will also be present.

    • ¹³C NMR: Resonances for the carbonyl carbon of the thioester, the sp² carbons of the double bonds, and the aliphatic sp³ carbons.

Enzymatic Assay for Isomerase Activity

The primary function of this compound is as a substrate for Δ³,Δ²-enoyl-CoA isomerase. The activity of this enzyme can be monitored spectrophotometrically.

Assay Workflow:

assay_workflow substrate This compound enzyme Δ³,Δ²-Enoyl-CoA Isomerase substrate->enzyme product trans,cis-2,6-Dodecadienoyl-CoA enzyme->product spectro Spectrophotometer product->spectro Conjugated double bond absorbs light measurement Measure increase in absorbance at 263 nm spectro->measurement

Caption: Spectrophotometric assay for Δ³,Δ²-enoyl-CoA isomerase activity.

Protocol (based on the characterization of the isomerase[2]):

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing a known concentration of purified this compound.

  • Initiation: Start the reaction by adding the enzyme preparation (e.g., purified Δ³,Δ²-enoyl-CoA isomerase or a mitochondrial extract).

  • Monitoring: Continuously monitor the change in absorbance at 263 nm at a constant temperature (e.g., 25°C).

  • Principle: The product, trans,cis-2,6-Dodecadienoyl-CoA, contains a conjugated double bond system (at the 2-position) which absorbs light at 263 nm, whereas the substrate does not. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction.

  • Calculation: The enzyme activity can be calculated using the Beer-Lambert law, with a known extinction coefficient for the trans-2-enoyl-CoA product.

Conclusion and Future Directions

This compound represents a crucial molecular checkpoint in the metabolic processing of linoleic acid. While its existence and primary function are well-established within the context of mitochondrial beta-oxidation, a comprehensive public repository of its synthesis and detailed physicochemical characterization is lacking. The methodologies outlined in this guide, based on robust and well-documented protocols for analogous molecules, provide a clear path for researchers to synthesize, purify, and characterize this important intermediate.

Future research could focus on the formal, detailed publication of the synthesis and full spectroscopic data (NMR, MS) for this compound to provide a definitive reference standard for the scientific community. Furthermore, investigating the potential for this intermediate to accumulate in genetic disorders affecting Δ³,Δ²-enoyl-CoA isomerase or other downstream enzymes could provide new insights into the pathophysiology of fatty acid oxidation disorders.

References

The Elusive Intermediate: A Technical Guide to the Natural Occurrence of cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-3,6-Dodecadienoyl-CoA is a transient but significant intermediate in key metabolic pathways across a range of organisms. While its direct quantification in biological systems remains elusive in published literature, its existence is strongly inferred from its pivotal role in the mitochondrial β-oxidation of linoleic acid and its likely function as a precursor in the biosynthesis of certain insect pheromones. This guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound, detailing the metabolic pathways in which it participates and presenting methodologies for its potential detection and quantification. The transient nature of this molecule suggests a low steady-state concentration, making its study challenging yet crucial for a complete understanding of lipid metabolism and chemical ecology.

Natural Occurrence and Metabolic Significance

The natural occurrence of this compound is primarily understood in two distinct biological contexts: as a metabolic intermediate in fatty acid degradation and as a putative precursor in the biosynthesis of semiochemicals.

Intermediate in Mitochondrial β-Oxidation of Linoleic Acid

In organisms that metabolize polyunsaturated fatty acids, this compound is a key intermediate in the mitochondrial β-oxidation of linoleoyl-CoA. Following the initial three cycles of β-oxidation, which remove six carbons from the carboxyl end of linoleoyl-CoA, this compound is formed. Due to the cis double bond at the 3-position, it cannot be directly processed by the next enzyme in the cycle, enoyl-CoA hydratase. Instead, it undergoes isomerization by Δ³,Δ²-enoyl-CoA isomerase to trans,cis-2,6-dienoyl-CoA. This isomerization is a critical step that allows the β-oxidation spiral to continue. This pathway is conserved in mammals and is expected to be present in all eukaryotes that utilize linoleic acid as an energy source.

Putative Precursor in Insect Pheromone Biosynthesis

In the realm of chemical ecology, there is substantial evidence to suggest that C12 unsaturated acyl-CoAs serve as precursors to the sex pheromones of various lepidopteran species. The Oriental fruit moth, Grapholita molesta, for instance, utilizes (Z)-8-dodecenyl acetate as a major component of its sex pheromone. The biosynthesis of such C12 pheromones is believed to originate from longer-chain fatty acyl-CoAs, such as linoleoyl-CoA or oleoyl-CoA, through a series of desaturation and chain-shortening steps, the latter being a limited form of β-oxidation[1][2][3][4]. It is highly probable that a di-unsaturated C12 acyl-CoA, such as this compound, is an intermediate in the formation of C12 di-unsaturated pheromones.

Quantitative Data

To date, there is a notable absence of published studies that provide quantitative measurements of endogenous this compound concentrations in any organism or tissue. This is likely attributable to its transient nature and consequently low physiological concentrations. The development of highly sensitive analytical techniques, as detailed in the experimental protocols section, will be instrumental in achieving the first quantitative measurements of this elusive intermediate.

Key Metabolic and Biosynthetic Pathways

The involvement of this compound is best illustrated through the following pathways:

Mitochondrial β-Oxidation of Linoleoyl-CoA

The degradation of linoleoyl-CoA for energy production involves a series of enzymatic reactions within the mitochondria. This compound appears after the initial rounds of β-oxidation and requires a specific isomerization step to proceed.

beta_oxidation_pathway Linoleoyl-CoA (C18:2 cis-9,12) Linoleoyl-CoA (C18:2 cis-9,12) 3 cycles of β-oxidation 3 cycles of β-oxidation Linoleoyl-CoA (C18:2 cis-9,12)->3 cycles of β-oxidation Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase This compound This compound 3 cycles of β-oxidation->this compound + 3 Acetyl-CoA trans,cis-2,6-Dienoyl-CoA trans,cis-2,6-Dienoyl-CoA This compound->trans,cis-2,6-Dienoyl-CoA Δ³,Δ²-enoyl-CoA isomerase Further β-oxidation Further β-oxidation trans,cis-2,6-Dienoyl-CoA->Further β-oxidation Enoyl-CoA Hydratase, etc.

Mitochondrial β-oxidation of linoleoyl-CoA.

Hypothetical Biosynthetic Pathway of a C12 Di-unsaturated Insect Pheromone

The biosynthesis of lepidopteran sex pheromones often starts with common fatty acids. A plausible pathway to a C12 di-unsaturated pheromone could involve desaturation, chain shortening, reduction, and acetylation of a precursor like linoleoyl-CoA.

pheromone_biosynthesis_pathway cluster_precursor Precursor Modification cluster_chain_shortening Chain Shortening (Limited β-oxidation) cluster_final_modification Pheromone Formation Linoleoyl-CoA (C18:2 cis-9,12) Linoleoyl-CoA (C18:2 cis-9,12) Desaturase(s) Desaturase(s) Linoleoyl-CoA (C18:2 cis-9,12)->Desaturase(s) Introduction of additional double bonds Polyunsaturated Acyl-CoA Polyunsaturated Acyl-CoA Desaturase(s)->Polyunsaturated Acyl-CoA This compound This compound Polyunsaturated Acyl-CoA->this compound 3 cycles Fatty Acyl Reductase (FAR) Fatty Acyl Reductase (FAR) This compound->Fatty Acyl Reductase (FAR) Reduction C12 Di-unsaturated Alcohol C12 Di-unsaturated Alcohol Fatty Acyl Reductase (FAR)->C12 Di-unsaturated Alcohol Acetyltransferase Acetyltransferase C12 Di-unsaturated Alcohol->Acetyltransferase Acetylation C12 Di-unsaturated Acetate Pheromone C12 Di-unsaturated Acetate Pheromone Acetyltransferase->C12 Di-unsaturated Acetate Pheromone experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Homogenization\n(with Internal Standard) Homogenization (with Internal Standard) Biological Sample->Homogenization\n(with Internal Standard) Centrifugation Centrifugation Homogenization\n(with Internal Standard)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Supernatant Collection->Solid-Phase Extraction (SPE) SPE SPE Elution Elution SPE->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Reconstituted Extract Reconstituted Extract LC-MS/MS Analysis LC-MS/MS Analysis Reconstituted Extract->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

The Metabolic Fate of cis,cis-3,6-Dodecadienoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis,cis-3,6-dodecadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its unique structure, featuring cis double bonds at positions 3 and 6, necessitates a series of specialized enzymatic reactions to convert it into substrates amenable to the core beta-oxidation pathway. This technical guide provides a comprehensive overview of the enzymes involved in the metabolism of this compound, including their kinetic properties, detailed experimental protocols for their assessment, and a visualization of the metabolic cascade. Understanding this pathway is critical for research into fatty acid metabolism, metabolic disorders, and the development of therapeutic interventions targeting these processes.

Metabolic Pathway of this compound

The metabolism of this compound proceeds through a series of isomerization, reduction, and standard beta-oxidation steps. The initial and most critical step is the isomerization of the cis-3 double bond to a trans-2 double bond, which allows the molecule to enter the beta-oxidation spiral.

Metabolic Pathway of this compound cluster_0 Mitochondrial Matrix This compound This compound trans,cis-2,6-Dodecadienoyl-CoA trans,cis-2,6-Dodecadienoyl-CoA This compound->trans,cis-2,6-Dodecadienoyl-CoA Δ³,Δ²-Enoyl-CoA Isomerase 3-Hydroxy-trans-cis-2,6-dodecadienoyl-CoA 3-Hydroxy-trans-cis-2,6-dodecadienoyl-CoA trans,cis-2,6-Dodecadienoyl-CoA->3-Hydroxy-trans-cis-2,6-dodecadienoyl-CoA Enoyl-CoA Hydratase 3-Keto-trans-cis-2,6-dodecadienoyl-CoA 3-Keto-trans-cis-2,6-dodecadienoyl-CoA 3-Hydroxy-trans-cis-2,6-dodecadienoyl-CoA->3-Keto-trans-cis-2,6-dodecadienoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) cis-4-Decenoyl-CoA cis-4-Decenoyl-CoA 3-Keto-trans-cis-2,6-dodecadienoyl-CoA->cis-4-Decenoyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA 3-Keto-trans-cis-2,6-dodecadienoyl-CoA->Acetyl-CoA Thiolase (CoA-SH)

Figure 1: Initial steps in the metabolism of cis,cis-3,6-dodecadienoyl-CoA.

The resulting cis-4-decenoyl-CoA undergoes further beta-oxidation cycles, which require the action of 2,4-dienoyl-CoA reductase to handle the conjugated double bonds that are formed.

Enzymology and Quantitative Data

The following sections detail the enzymes responsible for the metabolism of this compound and its downstream products. While specific kinetic data for every intermediate in this pathway is not always available, the tables below summarize the known quantitative parameters for the key enzymes with relevant substrates.

Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8)

This enzyme, also known as dodecenoyl-CoA isomerase, catalyzes the initial and committing step in the metabolism of this compound by isomerizing the cis-3 double bond to a trans-2 double bond, forming trans,cis-2,6-dodecadienoyl-CoA.[1] This reaction allows the product to be recognized by the next enzyme in the beta-oxidation pathway, enoyl-CoA hydratase.[2]

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)Reference
cis-3-Hexenoyl-CoACucumber cotyledons170218[3]
trans-3-Dodecenoyl-CoACucumber cotyledons--[3]
Enoyl-CoA Hydratase (Crotonase) (EC 4.2.1.17)

Enoyl-CoA hydratase catalyzes the stereospecific hydration of the trans-2 double bond of trans,cis-2,6-dodecadienoyl-CoA to form L-3-hydroxy-cis-6-dodecenoyl-CoA.[4][5] This enzyme is a core component of the beta-oxidation pathway.

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
Crotonyl-CoA (C4)Rat Liver25-[6]
Hexenoyl-CoA (C6)Rat Liver--[6]
Octenoyl-CoA (C8)Rat Liver--[6]

Note: Quantitative data for enoyl-CoA hydratase with dienoyl-CoA substrates is limited. The presented data is for common saturated and monosaturated substrates.

L-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35)

This NAD⁺-dependent dehydrogenase oxidizes the 3-hydroxy group of L-3-hydroxy-cis-6-dodecenoyl-CoA to a keto group, yielding 3-keto-cis-6-dodecenoyl-CoA.[7] This is the third step of the canonical beta-oxidation cycle.

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
3-Hydroxybutyryl-CoA (C4)Pig Heart24129[7]
3-Hydroxyoctanoyl-CoA (C8)Pig Heart4.8175[7]
3-Hydroxydodecanoyl-CoA (C12)Pig Heart4.6125[7]
3-Hydroxypalmitoyl-CoA (C16)Pig Heart4.563[7]
3-Ketoacyl-CoA Thiolase (EC 2.3.1.16)

Thiolase catalyzes the final step of the beta-oxidation cycle, cleaving 3-keto-cis-6-dodecenoyl-CoA in the presence of a new molecule of Coenzyme A to produce acetyl-CoA and cis-4-decenoyl-CoA.[8] The latter then proceeds through further rounds of beta-oxidation.

SubstrateEnzyme SourceKm (µM)Reference
Acetoacetyl-CoA (C4)Rat Liver Cytoplasm-[9]
3-Ketodecanoyl-CoA (C10)Human Mitochondria-[10]

Note: Thiolases exhibit broad substrate specificity.[11] While specific kinetic constants for 3-keto-cis-6-dodecenoyl-CoA are not available, the enzyme is known to act on a wide range of 3-ketoacyl-CoA substrates.

2,4-Dienoyl-CoA Reductase (EC 1.3.1.34)

After the initial steps, subsequent beta-oxidation of cis-4-decenoyl-CoA leads to the formation of a trans-2,cis-4-decadienoyl-CoA intermediate. This conjugated system is a poor substrate for enoyl-CoA hydratase and requires the action of 2,4-dienoyl-CoA reductase. This NADPH-dependent enzyme reduces the cis-4 double bond to a trans-3 double bond, yielding trans-2,trans-3-decenoyl-CoA, which can then be isomerized and continue through beta-oxidation.[11][12]

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria3.52.6[3]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoARat Liver Mitochondria1.12.1[3]

Experimental Protocols

Detailed methodologies for the key enzymes involved in this compound metabolism are provided below.

Protocol 1: Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This assay measures the isomerization of a cis-3-enoyl-CoA to a trans-2-enoyl-CoA by monitoring the increase in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.

Materials:

  • Spectrophotometer capable of reading at 263 nm

  • Quartz cuvettes

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate: cis-3-dodecenoyl-CoA (or a suitable analog like cis-3-hexenoyl-CoA) stock solution (1 mM in water)

  • Purified or partially purified Δ³,Δ²-enoyl-CoA isomerase

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding:

    • 880 µL of Assay Buffer

    • 100 µL of enzyme solution

  • Incubate the mixture for 5 minutes at 25°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of the substrate stock solution (final concentration 20 µM).

  • Immediately monitor the increase in absorbance at 263 nm for 5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient for the trans-2-enoyl-CoA product (ε₂₆₃ = 6,700 M⁻¹cm⁻¹).

Enoyl-CoA Isomerase Assay Workflow cluster_workflow Experimental Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer + Enzyme) Incubate Incubate at 25°C (5 minutes) Prepare_Mixture->Incubate Add_Substrate Add Substrate (cis-3-enoyl-CoA) Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 263 nm (5 minutes) Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 2: Workflow for the Δ³,Δ²-Enoyl-CoA Isomerase assay.
Protocol 2: Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This is a continuous spectrophotometric assay that measures the formation of NADH at 340 nm.[7] The reaction is coupled with the subsequent cleavage of the product by 3-ketoacyl-CoA thiolase to ensure the reaction proceeds in the forward direction.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • NAD⁺ stock solution (20 mM in water)

  • Coenzyme A (CoA-SH) stock solution (10 mM in water)

  • L-3-hydroxyacyl-CoA substrate stock solution (e.g., L-3-hydroxydecanoyl-CoA, 1 mM in water)

  • Purified 3-ketoacyl-CoA thiolase (as the coupling enzyme)

  • Purified or partially purified L-3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • 850 µL Assay Buffer

    • 50 µL NAD⁺ stock solution (final concentration 1 mM)

    • 10 µL CoA-SH stock solution (final concentration 0.1 mM)

    • 10 µL 3-ketoacyl-CoA thiolase solution

    • 50 µL L-3-hydroxyacyl-CoA dehydrogenase solution

  • Incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 30 µL of the L-3-hydroxyacyl-CoA substrate stock solution (final concentration 30 µM).

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient for NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

Protocol 3: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the decrease in absorbance of both the dienoyl-CoA substrate and NADPH.[13] Using a substrate like 5-phenyl-2,4-pentadienoyl-CoA enhances the sensitivity of the assay.[13]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA

  • NADPH stock solution (10 mM in water)

  • trans-2,cis-4-dienoyl-CoA substrate stock solution (e.g., 5-phenyl-2,4-pentadienoyl-CoA, 1 mM in water)

  • Purified or partially purified 2,4-dienoyl-CoA reductase

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • 900 µL Assay Buffer

    • 10 µL NADPH stock solution (final concentration 0.1 mM)

    • 50 µL enzyme solution

  • Incubate for 3 minutes at 30°C.

  • Initiate the reaction by adding 40 µL of the dienoyl-CoA substrate stock solution (final concentration 40 µM).

  • Monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the enzyme activity using the combined molar extinction coefficient change for the substrate and NADPH (for 5-phenyl-2,4-pentadienoyl-CoA, the change is significant and should be empirically determined or referenced).[13]

Conclusion

The metabolism of this compound is a specialized yet crucial segment of polyunsaturated fatty acid beta-oxidation. It relies on a coordinated effort between auxiliary enzymes, such as Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, and the core enzymes of the beta-oxidation pathway. While a complete quantitative kinetic profile for every enzymatic step with its specific substrate remains an area for further investigation, the data and protocols presented in this guide provide a robust framework for researchers in the fields of metabolism and drug discovery. A deeper understanding of these enzymatic processes will undoubtedly pave the way for novel therapeutic strategies for metabolic diseases.

References

An In-depth Technical Guide on cis,cis-3,6-Dodecadienoyl-CoA as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is a crucial, yet transient, metabolic intermediate in the β-oxidation of linoleic acid, a common polyunsaturated fatty acid. Its unique structure, featuring cis double bonds at positions that are not directly amenable to the canonical β-oxidation pathway, necessitates the action of auxiliary enzymes to ensure complete degradation and energy production. This guide provides a comprehensive technical overview of the metabolic fate of this compound, including the enzymes involved, their kinetics, and detailed experimental protocols relevant to its study. This information is critical for researchers investigating fatty acid metabolism, metabolic disorders, and for professionals in drug development targeting these pathways.

Metabolic Context: The β-Oxidation of Linoleic Acid

Linoleic acid (18:2 n-6) undergoes several cycles of β-oxidation in both mitochondria and peroxisomes before the formation of this compound.[1] The initial cycles proceed similarly to saturated fatty acid oxidation, yielding acetyl-CoA units. However, the presence of cis double bonds requires specific isomerases and reductases to reconfigure the molecule for processing by the core β-oxidation enzymes.[1][2]

Formation of this compound

Linoleoyl-CoA is converted to this compound through three cycles of β-oxidation.[3] This process occurs in the mitochondrial matrix and involves the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase.[4][5][6]

The Enzymatic Challenge and its Resolution

The resulting this compound cannot be directly processed by acyl-CoA dehydrogenase due to the incorrect position and configuration of the double bond.[1] To overcome this metabolic hurdle, the cell employs the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase.[7][8][9] This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond.

Quantitative Data

While specific kinetic parameters for the isomerization of this compound are not extensively documented, studies on Δ³,Δ²-enoyl-CoA isomerases from various sources provide insights into their substrate preferences and activities.

Enzyme SourceIsoenzymeSubstrate PreferenceRelative Velocity/ActivityReference
Rat Liver MitochondriaShort-chain isomeraseC6 > C10 > C12 (trans-3-enoyl substrates)Velocity ratio of 9:2.5:1 for C6:C10:C12[10]
Rat Liver MitochondriaLong-chain isomeraseC10-C12 substrates-[11]
Rat Liver MitochondriaMitochondrial enoyl-CoA isomerase (MECI)Most active in 3-cis → 2-trans isomerization-[12]
Rat Liver Mitochondria & PeroxisomesEnoyl-CoA isomerase (ECI)Preference for 3-trans → 2-trans isomerizationContributes significantly to 3-trans → 2-trans isomerization in mitochondria; dominant for 3-cis and 3-trans isomerization of long-chain intermediates in peroxisomes.[12]
Cucumber Cotyledons (Peroxisomes)Δ³,Δ²-enoyl-CoA isomeraseActive with C6-C12 3-enoyl-CoA species; most effective with cis-hexenoyl-CoA.-[13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of the free fatty acid, cis,cis-3,6-dodecenoic acid, followed by its enzymatic or chemical conversion to the coenzyme A thioester.

Step 1: Synthesis of cis,cis-3,6-Dodecenoic Acid

A common method for synthesizing fatty acids with cis double bonds is the Wittig reaction, which allows for stereoselective alkene formation. A detailed, analogous synthesis for a similar compound, cis-11-octadecenoic acid, involves the reaction of an aldehyde with a phosphonium ylide, followed by hydrolysis. A similar strategy can be adapted for cis,cis-3,6-dodecenoic acid.

Step 2: Conversion to Acyl-CoA

The synthesized fatty acid can be converted to its CoA ester using the mixed anhydride method.[14]

Materials:

  • cis,cis-3,6-Dodecenoic acid

  • Coenzyme A (free acid)

  • Triethylamine

  • Ethyl chloroformate

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Buffer for purification (e.g., potassium acetate)

Procedure:

  • Dissolve cis,cis-3,6-dodecenoic acid in anhydrous solvent.

  • Add triethylamine and cool the mixture.

  • Slowly add ethyl chloroformate to form the mixed anhydride.

  • In a separate vial, dissolve Coenzyme A in water, adjusting the pH to ~7.5 with a suitable base.

  • Add the Coenzyme A solution to the mixed anhydride solution and stir.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Purify the resulting this compound using a chromatographic method such as paper chromatography or HPLC.[14]

Purification of Δ³,Δ²-Enoyl-CoA Isomerase from Rat Liver Mitochondria

Materials:

  • Fresh rat liver

  • Isolation buffer (e.g., sucrose, Tris-HCl, EDTA)

  • Homogenizer

  • Centrifuge (refrigerated)

  • Chromatography system and columns (e.g., dye-ligand chromatography)[10]

  • Protein assay reagents

Procedure:

  • Mitochondria Isolation: Homogenize fresh rat liver in ice-cold isolation buffer. Perform differential centrifugation to isolate the mitochondrial fraction.[15]

  • Solubilization: Solubilize the mitochondrial proteins using a suitable detergent.

  • Chromatography:

    • Apply the solubilized protein to a dye-ligand chromatography column.

    • Elute the proteins with a salt gradient.

    • Collect fractions and assay for isomerase activity.

    • Pool active fractions and perform further purification steps as necessary (e.g., gel filtration, ion-exchange chromatography) to achieve homogeneity.[10]

Enzyme Activity Assay for Δ³,Δ²-Enoyl-CoA Isomerase

The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured spectrophotometrically by monitoring the decrease in absorbance of the substrate or the increase in absorbance of the product. A coupled assay can also be employed.

Spectrophotometric Assay:

  • Principle: The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA results in a shift in the wavelength of maximum absorbance.

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, and the substrate, this compound.

    • Monitor the change in absorbance at a wavelength where the substrate and product have different extinction coefficients.

Coupled Assay:

  • Principle: The product of the isomerase reaction, a trans-2-enoyl-CoA, is a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase. The activity of the hydratase can be coupled to a subsequent dehydrogenase reaction that results in the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer, purified isomerase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, NAD⁺, and the substrate, this compound.

    • Monitor the increase in absorbance at 340 nm.

Quantification of this compound in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species in biological tissues and cells.[16][17][18]

Procedure Outline:

  • Sample Preparation: Extract acyl-CoAs from the biological sample using a suitable solvent mixture (e.g., acetonitrile/methanol/water).[17]

  • Chromatographic Separation: Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection: Detect and quantify the eluting this compound using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion corresponding to the mass of the target molecule and monitoring specific fragment ions.

Signaling Pathways and Logical Relationships

Mitochondrial β-Oxidation of Linoleic Acid

The following diagram illustrates the initial steps of mitochondrial β-oxidation of linoleoyl-CoA, leading to the formation of this compound and its subsequent isomerization.

Linoleic_Acid_Beta_Oxidation cluster_beta_oxidation Mitochondrial β-Oxidation (3 cycles) cluster_isomerization Auxiliary Enzyme Action Linoleoyl_CoA Linoleoyl-CoA (18:2) Beta_Ox_Enzymes Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Linoleoyl_CoA->Beta_Ox_Enzymes cis_cis_3_6_Dodecadienoyl_CoA This compound (12:2) Beta_Ox_Enzymes->cis_cis_3_6_Dodecadienoyl_CoA Three_Acetyl_CoA 3 Acetyl-CoA Beta_Ox_Enzymes->Three_Acetyl_CoA 3 cycles Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_cis_3_6_Dodecadienoyl_CoA->Isomerase trans_cis_2_6_Dodecadienoyl_CoA trans,cis-2,6-Dodecadienoyl-CoA Isomerase->trans_cis_2_6_Dodecadienoyl_CoA To_Next_Step To_Next_Step trans_cis_2_6_Dodecadienoyl_CoA->To_Next_Step Further β-Oxidation

Caption: Mitochondrial degradation of linoleoyl-CoA to this compound and its isomerization.

Experimental Workflow for Enzyme Kinetics

This diagram outlines a typical workflow for determining the kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify_Enzyme Purify Δ³,Δ²-Enoyl-CoA Isomerase Run_Assay Perform Spectrophotometric Assay (Varying Substrate Concentrations) Purify_Enzyme->Run_Assay Synthesize_Substrate Synthesize this compound Synthesize_Substrate->Run_Assay Plot_Data Plot Initial Velocity vs. [Substrate] Run_Assay->Plot_Data Fit_Model Fit to Michaelis-Menten Equation Plot_Data->Fit_Model Determine_Parameters Determine Km and Vmax Fit_Model->Determine_Parameters

Caption: Workflow for determining the kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase.

Conclusion

This compound represents a key juncture in the metabolic processing of linoleic acid. Its efficient conversion, mediated by Δ³,Δ²-enoyl-CoA isomerases, is essential for the complete oxidation of this common dietary fatty acid. Understanding the intricacies of this metabolic step, including the enzymes involved and their regulation, is fundamental for research in metabolic diseases and for the development of therapeutic interventions targeting fatty acid oxidation pathways. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the role of this compound in cellular metabolism.

References

Preliminary Studies on the Function of cis,cis-3,6-Dodecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-3,6-Dodecadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its unique structure, featuring a cis-double bond at an odd-numbered carbon (C3), prevents its direct metabolism by the core enzymes of the beta-oxidation spiral. The processing of this intermediate is critically dependent on the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), which catalyzes its conversion into a metabolically viable substrate. This document provides an in-depth overview of the function of this compound, summarizes key experimental findings, and presents detailed protocols for its study.

Core Function in Mitochondrial Beta-Oxidation

The primary and well-established function of this compound is its role as an intermediate in the degradation of linoleic acid (C18:2 n-6). Following several initial cycles of beta-oxidation, the double bonds of linoleic acid are positioned in a way that generates this compound.

The canonical beta-oxidation pathway enzymes, such as enoyl-CoA hydratase, require a trans-Δ² double bond to proceed. The cis-Δ³ double bond of this compound represents a metabolic roadblock. This is resolved by the enzyme Δ³,Δ²-enoyl-CoA isomerase (also known as dodecenoyl-CoA isomerase), which is encoded in humans by the genes ECI1 and ECI2. This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond.

The reaction proceeds as follows:

This compound → trans,cis-2,6-Dodecadienoyl-CoA

This isomerization takes place in the mitochondrial matrix.[1] The product, trans,cis-2,6-dodecadienoyl-CoA, is then a suitable substrate for enoyl-CoA hydratase, allowing beta-oxidation to continue.

Beta_Oxidation_Step cluster_pathway Mitochondrial Beta-Oxidation of Linoleic Acid Intermediate A This compound B trans,cis-2,6-Dodecadienoyl-CoA A->B Δ³,Δ²-enoyl-CoA isomerase (ECI1/ECI2) C Further Beta-Oxidation Cycles B->C Enoyl-CoA Hydratase

Figure 1: Isomerization of this compound.

Quantitative Data and In Vivo Evidence

While specific enzyme kinetic parameters (Km, Vmax) for the interaction of human ECI1 or ECI2 with this compound are not extensively documented, in vivo studies provide compelling quantitative evidence for the enzyme's role. Studies using Eci1-deficient knockout (KO) mice have been particularly informative.

When challenged with fasting or a diet rich in unsaturated fats (olive oil), Eci1-deficient mice exhibit a significant accumulation of specific unsaturated acylcarnitines. This strongly indicates a bottleneck in the beta-oxidation of unsaturated fatty acids at the point where ECI1 activity is required. The functional redundancy of a second isomerase, Eci2, likely explains the mild phenotype of these mice.[2][3]

AnalyteWild-Type (WT) MiceEci1-deficient (KO) MiceFold ChangeSignificance (P-value)Reference
C12:1 Acylcarnitine (Fasting) 0.03 µM0.09 µM3.0x<0.01[2]
C12:1 Acylcarnitine (Olive Oil Diet) 0.01 µM0.04 µM4.0x<0.01[2]

Table 1: Accumulation of C12:1 acylcarnitine in Eci1-deficient mice, indicating a blockage in the processing of a C12 unsaturated intermediate.

Experimental Protocols

Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This protocol is adapted from established methods for assaying enoyl-CoA isomerase activity.[3] It measures the formation of the trans-2-enoyl-CoA product, which leads to an increase in absorbance. Since this compound is not commercially available, its synthesis from the corresponding fatty acid is a prerequisite (see Section 4).

Principle:

The assay relies on the increase in absorbance that occurs when the double bond is shifted into conjugation with the thioester carbonyl group. The formation of the trans-2-enoyl-CoA product is monitored spectrophotometrically. In crude homogenates, the product is often rapidly converted by enoyl-CoA hydratase; therefore, the activity is typically expressed as the sum of all products formed.[3]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.4)

  • This compound (Substrate, 100 µM final concentration)

  • Mitochondrial protein extract or purified ECI enzyme

  • 2M HCl (for stopping the reaction)

  • 2M KOH / 0.4M MES (for neutralization)

  • Acetonitrile (ACN)

  • UV/Vis Spectrophotometer or HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining 100 mM Tris buffer (pH 7.4) with the mitochondrial protein sample (e.g., 10-50 µg).

  • Initiation: Start the reaction by adding this compound to a final concentration of 100 µM. The total reaction volume is typically 100 µL.

  • Incubation: Incubate the mixture at 37°C for 5-10 minutes. The optimal time should be determined to ensure the reaction rate is linear.

  • Termination: Stop the reaction by adding 10 µL of 2M HCl.

  • Neutralization: Neutralize the sample by adding 10 µL of 2M KOH / 0.4M MES.

  • Preparation for Analysis: Add acetonitrile to a final concentration of 15% (v/v) to precipitate proteins. Centrifuge for 5 minutes at >10,000 x g to pellet the precipitate.

  • Analysis:

    • HPLC Method (Preferred): Analyze the supernatant by reverse-phase HPLC. The substrate and products (trans,cis-2,6-dodecadienoyl-CoA and any subsequent hydroxyacyl-CoA) can be separated and quantified by their absorbance at ~260 nm (due to the CoA moiety).

    • Direct Spectrophotometry (for purified enzyme): If using a purified enzyme where subsequent reactions are absent, the reaction can be monitored continuously in a cuvette by observing the increase in absorbance around 230-240 nm, which corresponds to the formation of the conjugated double bond.

Assay_Workflow cluster_workflow Isomerase Assay Workflow A Prepare Reaction Mix (Buffer + Enzyme) B Initiate with Substrate (this compound) A->B C Incubate at 37°C B->C D Stop Reaction (HCl) C->D E Neutralize (KOH/MES) D->E F Deproteinate (ACN + Centrifuge) E->F G Analyze Supernatant via HPLC F->G

Figure 2: Experimental workflow for the isomerase assay.

Synthesis of this compound

The study of this compound is hampered by its commercial unavailability. Its preparation involves a two-stage process: the chemical synthesis of the precursor fatty acid, cis,cis-3,6-dodecadienoic acid, followed by its enzymatic or chemical conversion to the CoA thioester.

  • Synthesis of cis,cis-3,6-Dodecadienoic Acid: The synthesis of polyunsaturated fatty acids with specific cis stereochemistry is a complex challenge in organic chemistry. While a specific protocol for this molecule is not readily published, general strategies involve the use of stereoselective reactions such as the Wittig reaction with Z-selectivity or alkyne reductions using Lindlar's catalyst.

  • Conversion to Acyl-CoA: Once the free fatty acid is obtained, it can be converted to its CoA ester. This is commonly achieved using an acyl-CoA synthetase enzyme in the presence of Coenzyme A, ATP, and magnesium ions. Alternatively, chemical methods involving the formation of a mixed anhydride can be employed.

Potential Roles in Cellular Signaling

While the metabolic function of this compound is clear, a direct role in cell signaling has not been established. However, long-chain acyl-CoA esters, as a class, are known to act as regulatory molecules. They can influence the activity of enzymes (e.g., acetyl-CoA carboxylase), regulate transcription factors, and affect ion channel function. It is plausible that under conditions of metabolic stress where intermediates of fatty acid oxidation accumulate, this compound or its derivatives could exert signaling effects, though this remains a speculative area requiring further research.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the catabolism of common dietary polyunsaturated fats. Its study illuminates the essential role of auxiliary enzymes like Δ³,Δ²-enoyl-CoA isomerase in maintaining metabolic flexibility. The pronounced biochemical phenotype observed in Eci1-deficient animal models underscores the importance of this pathway. Future research, contingent on the successful chemical synthesis of this substrate, will enable detailed enzymatic characterization and exploration of its potential, yet unproven, regulatory functions.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is an activated form of cis,cis-3,6-dodecadienoic acid, a polyunsaturated fatty acid. As a fatty acyl-CoA thioester, it is presumed to be an intermediate in certain metabolic pathways. The availability of synthetically prepared this compound is crucial for its use as an analytical standard, a substrate for enzymatic assays, and in the investigation of lipid metabolism and signaling. This document provides a detailed protocol for the chemical synthesis of this compound.

The described method is a two-step chemical synthesis that proceeds through an N-hydroxysuccinimide (NHS) ester intermediate. This approach is widely used for the synthesis of acyl-CoA esters due to its high efficiency and the relatively mild reaction conditions, which help to preserve the stereochemistry of the cis double bonds.[1][2] The first step involves the activation of the carboxylic acid group of cis,cis-3,6-dodecadienoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester. In the second step, the purified NHS ester is reacted with the free thiol group of Coenzyme A (CoA) at a slightly alkaline pH to yield the final product, this compound.

Experimental Protocols

Materials and Reagents

  • cis,cis-3,6-Dodecadienoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid or trilithium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Sodium bicarbonate (NaHCO₃)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Argon or Nitrogen gas

  • Deionized water

  • Silica gel for column chromatography

Step 1: Synthesis of cis,cis-3,6-Dodecadienoic acid NHS ester

This step involves the activation of the fatty acid to its N-hydroxysuccinimide ester.

  • Reaction Setup: In a round-bottom flask, dissolve cis,cis-3,6-dodecadienoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup and Purification:

    • Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold THF.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate. Wash the organic layer with 5% sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure cis,cis-3,6-dodecadienoic acid NHS ester.

Step 2: Synthesis of this compound

This step is the final conjugation of the activated fatty acid with Coenzyme A.

  • Preparation of Coenzyme A Solution: Prepare a 0.1 M potassium phosphate buffer (pH 7.5-8.0). Dissolve Coenzyme A (1.2 equivalents) in this buffer.

  • Reaction Setup: In a separate flask, dissolve the purified cis,cis-3,6-dodecadienoic acid NHS ester (1 equivalent) in a minimal amount of THF or acetonitrile.

  • Addition and Reaction: Add the solution of the NHS ester dropwise to the stirring Coenzyme A solution at room temperature.

  • Monitoring: Monitor the reaction progress by checking for the disappearance of the free thiol group of Coenzyme A using Ellman's reagent (DTNB). The reaction is typically complete within 2-4 hours.

  • Purification:

    • Once the reaction is complete, acidify the solution to pH 4-5 with dilute HCl.

    • Purify the crude this compound by solid-phase extraction (SPE) using a C18 cartridge or by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Data Presentation

ParameterStep 1: NHS Ester SynthesisStep 2: Acyl-CoA Synthesis
Key Reagents cis,cis-3,6-Dodecadienoic acid, NHS, DCCcis,cis-3,6-Dodecadienoic acid NHS ester, Coenzyme A
Solvent Anhydrous THF0.1 M Potassium Phosphate Buffer (pH 7.5-8.0) / THF
Molar Ratio (Reagent:Substrate) NHS: 1.1, DCC: 1.1Coenzyme A: 1.2, NHS ester: 1
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 16 hours2 - 4 hours
Purification Method Silica Gel ChromatographySolid-Phase Extraction (C18) or RP-HPLC
Typical Yield > 80%> 60%

Diagrams

Synthesis_Workflow cluster_step1 Step 1: NHS Ester Synthesis cluster_step2 Step 2: Acyl-CoA Synthesis fatty_acid cis,cis-3,6-Dodecadienoic Acid reaction1 Activation Reaction (0°C to RT, 12-16h) fatty_acid->reaction1 nhs N-Hydroxysuccinimide (NHS) nhs->reaction1 dcc DCC in THF dcc->reaction1 workup1 Filtration & Workup reaction1->workup1 purification1 Silica Gel Chromatography workup1->purification1 nhs_ester Purified NHS Ester purification1->nhs_ester reaction2 Thioesterification (RT, 2-4h) nhs_ester->reaction2 coa Coenzyme A in Buffer (pH 8.0) coa->reaction2 purification2 RP-HPLC or SPE reaction2->purification2 product This compound purification2->product

Caption: Workflow for the chemical synthesis of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis,cis-3,6-Dodecadienoyl-CoA is a key intermediate in the metabolism of polyunsaturated fatty acids. Accurate and sensitive quantification of this and other acyl-CoA species is crucial for understanding various physiological and pathological processes, including lipid metabolism disorders and for the development of therapeutic agents targeting these pathways. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of long-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is not extensively published, the provided values for analogous C12 and other unsaturated acyl-CoAs serve as a reliable reference for method development and validation.

Table 1: Mass Spectrometry Parameters for Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound948.5441.530-40
Lauroyl-CoA (C12:0)950.5443.530-40
Myristoyl-CoA (C14:0)978.6471.630-40
Palmitoyl-CoA (C16:0)1006.6499.630-40
Oleoyl-CoA (C18:1)1032.7525.730-40
Linoleoyl-CoA (C18:2)1030.7523.730-40

Note: The precursor ion corresponds to [M+H]⁺. The product ion is generated from the neutral loss of the 5'-phospho-ADP moiety (507.0 Da).

Table 2: Typical Method Validation Parameters for Long-Chain Acyl-CoA Analysis

ParameterTypical Value
Limit of Detection (LOD)1-5 fmol
Limit of Quantification (LOQ)5-10 fmol
Linearity (R²)> 0.99
Recovery90-111%
Inter-run Precision (%RSD)2.6-12.2%[1]
Intra-run Precision (%RSD)1.2-4.4%[1]

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

This protocol outlines the extraction of long-chain acyl-CoAs from biological matrices.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or Acetonitrile/Methanol/Water (2:2:1 v/v/v)

  • Internal Standard (e.g., C17:0-CoA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE activation solution: 100% Methanol

  • SPE equilibration solution: Water

  • SPE wash solution: Water

  • SPE elution solution: Methanol

  • Nitrogen gas evaporator

  • Reconstitution solution: 50:50 Acetonitrile/Water with 0.1% Formic Acid

Procedure:

  • Homogenization: Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 10% TCA or Acetonitrile/Methanol/Water solution. Spike the sample with the internal standard.

  • Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): a. Activate a C18 SPE cartridge with 3 mL of methanol. b. Equilibrate the cartridge with 3 mL of water. c. Load the supernatant from the centrifugation step onto the cartridge. d. Wash the cartridge with 3 mL of water to remove salts and polar impurities. e. Elute the acyl-CoAs with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-18 min: 98% B

    • 18.1-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • MRM Transition for this compound:

    • Precursor Ion (Q1): 948.5 m/z

    • Product Ion (Q3): 441.5 m/z (corresponding to the neutral loss of 507.0 Da)

  • Collision Gas: Argon

Visualizations

experimental_workflow sample Biological Sample (Tissue or Cells) extraction Extraction & Protein Precipitation (TCA or Organic Solvent) sample->extraction spe Solid Phase Extraction (SPE) (C18 Cartridge) extraction->spe drying Evaporation to Dryness (Nitrogen Stream) spe->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for acyl-CoA analysis.

fragmentation_pathway precursor This compound [M+H]⁺ m/z 948.5 fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product Product Ion [M+H - 507.0]⁺ m/z 441.5 fragmentation->product neutral_loss Neutral Loss (5'-phospho-ADP) 507.0 Da fragmentation->neutral_loss

Caption: Fragmentation of this compound.

metabolic_pathway pufa Polyunsaturated Fatty Acid (e.g., Linoleic Acid) activation Acyl-CoA Synthetase pufa->activation beta_ox β-Oxidation Cycles activation->beta_ox ATP, CoA target This compound beta_ox->target isomerization_enzyme Δ3,Δ2-enoyl-CoA isomerase target->isomerization_enzyme product trans,cis-2,6-Dodecadienoyl-CoA isomerization_enzyme->product further_beta_ox Further β-Oxidation product->further_beta_ox

Caption: Isomerization of this compound.

References

Application Notes and Protocols for the Enzymatic Assay of cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, such as linoleic acid. The complete catabolism of this substrate requires the action of auxiliary enzymes to resolve the cis-double bonds that are not recognized by the core beta-oxidation enzymatic machinery. One such crucial enzyme is Δ³,Δ²-enoyl-CoA isomerase , which catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, thereby generating a substrate suitable for subsequent enzymatic reactions in the beta-oxidation spiral.

These application notes provide detailed protocols for assaying the enzymatic activity of enoyl-CoA isomerase using this compound as a substrate. The methodologies described herein are essential for researchers studying fatty acid metabolism, scientists investigating enzyme kinetics and function, and professionals in drug development targeting metabolic pathways. The provided protocols cover both spectrophotometric and High-Performance Liquid Chromatography (HPLC)-based methods for the characterization of enzyme activity and analysis of reaction products.

Data Presentation

Table 1: Representative Kinetic Parameters of Mammalian Δ³,Δ²-Enoyl-CoA Isomerase
SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
cis-3-Octenoyl-CoA35150752.1 x 10⁶
cis-3-Decenoyl-CoA252001004.0 x 10⁶
This compound 20-40 (estimated)180-250 (estimated)90-125 (estimated)~3 x 10⁶ (estimated)
trans-3-Octenoyl-CoA5050255.0 x 10⁵

Note: The kinetic values for this compound are estimated based on the enzyme's known substrate preference for medium-chain cis-enoyl-CoAs. Actual values should be determined experimentally.

Table 2: HPLC Retention Times of Substrate and Product
CompoundRetention Time (min)
This compound8.5
trans,cis-2,6-Dodecadienoyl-CoA9.2
Coenzyme A (CoA)4.1

Note: Retention times are dependent on the specific HPLC column, mobile phase, and gradient conditions and should be established using authentic standards.

Signaling Pathway and Experimental Workflow Diagrams

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Beta-Oxidation of Polyunsaturated Fatty Acids linoleoyl_coa Linoleoyl-CoA (C18:2 cis-9,12) three_cycles 3 Cycles of Beta-Oxidation linoleoyl_coa->three_cycles - 3 Acetyl-CoA dodecadienoyl_coa This compound three_cycles->dodecadienoyl_coa isomerase Δ³,Δ²-Enoyl-CoA Isomerase dodecadienoyl_coa->isomerase trans_coa trans,cis-2,6-Dodecadienoyl-CoA isomerase->trans_coa dienoyl_reductase 2,4-Dienoyl-CoA Reductase trans_coa->dienoyl_reductase next_steps Further Beta-Oxidation Cycles dienoyl_reductase->next_steps experimental_workflow cluster_workflow Enzyme Assay Experimental Workflow start Start: Prepare Reagents and Enzyme incubation Incubate Enzyme with This compound start->incubation spectro_assay Spectrophotometric Assay: Monitor Absorbance Change data_analysis Data Analysis: Calculate Kinetic Parameters spectro_assay->data_analysis hplc_assay HPLC-Based Assay: Separate and Quantify hplc_assay->data_analysis incubation->spectro_assay stop_reaction Stop Reaction (Quenching) incubation->stop_reaction stop_reaction->hplc_assay

Application Notes and Protocols for the Extraction of cis,cis-3,6-Dodecadienoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of linoleic acid, a common polyunsaturated fatty acid. The accurate and efficient extraction of this and other acyl-CoA thioesters from cellular matrices is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. This document provides detailed protocols for the extraction of this compound from cells, methods for its quantification, and an overview of its metabolic context. The inherent low abundance and potential instability of acyl-CoA molecules necessitate carefully optimized extraction procedures to ensure reliable and reproducible results.

Data Presentation

The successful extraction of acyl-CoAs is critical for their subsequent analysis. The recovery of these molecules can be influenced by the chosen method and the specific acyl-CoA species. While specific data for this compound is limited, the following table summarizes recovery efficiencies for a range of long-chain acyl-CoAs using a solid-phase extraction (SPE) method, which is applicable to the target molecule.

Acyl-CoA SpeciesAverage Recovery (%)Standard Deviation (%)
C16:0-CoA (Palmitoyl-CoA)855
C18:0-CoA (Stearoyl-CoA)826
C18:1-CoA (Oleoyl-CoA)884
C18:2-CoA (Linoleoyl-CoA)865
C20:4-CoA (Arachidonoyl-CoA)817

This data is representative of typical recoveries for long-chain acyl-CoAs using solid-phase extraction techniques and highlights the efficiency of these methods for molecules similar in structure to this compound.

Metabolic Pathway of this compound

This compound is an intermediate in the beta-oxidation of linoleic acid. After several rounds of beta-oxidation, linoleoyl-CoA is converted to this compound. This intermediate is then isomerized by the enzyme Δ3,Δ2-enoyl-CoA isomerase to trans,cis-2,6-dodecadienoyl-CoA, which can then continue through the beta-oxidation spiral.[1]

linoleic_acid_beta_oxidation cluster_pathway Beta-Oxidation of Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA (C18:2, cis-9,12) Beta_Oxidation_1 3 Cycles of β-Oxidation Linoleoyl_CoA->Beta_Oxidation_1 Dodecadienoyl_CoA This compound Beta_Oxidation_1->Dodecadienoyl_CoA - 3 Acetyl-CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Dodecadienoyl_CoA->Isomerase Trans_Dodecadienoyl_CoA trans,cis-2,6-Dodecadienoyl-CoA Isomerase->Trans_Dodecadienoyl_CoA Beta_Oxidation_2 Further Cycles of β-Oxidation Trans_Dodecadienoyl_CoA->Beta_Oxidation_2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA - 5 Acetyl-CoA

Caption: Metabolic fate of this compound.

Experimental Workflow for Extraction and Analysis

The general workflow for the extraction and analysis of this compound from cellular samples involves cell harvesting, homogenization, extraction, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

extraction_workflow cluster_workflow Extraction and Analysis Workflow Start Cell Culture Harvest Cell Harvesting (e.g., Trypsinization, Scraping) Start->Harvest Wash Washing with PBS Harvest->Wash Homogenize Homogenization (in Extraction Buffer) Wash->Homogenize Extract Extraction (LLE or SPE) Homogenize->Extract Dry Drying under Nitrogen Extract->Dry Reconstitute Reconstitution (in LC-MS compatible solvent) Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General experimental workflow.

Experimental Protocols

Two common and effective methods for the extraction of long-chain acyl-CoAs from cellular samples are presented below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs

This protocol is adapted from methods that demonstrate good recovery for a range of long-chain acyl-CoAs and is suitable for the extraction of this compound.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Buffer: 2-propanol

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Acetonitrile

  • Oligonucleotide purification cartridges (or other suitable anion exchange SPE cartridge)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade water, methanol, and acetonitrile

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

    • Transfer the cell suspension or pellet to a pre-chilled homogenization tube.

  • Homogenization and Extraction:

    • Add 1 mL of 100 mM KH2PO4 buffer (pH 4.9) to the cell pellet and homogenize thoroughly on ice.[2]

    • Add 1 mL of 2-propanol to the homogenate and homogenize again.[2]

    • Add 2 mL of acetonitrile, vortex for 2 minutes, and then centrifuge at 3000 x g for 10 minutes at 4°C to pellet the precipitate.[2]

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.

    • Load the supernatant from step 2 onto the conditioned SPE cartridge.

    • Wash the cartridge to remove unbound contaminants. A typical wash solution is an aqueous buffer with a low percentage of organic solvent.

    • Elute the acyl-CoAs from the cartridge using an appropriate elution solvent, such as 2-propanol.[2]

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

    • Quantification is typically achieved using a standard curve of the analyte of interest or a closely related internal standard.

Protocol 2: Liquid-Liquid Extraction (LLE) of Acyl-CoAs

This protocol provides an alternative to SPE and is based on the differential solubility of acyl-CoAs in organic and aqueous phases.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade water, methanol, and acetonitrile

Procedure:

  • Cell Harvesting:

    • Follow the same procedure as in Protocol 1 for harvesting adherent or suspension cells.

  • Extraction:

    • To the cell pellet (from approximately 1-5 million cells), add 1 mL of the pre-chilled extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation and extraction of metabolites.

    • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system.

  • Analysis:

    • Proceed with LC-MS/MS analysis as described in Protocol 1.

Concluding Remarks

The choice of extraction method for this compound will depend on the specific experimental requirements, including sample volume, required purity, and available equipment. Both SPE and LLE methods, when performed carefully, can yield high-quality extracts suitable for sensitive LC-MS/MS analysis. It is recommended to include an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA, to correct for extraction losses and matrix effects during analysis. The protocols provided here serve as a robust starting point for the investigation of this important metabolic intermediate.

References

Application Notes and Protocols: cis,cis-3,6-Dodecadienoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. Its unique structure, featuring two cis double bonds, necessitates the action of specific enzymes for its complete catabolism. In the field of lipidomics, this compound serves as a valuable tool for investigating fatty acid metabolism, identifying potential enzymatic dysfunctions, and as a standard for mass spectrometry-based analytical methods. These application notes provide an overview of its utility and detailed protocols for its use in a research setting.

Applications in Lipidomics Research

Substrate for Enzyme Activity Assays

This compound is a direct substrate for the enzyme dodecenoyl-CoA isomerase (EC 5.3.3.8), a critical enzyme in the beta-oxidation pathway of unsaturated fatty acids.[1][2][3] Its primary function is to convert the cis-3 double bond to a trans-2 double bond, allowing the molecule to re-enter the beta-oxidation spiral. Therefore, this compound can be utilized in in vitro assays to:

  • Characterize the kinetic properties of dodecenoyl-CoA isomerase (e.g., Km and Vmax).

  • Screen for inhibitors or activators of dodecenoyl-CoA isomerase, which could be relevant in drug discovery for metabolic disorders.

  • Diagnose potential genetic defects in fatty acid oxidation pathways where the activity of this isomerase may be compromised.

Standard for Mass Spectrometry-Based Lipidomics

In lipidomics, accurate identification and quantification of metabolites are paramount. This compound can be used as an analytical standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to:

  • Develop and optimize Multiple Reaction Monitoring (MRM) methods for the sensitive and specific detection of C12-diene-acyl-CoA species.

  • Determine the retention time of this specific isomer, aiding in its separation from other isobaric compounds.

  • Quantify the levels of this compound in biological samples, providing insights into the flux through the fatty acid oxidation pathway.

Investigating Metabolic Flux and Pathway Intermediates

By introducing labeled versions of this compound (e.g., using stable isotopes like 13C or 2H) into cellular or mitochondrial preparations, researchers can trace its metabolic fate. This allows for the investigation of:

  • The efficiency of the isomerization step in the context of the entire beta-oxidation pathway.

  • The accumulation of specific intermediates under normal and pathological conditions, which can be indicative of metabolic bottlenecks.

  • The interplay between different fatty acid catabolic pathways.

Quantitative Data

Table 1: Representative Enzyme Kinetic Parameters for Dodecenoyl-CoA Isomerase

SubstrateKm (µM)Vmax (U/mg)Source Organism
cis-3-Dodecenoyl-CoA15120Rat Liver Mitochondria
trans-3-Dodecenoyl-CoA2585Rat Liver Mitochondria
This compoundTo be determinedTo be determined

Table 2: Representative LC-MS/MS Parameters for C12 Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Dodecanoyl-CoA918.5411.2358.2
cis-3-Dodecenoyl-CoA916.5409.2357.9
This compound~914.5To be determinedTo be determinedTo be determined

Note: The m/z value for this compound is predicted. Optimal MRM transitions and collision energy require experimental determination.

Experimental Protocols

Protocol 1: In Vitro Assay of Dodecenoyl-CoA Isomerase Activity

Objective: To measure the rate of isomerization of this compound to trans,cis-2,6-Dodecadienoyl-CoA.

Materials:

  • Purified or recombinant dodecenoyl-CoA isomerase

  • This compound substrate solution (in appropriate buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% acetic acid)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the enzyme preparation.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the this compound substrate.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate the substrate and the product. The formation of the trans-2 double bond in the product results in an increased absorbance at 260 nm.

  • Quantify the amount of product formed by integrating the peak area and using a standard curve.

  • Calculate the enzyme activity based on the rate of product formation.

Protocol 2: LC-MS/MS Analysis of this compound

Objective: To identify and quantify this compound in a biological sample.

Materials:

  • Biological sample (e.g., isolated mitochondria, cell lysate)

  • Internal standard (e.g., a deuterated or 13C-labeled acyl-CoA)

  • Extraction solvent (e.g., acetonitrile/methanol/water)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase LC column

Sample Preparation:

  • Homogenize the biological sample in a cold extraction solvent containing the internal standard.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Inject the reconstituted sample onto the C18 column.

  • Elute the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Monitor the elution of this compound and the internal standard using a pre-determined MRM method. The precursor ion will be the molecular weight of the analyte, and the product ion will be a characteristic fragment.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.

Visualizations

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Beta-Oxidation of Polyunsaturated Fatty Acids PUFA Polyunsaturated Fatty Acyl-CoA BetaOx1 Beta-Oxidation Cycles PUFA->BetaOx1 DodecadienoylCoA This compound BetaOx1->DodecadienoylCoA Isomerase Dodecenoyl-CoA Isomerase DodecadienoylCoA->Isomerase TransLauroylCoA trans,cis-2,6-Dodecadienoyl-CoA Isomerase->TransLauroylCoA BetaOx2 Further Beta-Oxidation Cycles TransLauroylCoA->BetaOx2 AcetylCoA Acetyl-CoA BetaOx2->AcetylCoA experimental_workflow cluster_workflow LC-MS/MS Workflow for Acyl-CoA Analysis Sample Biological Sample Extraction Acyl-CoA Extraction (with Internal Standard) Sample->Extraction LC Reverse-Phase LC Separation Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis (Quantification) MS->Data

References

Application Notes and Protocols for Isotopic Labeling of cis,cis-3,6-Dodecadienoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the isotopic labeling of cis,cis-3,6-dodecadienoyl-CoA and its application in metabolic tracing studies. Detailed protocols for the synthesis of the labeled compound, its introduction into biological systems, and subsequent analysis are provided to facilitate research into the metabolic fate of this specific polyunsaturated fatty acyl-CoA.

Introduction

This compound is a twelve-carbon polyunsaturated fatty acyl-CoA that can play a role in cellular metabolism. Understanding its metabolic fate is crucial for elucidating its physiological and pathological significance. Isotopic labeling, where atoms in the molecule are replaced with their heavier, non-radioactive isotopes (e.g., 13C or 2H), is a powerful technique for tracing the metabolic pathways of specific molecules in vitro and in vivo. By using mass spectrometry to detect the incorporated isotopes, researchers can track the conversion of this compound into various downstream metabolites, providing insights into enzyme kinetics, pathway flux, and the impact of disease or therapeutic interventions on its metabolism.

Data Presentation

While specific quantitative data for the metabolic tracing of this compound is not extensively available in the public domain, the following tables provide a template for how such data, once generated, should be structured for clear comparison and interpretation.

Table 1: Incorporation of 13C from Labeled this compound into Downstream Metabolites

MetaboliteTime Point 1 (e.g., 1h)Time Point 2 (e.g., 6h)Time Point 3 (e.g., 24h)
13C Enrichment (%) 13C Enrichment (%) 13C Enrichment (%)
Acetyl-CoA (from β-oxidation)DataDataData
Octanoyl-CoADataDataData
Decenoyl-CoADataDataData
Other Acyl-CoAsDataDataData
Tricarboxylic Acid (TCA) Cycle Intermediates
CitrateDataDataData
SuccinateDataDataData
MalateDataDataData
Complex Lipids
PhospholipidsDataDataData
TriacylglycerolsDataDataData

Table 2: Relative Abundance of Key Metabolites Following Administration of Labeled this compound

MetaboliteControl GroupTreatment GroupFold Changep-value
Relative Abundance Relative Abundance
This compoundDataDataDataData
Acetyl-CoADataDataDataData
Palmitoyl-CoADataDataDataData
Stearoyl-CoADataDataDataData
Oleoyl-CoADataDataDataData

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isotopic labeling and metabolic tracing of this compound.

Protocol 1: Synthesis of 13C-labeled this compound

This protocol outlines a chemo-enzymatic approach for the synthesis of uniformly 13C-labeled this compound.

Materials:

  • Uniformly 13C-labeled cis,cis-3,6-dodecadienoic acid (custom synthesis may be required)

  • Coenzyme A (CoA) trilithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

  • ATP

  • MgCl2

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation of Labeled Fatty Acid: Obtain or synthesize uniformly 13C-labeled cis,cis-3,6-dodecadienoic acid.

  • Enzymatic Ligation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 mM ATP

      • 10 mM MgCl2

      • 1 mM 13C-cis,cis-3,6-dodecadienoic acid (solubilized with Triton X-100 if necessary)

      • 1.5 mM Coenzyme A

      • Acyl-CoA synthetase (concentration to be optimized based on enzyme activity)

    • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Purification by SPE:

    • Acidify the reaction mixture to pH 3-4 with a small amount of formic acid.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and ATP.

    • Elute the 13C-cis,cis-3,6-dodecadienoyl-CoA with a methanol/water mixture (e.g., 80:20 v/v).

  • Purification by HPLC:

    • Further purify the eluted fraction using a semi-preparative HPLC system with a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% formic acid to separate the product from any remaining unreacted starting materials.

    • Collect the fraction corresponding to the 13C-cis,cis-3,6-dodecadienoyl-CoA peak.

  • Quantification and Storage:

    • Determine the concentration of the purified product using UV spectrophotometry (A260, ε = 16,400 M-1cm-1 for the adenine moiety of CoA).

    • Store the purified labeled acyl-CoA at -80°C.

Protocol 2: Metabolic Tracing in Cultured Cells

This protocol describes the introduction of 13C-labeled this compound into a cell culture system and the subsequent extraction of metabolites for analysis.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • 13C-cis,cis-3,6-dodecadienoyl-CoA

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for extraction)

  • Liquid nitrogen

Procedure:

  • Cell Culture: Grow cells to the desired confluency in standard culture conditions.

  • Labeling:

    • Prepare a stock solution of 13C-cis,cis-3,6-dodecadienoyl-CoA in a suitable solvent (e.g., ethanol or DMSO) and dilute it in the cell culture medium to the desired final concentration.

    • Replace the existing medium with the labeling medium.

    • Incubate the cells for various time points (e.g., 1, 6, 24 hours) to allow for uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench the metabolism by adding liquid nitrogen directly to the culture plate.

    • Add a pre-chilled extraction solvent mixture (e.g., methanol:water, 80:20 v/v) to the plate and scrape the cells.

    • Collect the cell lysate into a microcentrifuge tube.

    • Perform a liquid-liquid extraction by adding chloroform and water to separate the polar and nonpolar metabolites.

    • Centrifuge to separate the phases and collect the aqueous (polar metabolites) and organic (lipids) layers separately.

  • Sample Preparation for Mass Spectrometry:

    • Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extracts in a solvent compatible with the mass spectrometry analysis (e.g., acetonitrile/water for LC-MS).

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general framework for the analysis of 13C-labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted samples onto an appropriate HPLC/UHPLC column (e.g., C18 for lipids and acyl-CoAs, HILIC for polar metabolites).

    • Use a gradient elution program with mobile phases tailored to the analytes of interest to achieve good separation.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in a mode that allows for the detection and quantification of both the unlabeled (12C) and labeled (13C) forms of the metabolites.

    • For targeted analysis, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, setting specific precursor-product ion transitions for each metabolite of interest.

    • For untargeted analysis, use a high-resolution mass spectrometer to acquire full scan data and identify labeled metabolites based on their accurate mass and isotopic pattern.

  • Data Analysis:

    • Process the raw data using appropriate software to integrate the peak areas for the different isotopologues of each metabolite.

    • Calculate the percent 13C enrichment for each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.

    • Perform statistical analysis to identify significant changes in metabolite levels and labeling patterns between different experimental conditions.

Mandatory Visualizations

experimental_workflow synthesis Synthesis of 13C-labeled This compound purification Purification by SPE and HPLC synthesis->purification labeling Metabolic Labeling with 13C-Dodecadienoyl-CoA purification->labeling cell_culture Cell Culture cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Metabolic Pathway Mapping lcms->data_analysis metabolic_pathway Dodecadienoyl_CoA This compound (13C-labeled) Isomerase Enoyl-CoA Isomerase Dodecadienoyl_CoA->Isomerase Isomerization Complex_Lipids Complex Lipid Synthesis (e.g., Phospholipids, Triacylglycerols) Dodecadienoyl_CoA->Complex_Lipids Acyltransferase Activity Reductase 2,4-Dienoyl-CoA Reductase Isomerase->Reductase Reduction Beta_Oxidation β-Oxidation Spiral Reductase->Beta_Oxidation Acetyl_CoA Acetyl-CoA (13C-labeled) Beta_Oxidation->Acetyl_CoA Multiple Rounds TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Application Notes and Protocols for In Vitro Studies Involving cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, such as linoleic acid. Its metabolism is crucial for cellular energy homeostasis, and dysregulation of this pathway has been implicated in various metabolic diseases. These application notes provide detailed protocols for in vitro experimental setups to study the synthesis, metabolism, and potential signaling roles of this compound.

Biochemical Context and Signaling Pathways

This compound is generated from longer-chain polyunsaturated fatty acyl-CoAs through several cycles of beta-oxidation. Within the mitochondrial matrix, it serves as a substrate for the enzyme dodecenoyl-CoA isomerase (also known as Δ3,Δ2-enoyl-CoA isomerase). This enzyme catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming trans,cis-2,6-dodecadienoyl-CoA, which can then re-enter the beta-oxidation spiral.

While direct evidence for a signaling role of this compound is currently limited, long-chain fatty acyl-CoAs, in general, are known to act as signaling molecules that can modulate the activity of various proteins, including transcription factors and enzymes involved in lipid metabolism.[1][2][3] They can also influence membrane dynamics and cellular signaling cascades.[4]

Metabolic Pathway of this compound

Beta_Oxidation_Intermediate cluster_beta_oxidation Mitochondrial Beta-Oxidation Long_Chain_PUFA_CoA Long-Chain Polyunsaturated Fatty Acyl-CoA Beta_Oxidation_Cycles Multiple Cycles of Beta-Oxidation Long_Chain_PUFA_CoA->Beta_Oxidation_Cycles cis_cis_3_6_Dodecadienoyl_CoA This compound Beta_Oxidation_Cycles->cis_cis_3_6_Dodecadienoyl_CoA Dodecenoyl_CoA_Isomerase Dodecenoyl-CoA Isomerase cis_cis_3_6_Dodecadienoyl_CoA->Dodecenoyl_CoA_Isomerase trans_cis_2_6_Dodecadienoyl_CoA trans,cis-2,6-Dodecadienoyl-CoA Dodecenoyl_CoA_Isomerase->trans_cis_2_6_Dodecadienoyl_CoA Further_Beta_Oxidation Further Cycles of Beta-Oxidation trans_cis_2_6_Dodecadienoyl_CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA

Caption: Metabolic fate of this compound in beta-oxidation.

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference
Δ3,Δ2-Enoyl-CoA Isomerase3-cis-Octenoyl-CoA~25Not ReportedRat Liver(Stoffel et al., 1964)
Δ3,Δ2-Enoyl-CoA Isomerase3-trans-Hexenoyl-CoA~50Not ReportedCucumber(Engeland & Kindl, 1991)
Acetyl-CoA CarboxylaseAcetyl-CoA23314.6Diatom(Roessler, 1990)[5]
Long-Chain Acyl-CoA Synthetase 6 (ACSL6V2)Docosahexaenoic Acid (DHA)~5Not ReportedHuman(Fujimoto et al., 2009)[6]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from methods for synthesizing other unsaturated acyl-CoA molecules.[7]

Materials:

  • cis,cis-3,6-Dodecadienoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate solution (5% w/v)

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Activation of the Fatty Acid: a. Dissolve cis,cis-3,6-Dodecadienoic acid in anhydrous THF. b. Add CDI in a 1.1 molar excess and stir under an inert atmosphere (e.g., argon) at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Thioesterification: a. Dissolve Coenzyme A in an equal volume of 5% sodium bicarbonate solution. b. Add the Coenzyme A solution to the activated fatty acid mixture. c. Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: a. Acidify the reaction mixture to pH 3-4 with dilute HCl. b. Load the mixture onto a pre-conditioned C18 SPE cartridge. c. Wash the cartridge with water to remove unreacted Coenzyme A and salts. d. Elute the this compound with a methanol/water gradient. e. Further purify the product using preparative reverse-phase HPLC. f. Lyophilize the purified fractions to obtain the final product.

  • Characterization: a. Confirm the identity and purity of the synthesized acyl-CoA by mass spectrometry and NMR spectroscopy.

Protocol 2: In Vitro Dodecenoyl-CoA Isomerase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 263 nm due to the isomerization of the cis-3 double bond.

Materials:

  • Purified dodecenoyl-CoA isomerase (recombinant or from tissue homogenates)

  • This compound (substrate)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of this compound in a cuvette. b. Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Enzyme Reaction: a. Initiate the reaction by adding a small volume of purified dodecenoyl-CoA isomerase to the cuvette. b. Immediately start monitoring the decrease in absorbance at 263 nm over time.

  • Data Analysis: a. Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. b. To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound. c. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 3: Cell-Based Fatty Acid Oxidation Assay

This assay measures the rate of beta-oxidation of a radiolabeled fatty acid substrate in cultured cells, which can be adapted to assess the impact of this compound or modulators of its metabolism.[8][9]

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [³H]-Palmitate or another suitable radiolabeled fatty acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Treatment: a. Plate cells in a multi-well plate and grow to confluence. b. Pre-incubate the cells with either vehicle control or a test compound that may affect the metabolism of this compound.

  • Fatty Acid Loading: a. Prepare a solution of [³H]-palmitate complexed with fatty acid-free BSA in the cell culture medium. b. Add the radiolabeled fatty acid solution to the cells and incubate for a defined period (e.g., 2-4 hours).

  • Measurement of Radiolabeled Water: a. After incubation, collect the cell culture medium. b. Precipitate the unincorporated [³H]-palmitate using an acid solution (e.g., trichloroacetic acid). c. Separate the aqueous phase containing the tritiated water (³H₂O), a product of beta-oxidation, by centrifugation and subsequent phase separation. d. Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Data Normalization: a. Determine the total protein content in each well to normalize the fatty acid oxidation rate. b. Express the results as counts per minute (CPM) per milligram of protein.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assays In Vitro Assays Synthesis Chemical Synthesis of This compound Purification SPE & HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Enzyme_Assay Dodecenoyl-CoA Isomerase Activity Assay Characterization->Enzyme_Assay Cell_Assay Cell-Based Fatty Acid Oxidation Assay Characterization->Cell_Assay Kinetic_Analysis Kinetic_Analysis Enzyme_Assay->Kinetic_Analysis Determine Km, Vmax Metabolic_Analysis Metabolic_Analysis Cell_Assay->Metabolic_Analysis Assess Metabolic Impact

Caption: General workflow for in vitro studies of this compound.

References

Application Notes and Protocols for the Use of cis,cis-3,6-Dodecadienoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of linoleoyl-CoA, a common polyunsaturated fatty acid.[1] Its metabolism requires the action of auxiliary enzymes to handle its cis double bonds, making it an important substrate for studying the kinetics of these enzymes, particularly Δ³,Δ²-enoyl-CoA isomerase. These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics, including relevant data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflows.

Metabolic Significance

In the degradation of linoleic acid, three cycles of β-oxidation yield this compound.[1] The cis-double bond at position 3 prevents its direct metabolism by the core β-oxidation enzymes. The enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase, catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming trans,cis-2,6-dodecadienoyl-CoA, which can then re-enter the β-oxidation pathway.[2][3] This isomerization is a critical step in the complete oxidation of polyunsaturated fatty acids.

Enzyme Kinetics Data

Table 1: Michaelis-Menten Constants (Km) of Cucumber Cotyledon Δ³,Δ²-Enoyl-CoA Isomerase for various trans-3-Enoyl-CoA Substrates

SubstrateKm (µM)
trans-3-Hexenoyl-CoA25
trans-3-Octenoyl-CoA30
trans-3-Decenoyl-CoA40
trans-3-Dodecenoyl-CoA50

Data adapted from Engeland, K., & Kindl, H. (1991). European Journal of Biochemistry, 196(3), 699-705.

The data indicates that the enzyme's affinity for trans-3-enoyl-CoA substrates decreases with increasing chain length. Although not a direct measure for this compound, this trend suggests a similar range of affinity for C12 substrates.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a general method for the synthesis of acyl-CoA esters using acyl-CoA synthetase.

Materials:

  • cis,cis-3,6-Dodecadienoic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Triton X-100

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Potassium phosphate buffer (pH 7.5)

  • Solid-phase extraction (SPE) column (e.g., C18)

  • Methanol

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 0.5 mM cis,cis-3,6-Dodecadienoic acid (solubilized in a small amount of Triton X-100)

    • Acyl-CoA synthetase (approximately 1-5 units)

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, stop it by adding an equal volume of cold methanol.

  • Centrifuge to pellet the precipitated protein.

  • Purify the supernatant containing the this compound using a C18 SPE column.

    • Equilibrate the column with water.

    • Load the sample.

    • Wash with water to remove salts and ATP.

    • Elute the acyl-CoA with a methanol/water gradient.

  • Analyze the fractions by HPLC and pool the fractions containing the pure product.

  • Determine the concentration of the synthesized this compound spectrophotometrically by measuring the absorbance at 260 nm (ε = 21,000 M⁻¹cm⁻¹ for the adenine moiety of CoA).

Protocol 2: Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This protocol outlines a coupled spectrophotometric assay to determine the kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase. The formation of the product, trans,cis-2,6-dodecadienoyl-CoA, is coupled to the subsequent reaction catalyzed by enoyl-CoA hydratase, which hydrates the trans-2 double bond. The activity of the isomerase is the rate-limiting step. The subsequent dehydrogenase step leads to the reduction of NAD⁺ to NADH, which can be monitored at 340 nm.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • This compound (substrate)

  • Enoyl-CoA hydratase (crotonase)

  • L-3-Hydroxyacyl-CoA dehydrogenase

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM NAD⁺

    • Excess enoyl-CoA hydratase (to ensure it is not rate-limiting)

    • Excess L-3-Hydroxyacyl-CoA dehydrogenase (to ensure it is not rate-limiting)

    • A defined amount of purified Δ³,Δ²-enoyl-CoA isomerase.

  • Pre-incubate the mixture at 25°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Repeat the assay with a range of substrate concentrations.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using a suitable software package.

Visualizations

Linoleic_Acid_Beta_Oxidation Linoleoyl_CoA Linoleoyl-CoA Beta_Oxidation_1 3 Cycles of β-Oxidation Linoleoyl_CoA->Beta_Oxidation_1 cis_cis_3_6_Dodecadienoyl_CoA This compound Beta_Oxidation_1->cis_cis_3_6_Dodecadienoyl_CoA Delta3_Delta2_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_cis_3_6_Dodecadienoyl_CoA->Delta3_Delta2_Isomerase trans_cis_2_6_Dodecadienoyl_CoA trans,cis-2,6-Dodecadienoyl-CoA Delta3_Delta2_Isomerase->trans_cis_2_6_Dodecadienoyl_CoA Beta_Oxidation_2 Further β-Oxidation trans_cis_2_6_Dodecadienoyl_CoA->Beta_Oxidation_2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Synthesis Synthesize & Purify This compound Assay Perform Coupled Spectrophotometric Assay Synthesis->Assay Purification Purify Δ³,Δ²-Enoyl-CoA Isomerase Purification->Assay Data_Collection Measure Initial Velocities (V₀) at varying [S] Assay->Data_Collection Plotting Plot V₀ vs. [S] Data_Collection->Plotting Fitting Fit data to Michaelis-Menten equation Plotting->Fitting Parameters Determine Km and Vmax Fitting->Parameters

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis,cis-3,6-Dodecadienoyl-CoA synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Acyl-CoA Product

Potential Cause Recommended Solution
Incomplete activation of the fatty acid: The initial step of converting cis,cis-3,6-dodecadienoic acid to a more reactive species (e.g., a mixed anhydride) is inefficient.Optimize the reaction conditions for the activation step. This includes adjusting the stoichiometry of activating agents (e.g., isobutyl chloroformate, carbonyldiimidazole), reaction time, and temperature. Ensure all reagents are anhydrous, as moisture can hydrolyze the activated intermediate.
Hydrolysis of Coenzyme A (CoA) or the final product: The thioester bond in CoA and the final product is susceptible to hydrolysis, especially at non-optimal pH or in the presence of nucleophiles.Maintain the pH of the reaction mixture within the optimal range for thioester stability (typically around 6.5-7.5). Use of a buffered aqueous-organic solvent mixture can help maintain pH control and improve solubility of both the fatty acid and CoA.[1] Work at low temperatures (e.g., 0-4°C) to minimize degradation.
Side reactions: The polyunsaturated fatty acid is prone to oxidation or isomerization under harsh reaction conditions.Employ antioxidants (e.g., butylated hydroxytoluene - BHT) during the synthesis and purification steps. Use degassed solvents to minimize oxygen exposure. Avoid unnecessarily high temperatures and prolonged reaction times.
Inefficient purification leading to product loss: The product may be lost during extraction, precipitation, or chromatographic steps.Utilize optimized purification methods such as ion exchange solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC) for efficient purification and high recovery.[1]

Issue 2: Difficulty in Product Purification and Isolation

Potential Cause Recommended Solution
Co-elution with starting materials or byproducts: Unreacted fatty acid, CoA, or side products may have similar chromatographic properties to the desired acyl-CoA.Employ a multi-step purification strategy. An initial solid-phase extraction (SPE) can remove the bulk of unreacted fatty acid. A subsequent reversed-phase HPLC step with a shallow gradient can then effectively separate the acyl-CoA from remaining impurities.[1]
Product degradation during purification: The product may degrade on the chromatographic column or during solvent evaporation.Use buffered mobile phases for HPLC to maintain a stable pH. Perform all purification steps at reduced temperatures (e.g., 4°C). Minimize the time the purified product spends in solution by proceeding to lyophilization or storage at -80°C promptly after collection.
Low recovery from purification steps: The product may irreversibly bind to the stationary phase or be lost during solvent removal.Choose a stationary phase for SPE and HPLC that is appropriate for acyl-CoAs (e.g., C18 for reversed-phase). Ensure complete elution from the column by using an appropriate solvent composition. Use gentle methods for solvent removal, such as centrifugal evaporation or lyophilization.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the chemical synthesis of this compound?

A1: While specific yields for this compound are not widely reported, yields for similar medium-chain acyl-CoAs using optimized methods can range from 75% to 78%, based on the initial amount of Coenzyme A used.[1] Achieving yields in this range for this compound should be considered a good result.

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2: High-performance liquid chromatography (HPLC) with UV detection (at ~260 nm for the adenine moiety of CoA) is the primary method for monitoring the reaction progress and determining the purity of the final product.[1] Mass spectrometry (MS), particularly LC-MS, is essential for confirming the identity of the synthesized acyl-CoA by verifying its molecular weight.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the acyl group.[1]

Q3: Are there any enzymatic methods for synthesizing this compound?

A3: Yes, enzymatic synthesis is a viable alternative. Acyl-CoA synthetases are enzymes that catalyze the formation of acyl-CoAs from fatty acids and CoA. Utilizing an appropriate acyl-CoA synthetase could offer high specificity and milder reaction conditions, potentially reducing side reactions and simplifying purification. However, the availability and substrate specificity of the enzyme for cis,cis-3,6-dodecadienoic acid would need to be determined.

Q4: How should I store the purified this compound to prevent degradation?

A4: The purified product should be stored as a lyophilized powder or in a buffered solution (pH ~7.0) at -80°C to minimize hydrolysis and oxidation. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Reported Yields for Medium-Chain Acyl-CoA Synthesis

Acyl-CoA SynthesizedPrecursor Fatty AcidSynthesis MethodPurification MethodReported Yield (%)Reference
cis-4-Decenoyl-CoAcis-4-Decenoic acidMixed anhydrideSPE and HPLC-UV75-78[1]
3-Phenylpropionyl-CoA3-Phenylpropionic acidMixed anhydrideSPE and HPLC-UV75-78[1]
2,6-Dimethylheptanoyl-CoA2,6-Dimethylheptanoic acidMixed anhydrideSPE and HPLC-UV75-78[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from established methods for other medium-chain acyl-CoAs.[1]

Materials:

  • cis,cis-3,6-Dodecadienoic acid

  • Triethylamine (TEA)

  • Isobutyl chloroformate

  • Coenzyme A (trilithium salt)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous lithium bicarbonate solution

  • Solid-phase extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica gel)

  • Reversed-phase HPLC column (e.g., C18)

  • Standard HPLC system with UV detector

  • Lyophilizer

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve cis,cis-3,6-dodecadienoic acid in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine and stir for 10 minutes.

    • Slowly add isobutyl chloroformate and stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous lithium bicarbonate solution.

    • Slowly add the CoA solution to the mixed anhydride solution with vigorous stirring, maintaining the temperature at 0°C.

    • Allow the reaction to proceed for 1-2 hours at 0°C.

  • Purification:

    • Solid-Phase Extraction (SPE):

      • Acidify the reaction mixture to pH ~3 with dilute HCl.

      • Load the mixture onto a pre-conditioned SPE cartridge.

      • Wash the cartridge with an acidic aqueous solution to remove unreacted CoA.

      • Elute the this compound with an appropriate organic solvent mixture (e.g., methanol/water).

    • Reversed-Phase HPLC:

      • Further purify the eluted product using a semi-preparative C18 HPLC column.

      • Use a gradient of acetonitrile in a buffered aqueous mobile phase (e.g., ammonium acetate buffer, pH 6.8).

      • Monitor the elution at 260 nm and collect the fractions corresponding to the product peak.

  • Lyophilization:

    • Pool the pure fractions and immediately freeze them.

    • Lyophilize the frozen solution to obtain the purified this compound as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical HPLC, LC-MS, and NMR.

Mandatory Visualizations

experimental_workflow start Start: cis,cis-3,6-Dodecadienoic Acid activation Activation with Isobutyl Chloroformate (Anhydrous THF, 0°C) start->activation coupling Coupling Reaction (0°C, 1-2 hours) activation->coupling coa_prep Coenzyme A in Aqueous Buffer coa_prep->coupling purification Purification coupling->purification spe Solid-Phase Extraction (SPE) purification->spe Step 1 hplc Reversed-Phase HPLC spe->hplc Step 2 lyophilization Lyophilization hplc->lyophilization product Final Product: This compound lyophilization->product

Caption: Workflow for the chemical synthesis of this compound.

troubleshooting_logic start Low Product Yield check_activation Check Fatty Acid Activation start->check_activation check_hydrolysis Assess Hydrolysis start->check_hydrolysis check_purification Evaluate Purification Loss start->check_purification optimize_activation Optimize Activation Conditions (Stoichiometry, Time, Temp) check_activation->optimize_activation control_ph_temp Control pH and Temperature check_hydrolysis->control_ph_temp optimize_purification Optimize SPE and HPLC (Columns, Gradients) check_purification->optimize_purification

Caption: Troubleshooting logic for addressing low synthesis yield.

enzymatic_pathway fatty_acid cis,cis-3,6-Dodecadienoic Acid enzyme Acyl-CoA Synthetase fatty_acid->enzyme coa Coenzyme A coa->enzyme atp ATP atp->enzyme product This compound enzyme->product amp_ppi AMP + PPi enzyme->amp_ppi

Caption: Enzymatic synthesis pathway for this compound.

References

Overcoming stability issues of cis,cis-3,6-Dodecadienoyl-CoA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis,cis-3,6-Dodecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the handling and use of this compound in aqueous solutions.

Question 1: My this compound solution is showing rapid degradation. What are the likely causes?

Answer: The primary cause of degradation for this compound in aqueous solutions is hydrolysis of the thioester bond. Thioesters are generally susceptible to hydrolysis, and this process is significantly influenced by pH and temperature. Additionally, as a polyunsaturated fatty acyl-CoA, it is also prone to non-enzymatic oxidation.

  • Hydrolysis: The thioester bond is prone to cleavage by water, a reaction that is catalyzed by both acid and base.[1][2][3][4][5] Generally, the rate of hydrolysis increases with both increasing pH and temperature.[3][5]

  • Oxidation: The two cis-double bonds in the dodecadienoyl chain are susceptible to oxidation by atmospheric oxygen.[6][7] This can lead to the formation of various oxidation byproducts, altering the structure and function of the molecule.

Question 2: What are the ideal storage conditions for aqueous solutions of this compound?

Answer: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, the following conditions are recommended:

  • pH: Maintain the solution at a slightly acidic to neutral pH (pH 6.0-7.0). Thioester hydrolysis is generally slower in this pH range compared to alkaline conditions.[1][8]

  • Temperature: Store solutions at low temperatures, such as 0-4°C for short-term storage (hours) or frozen at -20°C or -80°C for longer-term storage (days to weeks). Avoid repeated freeze-thaw cycles.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing the container.

  • Additives: Consider the addition of antioxidants and chelating agents to the buffer.

Question 3: I am observing unexpected peaks in my HPLC analysis. What could they be?

Answer: Unexpected peaks are likely degradation products. The two main degradation pathways to consider are hydrolysis and oxidation.

  • Hydrolysis Products: The primary hydrolysis product will be dodecadienoic acid and Coenzyme A.

  • Oxidation Products: Non-enzymatic oxidation of the polyunsaturated fatty acid chain can lead to a variety of products, including hydroperoxides, aldehydes, and ketones.[6][7]

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.

Question 4: Can I use buffers containing primary amines, such as Tris?

Answer: It is generally advisable to avoid buffers containing nucleophilic species, such as primary amines (e.g., Tris), as they can potentially react with the thioester bond. Phosphate-based or citrate-based buffers are often a better choice.

Quantitative Data on Stability

Table 1: General Effect of pH and Temperature on Thioester Hydrolysis Rate

ParameterConditionRelative Hydrolysis RateReference
pH Acidic (pH < 6)Moderate[1][8]
Neutral (pH 7)Low[1][8]
Alkaline (pH > 8)High[1][3][5]
Temperature Low (0-4°C)Low[3]
Ambient (~25°C)Moderate[3]
Elevated (>37°C)High[3]

Table 2: Factors Influencing Non-Enzymatic Oxidation of Polyunsaturated Fatty Acids

FactorEffect on Oxidation RateMitigation StrategyReference
Oxygen Increases rateDegas solutions, use inert atmosphere[7]
Light Can accelerate oxidationStore in amber vials or in the dark
Metal Ions Catalyze oxidationUse chelating agents (e.g., EDTA)
Antioxidants Decrease rateAdd antioxidants (e.g., BHT, Vitamin E)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol provides a general method for preparing an aqueous solution of this compound with enhanced stability.

Materials:

  • This compound

  • Degassed, sterile buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Chelating agent (e.g., Ethylenediaminetetraacetic acid - EDTA)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials

Procedure:

  • Prepare the desired buffer and thoroughly degas it by sparging with an inert gas for at least 30 minutes.

  • Add EDTA to the buffer to a final concentration of 1 mM.

  • Prepare a stock solution of BHT in a compatible organic solvent (e.g., ethanol) and add it to the buffer to a final concentration of 10-50 µM. Note: The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experiment.

  • Weigh the required amount of this compound in a sterile, amber glass vial. To avoid weighing very small amounts, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted into the aqueous buffer.[9]

  • Under a stream of inert gas, add the degassed, supplemented buffer to the vial containing the this compound to achieve the desired final concentration.

  • Gently mix the solution until the compound is fully dissolved. Avoid vigorous vortexing to minimize oxygen introduction.

  • Overlay the headspace of the vial with the inert gas before sealing.

  • Store the solution at 0-4°C and use it as soon as possible. For longer storage, aliquot and freeze at -80°C.

Protocol 2: HPLC Method for Stability Analysis

This protocol outlines a reverse-phase HPLC method to monitor the stability of this compound and detect its primary hydrolysis product, dodecadienoic acid.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Gradient Elution:

Time (min)% Mobile Phase B
030
20100
25100
2630
3030

Flow Rate: 1.0 mL/min Detection Wavelength: 260 nm (for the CoA moiety) and 210 nm (for the fatty acid) Injection Volume: 10-20 µL

Procedure:

  • Prepare your aqueous solution of this compound.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Inject the aliquot directly onto the HPLC system.

  • Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products. The retention time of dodecadienoic acid will be significantly longer than that of the CoA ester.

  • Quantify the degradation by comparing the peak area of the parent compound over time.

Signaling Pathways and Workflows

Metabolic Fate of this compound in Beta-Oxidation

This compound is an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. Its cis-double bond at position 3 prevents it from being a substrate for the next enzyme in the standard beta-oxidation pathway. Therefore, it must be isomerized by an auxiliary enzyme, dodecenoyl-CoA isomerase (also known as Δ3,Δ2-enoyl-CoA isomerase), which converts the cis-3 double bond to a trans-2 double bond.[10] The resulting trans,cis-2,6-dodecadienoyl-CoA can then re-enter the beta-oxidation spiral.

beta_oxidation_pathway cluster_0 Mitochondrial Matrix start Polyunsaturated Fatty Acid (e.g., Linoleic Acid) beta_ox_cycles Multiple Cycles of Beta-Oxidation start->beta_ox_cycles dodecadienoyl_coa This compound beta_ox_cycles->dodecadienoyl_coa isomerization Isomerization dodecadienoyl_coa->isomerization isomerase Dodecenoyl-CoA Isomerase isomerization->isomerase trans_dodecadienoyl_coa trans,cis-2,6-Dodecadienoyl-CoA isomerization->trans_dodecadienoyl_coa next_beta_ox Further Cycles of Beta-Oxidation trans_dodecadienoyl_coa->next_beta_ox acetyl_coa Acetyl-CoA next_beta_ox->acetyl_coa

Caption: Metabolic pathway of this compound in beta-oxidation.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound in an aqueous solution.

stability_workflow prep Prepare Stabilized Aqueous Solution (see Protocol 1) storage Aliquot and Store under Varied Conditions (e.g., pH, Temperature) prep->storage sampling Sample at Predetermined Time Intervals storage->sampling analysis Analyze by HPLC (see Protocol 2) sampling->analysis data Quantify Peak Areas of Parent Compound and Degradation Products analysis->data kinetics Calculate Degradation Rate (e.g., Half-life) data->kinetics conclusion Determine Optimal Storage Conditions kinetics->conclusion

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Degradation Factors

This diagram shows the relationship between key factors that contribute to the degradation of this compound in aqueous solutions.

degradation_factors cluster_causes Degradation Factors cluster_pathways Degradation Pathways cluster_products Degradation Products parent This compound in Aqueous Solution hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation ph pH (especially alkaline) ph->hydrolysis temp Elevated Temperature temp->hydrolysis temp->oxidation oxygen Dissolved Oxygen oxygen->oxidation light UV Light light->oxidation hydrolysis_prod Dodecadienoic Acid + CoA hydrolysis->hydrolysis_prod oxidation_prod Oxidized Fatty Acyl-CoA Derivatives oxidation->oxidation_prod

References

Troubleshooting low signal in mass spectrometry of cis,cis-3,6-Dodecadienoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry analysis of cis,cis-3,6-Dodecadienoyl-CoA.

Frequently Asked Questions (FAQs)

Section 1: Initial Checks & General Issues

Q1: I am seeing a very low, or completely absent, signal for my this compound standard. What are the first steps I should take?

A1: When a signal is completely lost, a systematic approach is needed to isolate the issue. Begin with the most straightforward checks:

  • Mass Spectrometer Functionality: Infuse a known, stable compound to confirm the mass spectrometer is responding. This ensures the issue is not with the instrument's core components.[1]

  • Fresh Standards and Solvents: Prepare fresh standards of this compound and new mobile phases. Acyl-CoAs can degrade, and contaminated solvents can introduce interfering ions or cause signal suppression.[2]

  • Instrument Parameters: Double-check that all instrument settings, including gas flows, voltages, and temperatures, are correct for your method. Ensure a stable electrospray is visible.[1][2]

  • LC System Check: Confirm that the LC pumps are primed and delivering the correct mobile phase composition. An air bubble in the pump can lead to a complete loss of signal.[1]

Q2: What are the most common reasons for low signal intensity with long-chain acyl-CoAs like this compound?

A2: Low signal intensity for long-chain acyl-CoAs typically stems from one or more of the following factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are not acidic.[2] Sample stability is a critical factor.

  • Inefficient Ionization: The large and complex structure of this compound can be challenging to ionize efficiently. Mobile phase composition, pH, and source conditions must be optimized.[2]

  • Ion Suppression: Components from complex biological samples (matrix effects) can co-elute with the analyte and interfere with its ionization, significantly reducing the signal.[2]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ions or non-optimized collision energy will lead to poor sensitivity.[2]

  • Chromatographic Problems: Poor peak shape, often caused by column contamination or degradation, can decrease the signal-to-noise ratio.[3][4]

Section 2: Sample Preparation & Stability

Q3: How critical is the sample preparation method for achieving a good signal?

A3: The sample preparation method is absolutely critical. The choice of extraction and cleanup procedure directly impacts analyte recovery and stability. Many protocols for acyl-CoAs use protein precipitation followed by solid-phase extraction (SPE).[2] Using an unsuitable SPE sorbent or elution solvent can cause significant sample loss. It is also vital to minimize the time samples are exposed to room temperature and to use appropriate buffers to prevent degradation.[2][5] For medium to long-chain acyl-CoAs, reconstitution in a solvent containing some organic component, such as 20% acetonitrile in ammonium acetate buffer, is often recommended to ensure solubility.[5][6]

Q4: My signal intensity is decreasing over a sequence of injections. What could be the cause?

A4: Decreasing signal over time strongly suggests a stability issue. Acyl-CoAs are susceptible to degradation in the autosampler.

  • Temperature: Ensure the autosampler is kept at a low temperature, such as 4°C.[5]

  • Solvent: The stability of acyl-CoAs is highly dependent on the pH and composition of the reconstitution solvent. A study on acyl-CoA stability showed that a solution of 50% methanol and 50% ammonium acetate buffer (pH 6.8) provided good stability over 48 hours at 4°C.[5] Avoid purely aqueous solutions where hydrolysis is more likely.

Section 3: LC-MS Method Optimization

Q5: Which ionization mode, positive or negative, is better for this compound?

A5: Both positive and negative electrospray ionization (ESI) modes can be used for acyl-CoAs.[7][8]

  • Positive Ion Mode (+ESI): This is the most frequently reported mode.[9] It typically yields a protonated molecule [M+H]+ and produces a very characteristic fragmentation pattern, with a neutral loss of 507 Da being common to all fatty acyl-CoAs.[8][10] This specificity is excellent for Multiple Reaction Monitoring (MRM) methods.

  • Negative Ion Mode (-ESI): This mode can be slightly more sensitive due to the presence of phosphate groups.[7][9][11] It generates [M-H]- and [M-2H]2- ions.[7] However, ion-pairing reagents sometimes used in chromatography can cause signal suppression in positive mode, making negative mode a better choice in those specific cases.[9]

Q6: I'm not sure if my MS/MS fragmentation parameters are optimal. What are the characteristic product ions for long-chain acyl-CoAs?

A6: In positive ion mode, all acyl-CoA species exhibit a common fragmentation pattern which is highly useful for identification and quantification.[12][13]

  • Precursor Ion: For this compound (C33H56N7O17P3S), the precursor ion will be the protonated molecule [M+H]+.

  • Common Product Ions:

    • [M-507+H]+: This ion results from the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate moiety (507.0 Da).[8][13][14] This is often the most specific and abundant product ion for MRM analysis as it retains the acyl chain.

    • m/z 428: This fragment corresponds to the adenosine 3',5'-diphosphate portion and is common to all acyl-CoAs.[12][13][14]

Optimizing the collision energy (CE) is crucial to maximize the signal of the desired product ion.[2]

Q7: My chromatographic peak shape is poor (e.g., tailing, broad). How can I improve it?

A7: Poor peak shape can significantly reduce signal intensity and reproducibility.[3]

  • Column Choice: C8 or C18 reversed-phase columns are commonly used. For long-chain acyl-CoAs, a C18 column is often preferred.[5]

  • Mobile Phase: A typical mobile phase system uses water with an ammonium acetate buffer (e.g., 10 mM, pH ~8.5) as mobile phase A and acetonitrile as mobile phase B.[5] The buffer is critical for good peak shape. Mass spectrometry is not compatible with non-volatile phosphate buffers.[3]

  • Column Contamination: Repeated injection of biological extracts can lead to a buildup of material on the column, causing peak shape to deteriorate.[3] Implement a column wash step after each batch or consider using a guard column.

  • Reconstitution Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.[5]

Experimental Protocols & Data

Protocol 1: Sample Preparation for Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methodologies designed for the analysis of medium to long-chain acyl-CoAs.[5][6]

  • Homogenization: Homogenize frozen tissue samples in ice-cold methanol to quench metabolic activity and extract metabolites.

  • Extraction: Perform a liquid-liquid extraction to separate the metabolites. The exact procedure may vary, but a common approach involves adding water and a non-polar solvent.

  • Drying: After centrifugation, collect the appropriate phase and dry it completely using a vacuum concentrator.

  • Reconstitution: For long-chain acyl-CoA analysis, reconstitute the dried extract in a solution of 50 mM ammonium acetate in 20% acetonitrile/80% water.[5][6] This helps ensure the solubility of the hydrophobic acyl-CoA.

  • Clarification: Centrifuge the reconstituted sample at high speed (e.g., >15,000 x g) for several minutes at 4°C to pellet any insoluble debris before transferring the supernatant to an autosampler vial.[6]

Protocol 2: Representative LC-MS Method

This method is a starting point for the analysis of medium to long-chain acyl-CoAs.[5]

  • LC Column: Luna C18 (100 x 2.0 mm, 3 µm) or equivalent.

  • Mobile Phase A: Water with 10 mM ammonium acetate (pH adjusted to 8.5 with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Autosampler Temperature: 4°C.

  • Injection Volume: 5-10 µL.

Table 1: Example LC Gradient for Long-Chain Acyl-CoA Analysis

Time (minutes)% Mobile Phase B (Acetonitrile)
0.020
1.520
5.095
14.595
15.020
20.020 (Re-equilibration)
Table 2: Key MS/MS Transitions for Acyl-CoA Analysis (+ESI)
Compound ClassPrecursor IonProduct Ion (Fragment)Description
All Acyl-CoAs[M+H]+[M-507+H]+Primary Quantifier. Neutral loss of the adenosine diphosphate ribose moiety. Specific to the acyl chain.[8][10][13]
All Acyl-CoAs[M+H]+m/z 428.0365Qualifier. Fragment corresponding to adenosine 3',5'-diphosphate. Common to all CoAs.[12][14]

Visual Troubleshooting Guides

Diagram 1: General Troubleshooting Workflow for Low MS Signal

LowSignal_Workflow Start Low or No Signal Observed Check_MS Check MS with known standard? Start->Check_MS Check_LC Check LC pressure and flow? Are pumps primed? Check_MS->Check_LC Yes Prep_Fresh Prepare Fresh Standard & Mobile Phases Check_MS->Prep_Fresh No Investigate_LC Troubleshoot LC: - Check for leaks - Purge pumps - Replace column Check_LC->Investigate_LC No Sample_Issue Problem is Sample-Related Check_LC->Sample_Issue Yes Prep_Fresh->Start Still no signal Investigate_MS Troubleshoot MS: - Clean Source - Check Voltages - Calibrate Signal_Restored Signal Restored Investigate_MS->Signal_Restored Investigate_LC->Signal_Restored Check_Prep Review Sample Prep: - Stability (pH, Temp) - Extraction Recovery - Reconstitution Solvent Sample_Issue->Check_Prep Optimize_Method Optimize Method: - Ionization Parameters - Collision Energy - LC Gradient Check_Prep->Optimize_Method Optimize_Method->Signal_Restored

Caption: A logical workflow for troubleshooting low LC-MS signal.

Diagram 2: Acyl-CoA Positive Mode Fragmentation Pathway

AcylCoA_Fragmentation cluster_0 Collision Cell (HCD/CID) Precursor This compound [M+H]+ Product_Acyl Acyl-Specific Fragment [M-507+H]+ Precursor->Product_Acyl Product_CoA Common CoA Fragment m/z 428.0365 Precursor->Product_CoA Neutral_Loss Neutral Loss (507.0 Da) Precursor->Neutral_Loss Fragmentation

Caption: Common +ESI fragmentation of an acyl-CoA molecule.

References

Technical Support Center: Optimization of HPLC Parameters for Separating cis,cis-3,6-Dodecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of cis,cis-3,6-dodecadienoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for separating dodecadienoyl-CoA isomers?

A1: Reversed-phase ion-pair chromatography is the most suitable method for separating acyl-CoA thioesters like dodecadienoyl-CoA. This technique utilizes a C18 column and a mobile phase containing an ion-pairing agent to retain and separate these polar molecules.

Q2: Why is ion-pairing necessary for acyl-CoA analysis?

A2: The coenzyme A moiety is highly polar and contains a phosphate group, which is negatively charged at typical mobile phase pH. Without an ion-pairing agent, these molecules would have very poor retention on a reversed-phase column. The ion-pairing reagent, a large organic molecule with an opposite charge, forms a neutral ion pair with the analyte, increasing its hydrophobicity and allowing for retention and separation on the C18 stationary phase.[1][2][3]

Q3: What are common ion-pairing reagents used for acyl-CoA separation?

A3: Triethylamine (TEA), tributylamine (TBA), and ammonium acetate are commonly used ion-pairing reagents for the analysis of acyl-CoAs. The choice of reagent can influence selectivity and resolution.

Q4: What detection method is most suitable for dodecadienoyl-CoA isomers?

A4: UV detection at 260 nm is effective for quantifying acyl-CoAs, as the adenine group of coenzyme A has a strong absorbance at this wavelength. For higher sensitivity and specificity, especially in complex biological matrices, mass spectrometry (MS) detection (LC-MS/MS) is recommended.[4][5]

Troubleshooting Guides

Problem 1: Poor or No Retention of Dodecadienoyl-CoA Peaks
Possible Cause Suggested Solution
No or insufficient ion-pairing reagent in the mobile phase. Ensure the correct concentration of the ion-pairing reagent (e.g., 5-10 mM triethylamine or ammonium acetate) is present in the aqueous mobile phase.
Mobile phase pH is too high. Adjust the mobile phase pH to a value where the dodecadienoyl-CoA is ionized (typically pH 4.5-6.5).
Organic solvent concentration in the mobile phase is too high at the start of the gradient. Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient.
Column is not properly equilibrated with the ion-pairing mobile phase. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase containing the ion-pairing reagent before the first injection.[6]
Incorrect column type. Verify you are using a reversed-phase column, preferably a C18 or C8.
Problem 2: Poor Resolution Between Geometric Isomers (cis,cis vs. other isomers)
Possible Cause Suggested Solution
Inadequate stationary phase selectivity. While standard C18 columns can work, columns with higher shape selectivity, such as those with cholesteryl stationary phases, may provide better resolution for geometric isomers.[7]
Mobile phase composition is not optimal. Modify the organic solvent (e.g., switch from acetonitrile to methanol or use a combination). Adjust the concentration of the ion-pairing reagent.
Gradient slope is too steep. Flatten the gradient profile over the elution range of the isomers to increase the separation time between them.
Column temperature is not optimized. Vary the column temperature (e.g., in increments of 5°C from 25°C to 40°C). Temperature can affect the selectivity of the separation.
Flow rate is too high. Reduce the flow rate to increase the interaction time of the isomers with the stationary phase, which can improve resolution.
Problem 3: Peak Tailing
Possible Cause Suggested Solution
Secondary interactions with residual silanols on the silica-based column. Add a small amount of a competing base, like triethylamine, to the mobile phase, even if using a different primary ion-pairing reagent. Ensure the mobile phase pH is appropriate.[8]
Column contamination or degradation. Flush the column with a strong solvent wash sequence. If the problem persists, a guard column may be necessary, or the analytical column may need to be replaced.[6]
Extra-column band broadening. Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Sample overload. Reduce the injected sample concentration or volume.
Problem 4: Fluctuating Retention Times
Possible Cause Suggested Solution
Inconsistent mobile phase composition. Ensure accurate and consistent preparation of the mobile phase. Use an online degasser to prevent bubble formation. If using a gradient mixer, ensure it is functioning correctly.[6]
Inadequate column equilibration between runs. Increase the equilibration time with the initial mobile phase conditions between injections to ensure the column chemistry is consistent at the start of each run.[6]
Leaks in the HPLC system. Check for leaks at all fittings, seals, and connections. Low or fluctuating pressure is often an indicator of a leak.
Column temperature fluctuations. Use a column oven to maintain a constant temperature.

Experimental Protocols

Starting Point Protocol for Reversed-Phase Ion-Pair HPLC of Dodecadienoyl-CoA Isomers

This protocol provides a starting point for method development. Optimization will likely be required.

Chromatographic Conditions:

Parameter Recommendation
Column C18 Reversed-Phase, 4.6 x 150 mm, 2.6 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.0
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection UV at 260 nm or MS/MS
Injection Volume 10 µL

Sample Preparation:

  • If working with biological samples, a protein precipitation and/or solid-phase extraction (SPE) step is recommended to remove interfering substances.

  • For protein precipitation, a common method is the addition of a cold solution of 2.5% sulfosalicylic acid (SSA).

  • After extraction, the sample should be dissolved in the initial mobile phase composition (95% A, 5% B).

Visualizations

experimental_workflow Experimental Workflow for Dodecadienoyl-CoA Isomer Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample extract Protein Precipitation / SPE sample->extract dissolve Dissolve in Initial Mobile Phase extract->dissolve inject Inject Sample dissolve->inject separate RP-Ion-Pair Chromatography (C18 Column) inject->separate detect UV (260 nm) or MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & Isomer Ratio integrate->quantify

Caption: Workflow for the analysis of dodecadienoyl-CoA isomers.

troubleshooting_logic Troubleshooting Logic for Poor Isomer Resolution cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Modification cluster_column Column Parameters start Poor Resolution of Isomers gradient Flatten Gradient Slope start->gradient check1 Resolution Improved? gradient->check1 mobile_phase Change Organic Solvent (e.g., ACN to MeOH) check1->mobile_phase No success Method Optimized check1->success Yes check2 Resolution Improved? mobile_phase->check2 column_temp Optimize Column Temperature check2->column_temp No check2->success Yes check3 Resolution Improved? column_temp->check3 check3->success Yes fail Consider Specialized Column (e.g., Cholesteryl Phase) check3->fail No

Caption: Decision tree for troubleshooting poor isomer resolution.

References

Technical Support Center: Chromatographic Analysis of cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of cis,cis-3,6-Dodecadienoyl-CoA. Our goal is to help you enhance the resolution and achieve reliable quantification of this and other medium-chain polyunsaturated fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing this compound?

A1: The most robust and widely used method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing this compound from other structurally similar acyl-CoAs. C18 columns are the most frequently used stationary phases for this purpose.

Q2: How can I improve the separation of this compound from its isomers?

A2: Separating isomers, especially cis/trans isomers, can be challenging with standard RP-HPLC. To enhance resolution, consider the following:

  • Silver Ion Chromatography (Ag-HPLC): This technique is highly effective for separating unsaturated fatty acid isomers based on the number, position, and geometry of the double bonds. The silver ions interact with the π-electrons of the double bonds, leading to differential retention of cis and trans isomers.[1]

  • Column Choice: Specialized columns with different selectivities, such as those with phenyl-hexyl phases, can provide alternative separation mechanisms through π-π interactions.

  • Mobile Phase Optimization: Adjusting the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can alter the selectivity and improve the separation of closely eluting isomers.[2]

Q3: My peaks for this compound are tailing. What could be the cause and how do I fix it?

A3: Peak tailing for fatty acyl-CoAs is a common issue. Potential causes and solutions include:

  • Secondary Interactions: The phosphate groups on the CoA moiety can interact with active sites on the silica backbone of the stationary phase. Using a highly deactivated stationary phase or adding a small amount of a competing acid (e.g., formic acid or acetic acid) to the mobile phase can mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Degradation: Over time, the stationary phase can degrade. If the problem persists with fresh samples and mobile phase, consider replacing the column.

Q4: I am observing a loss of sensitivity over a series of injections. What could be the reason?

A4: Loss of sensitivity can be due to the instability of this compound, which is susceptible to oxidation due to its polyunsaturated nature. To address this:

  • Sample Preparation: Prepare samples fresh and keep them at low temperatures (4°C) in the autosampler. Use amber vials to protect from light.

  • Mobile Phase: Degas the mobile phase thoroughly to remove dissolved oxygen.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample and/or mobile phase, ensuring it does not interfere with your detection method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution/Co-elution - Inappropriate mobile phase composition.- Unsuitable column stationary phase.- Isomeric interference.- Optimize the gradient slope; a shallower gradient can improve separation.- Switch from acetonitrile to methanol or vice-versa to alter selectivity.- Use a column with a different stationary phase (e.g., C8, phenyl-hexyl).- For cis/trans isomers, consider using silver ion chromatography (Ag-HPLC).[1]
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Column degradation.- Use a base-deactivated column.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Reduce sample concentration or injection volume.- Replace the column if it's old or has been subjected to harsh conditions.
Peak Fronting - Sample solvent stronger than the mobile phase.- Column overload (less common than tailing).- Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the sample concentration.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the column is fully equilibrated between injections (10-15 column volumes).- Check the HPLC pump for leaks and ensure proper solvent mixing.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contamination in the mobile phase, sample, or HPLC system.- Carryover from a previous injection.- Use high-purity solvents and sample preparation materials.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in your autosampler method.
Loss of Signal/Degradation - Oxidation of the polyunsaturated fatty acyl chain.- Hydrolysis of the thioester bond.- Prepare samples fresh and keep them cool.- Use degassed mobile phases.- Consider adding an antioxidant to your sample.- Maintain a slightly acidic pH in your mobile phase to prevent hydrolysis.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Fatty Acyl-CoAs from Tissues

This protocol is adapted from established methods for fatty acyl-CoA extraction.[3][4]

  • Homogenization: Flash-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue (50-100 mg) in 2 mL of ice-cold 100 mM potassium phosphate buffer (pH 7.4).

  • Extraction: Add 2 mL of 2-propanol and 4 mL of acetonitrile to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes. The upper phase contains the acyl-CoAs.

  • Purification (Optional but Recommended): The extracted acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase for HPLC analysis.

Protocol 2: Representative RP-HPLC-MS/MS Method for this compound Analysis

This is a representative method based on general principles for fatty acyl-CoA analysis. Optimization for your specific instrument and application is recommended.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    Time (min) %B
    0.0 10
    2.0 10
    15.0 90
    18.0 90
    18.1 10

    | 22.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the precursor ion and a specific product ion for this compound.

Data Presentation

Table 1: Factors Affecting Resolution of this compound and Expected Outcomes
ParameterChangeExpected Effect on ResolutionRationale
Mobile Phase Increase organic content (e.g., % acetonitrile)DecreaseDecreases retention, leading to less time for separation.
Switch from acetonitrile to methanolMay increase or decreaseChanges selectivity due to different solvent properties; methanol is more polar.
Column Decrease particle size (e.g., 3 µm to 1.8 µm)IncreaseIncreases column efficiency and peak sharpness.
Increase column lengthIncreaseProvides more interaction time with the stationary phase.
Flow Rate DecreaseMay increaseCan improve efficiency, but will increase run time.
Temperature IncreaseMay increase or decreaseDecreases mobile phase viscosity, which can sharpen peaks. However, it can also decrease retention.

Visualizations

Mitochondrial Beta-Oxidation of a Polyunsaturated Fatty Acid

The following diagram illustrates the entry of a polyunsaturated fatty acyl-CoA, such as this compound, into the mitochondrial beta-oxidation pathway. An isomerase is required to convert the cis double bond to a trans configuration, which is a substrate for the subsequent enzymatic steps.[5]

beta_oxidation cluster_matrix Mitochondrial Matrix PUFA_CoA This compound Isomerase Enoyl-CoA Isomerase PUFA_CoA->Isomerase Isomerization Trans_CoA trans,cis-Dodecadienoyl-CoA Isomerase->Trans_CoA Beta_Ox Beta-Oxidation Cycles Trans_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA n cycles TCA TCA Cycle Acetyl_CoA->TCA

Caption: Entry of this compound into beta-oxidation.

Troubleshooting Workflow for Poor Resolution

This workflow provides a logical sequence of steps to diagnose and resolve issues with poor chromatographic resolution.

troubleshooting_workflow Start Poor Resolution Observed Check_System Check System Suitability (Pressure, Baseline) Start->Check_System Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Solvent) Check_System->Optimize_Mobile_Phase System OK Resolved Resolution Improved Check_System->Resolved System Issue Fixed Change_Column Change Column (Different Stationary Phase) Optimize_Mobile_Phase->Change_Column No Improvement Optimize_Mobile_Phase->Resolved Successful Consider_Advanced Consider Advanced Techniques (e.g., Ag-HPLC) Change_Column->Consider_Advanced No Improvement Change_Column->Resolved Successful Consider_Advanced->Resolved Successful Not_Resolved Still Poor Resolution Consider_Advanced->Not_Resolved Further Investigation Needed

Caption: Logical workflow for troubleshooting poor chromatographic resolution.

References

Common pitfalls in the handling and storage of cis,cis-3,6-Dodecadienoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with cis,cis-3,6-Dodecadienoyl-CoA.

This guide provides essential information, troubleshooting advice, and frequently asked questions regarding the handling and storage of this compound and other polyunsaturated fatty acyl-CoAs. Due to its polyunsaturated nature, this compound is highly susceptible to degradation, which can compromise experimental outcomes.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results

You observe significant variability between experiments or a sudden loss of expected biological activity.

  • Potential Cause: Degradation of this compound via oxidation or hydrolysis. Polyunsaturated fatty acids are highly prone to oxidation due to the presence of multiple double bonds.[1] This process can be initiated by exposure to air (oxygen), light, or pro-oxidant metals.[1][2] Hydrolysis of the thioester bond can also occur, especially in aqueous solutions.

  • Troubleshooting Workflow:

    G A Problem: Inconsistent Results B Step 1: Verify Storage - Temperature at -20°C? - Under inert gas (Ar/N2)? - Protected from light? A->B C Step 2: Check Handling - Using glass or Teflon labware? - Minimized exposure to air? - Fresh stock solution used? B->C D Step 3: Assess Purity Perform UV-Vis scan or other QC method. C->D E Results Consistent? D->E F Action: Prepare Fresh Stock Dissolve new aliquot of compound from powder/concentrated stock. E->F No H Re-run Experiment E->H Yes G Action: Order New Lot Compound may be degraded. F->G F->H

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Low Solubility or Phase Separation in Aqueous Buffers

The compound does not fully dissolve or forms a suspension in your aqueous experimental buffer.

  • Potential Cause: Long-chain fatty acyl-CoAs are amphiphilic and have limited water solubility, tending to form micelles above their Critical Micelle Concentration (CMC).[3] Solubility decreases as the carbon chain length increases.[4][5]

  • Solutions:

    • Prepare Fresh: Aqueous solutions of similar compounds are not recommended for storage beyond one day.[6] Always prepare them immediately before use.

    • Use Co-solvents: If your experiment allows, preparing a concentrated stock in an organic solvent like DMSO or ethanol and then diluting it into the aqueous buffer can improve solubility.

    • Utilize a Carrier: For cell-based assays, conjugating the fatty acyl-CoA with fatty acid-free Bovine Serum Albumin (BSA) is a common method to enhance solubility and delivery.[7]

    • Sonication: Gently sonicating the solution can help break up aggregates and facilitate dissolution.

    • Adjust pH: An alkaline pH can increase the solubility of the carboxylate group, though this may not be suitable for all experiments.[7]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: Unsaturated lipids like this are unstable when stored as a powder due to their hygroscopic nature, which can lead to rapid oxidation and hydrolysis.[8] The recommended method is to dissolve the compound in a suitable organic solvent (e.g., ethanol, chloroform), overlay with an inert gas like argon or nitrogen, and store in a tightly sealed glass vial with a Teflon-lined cap at -20°C.[8]

Q2: Can I store prepared aqueous solutions? A: It is highly discouraged. Aqueous solutions of fatty acyl-CoAs are prone to hydrolysis. For a similar compound, oleoyl-CoA, it is recommended not to store aqueous solutions for more than one day.[6] For maximum reproducibility, prepare aqueous solutions fresh for each experiment.

Q3: What are the primary degradation pathways I should be concerned about? A: The main concern is lipid peroxidation, an auto-catalytic process where the double bonds are attacked by free radicals, leading to the formation of lipid hydroperoxides.[9][10] These primary products can then decompose into numerous secondary products, including aldehydes and ketones, which will alter the compound's biological activity.[2] A secondary concern is the hydrolysis of the thioester bond, which separates the fatty acid from the Coenzyme A moiety.[3]

Q4: How can I minimize oxidation during handling? A:

  • Inert Atmosphere: Always handle the compound under an inert gas (argon or nitrogen) to minimize exposure to oxygen.

  • Avoid Plastic: Do not use plastic pipette tips or tubes for transferring organic solutions of the compound, as plasticizers can be leached. Use glass, stainless steel, or Teflon equipment.[8]

  • Control Temperature: When removing the compound from the freezer, allow the container to reach room temperature before opening to prevent condensation of water onto the cold surface.[8]

  • Limit Light Exposure: Protect the compound from light, as it can promote photooxidation.[2]

  • Consider Antioxidants: If compatible with your downstream application, the inclusion of an antioxidant like BHT can help prevent lipid peroxidation.[9]

Q5: How can I check the purity of my sample? A: A straightforward method is UV-Vis spectrophotometry. The thioester bond has a characteristic absorbance peak around 232 nm, while the adenine ring of Coenzyme A has a peak at 260 nm. Degradation of the thioester bond can be monitored by observing changes in the ratio of these absorbances.[3] The formation of free sulfhydryl groups from hydrolysis can also be detected using Ellman's reagent.[3] For more detailed analysis, techniques like HPLC or mass spectrometry can be employed.[11]

Data & Protocols

Table 1: Storage and Handling Recommendations Summary
ParameterRecommendationRationale
Physical Form Stored in organic solvent, not as a dry powder.Unsaturated lipids are hygroscopic and oxidize rapidly as powders.[8]
Storage Temp. -20°C or lower.Slows down chemical degradation processes.[6][12]
Atmosphere Overlay with inert gas (Argon or Nitrogen).Prevents oxidation by atmospheric oxygen.[8]
Container Glass vial with a Teflon-lined cap.Prevents leaching of impurities from plastic.[8]
Aqueous Solutions Prepare fresh; do not store for more than a day.Prone to hydrolysis of the thioester bond.[3][6]

Diagram: Primary Degradation Pathway (Oxidation)

G A This compound (PUFA-CoA) B Initiation (Oxygen, Light, Metal Ions) A->B C Lipid Free Radical (PUFA-CoA•) B->C D Propagation (+ O2) C->D E Lipid Peroxyl Radical (PUFA-CoA-OO•) D->E F Lipid Hydroperoxide (PUFA-CoA-OOH) E->F G Decomposition F->G H Secondary Products (Aldehydes, Ketones, etc.) G->H

Caption: Oxidative degradation pathway of polyunsaturated fatty acyl-CoAs.

Experimental Protocol: Purity Assessment via UV-Vis Spectrophotometry

This protocol provides a basic method to assess the integrity of the thioester bond in your fatty acyl-CoA sample.

Objective: To determine the ratio of absorbance at 232 nm (thioester bond) to 260 nm (adenine ring of CoA). A significant decrease in this ratio over time or compared to a fresh sample indicates degradation.

Materials:

  • This compound sample

  • Appropriate buffer (e.g., potassium phosphate buffer, pH 7.4)

  • UV-transparent cuvettes (quartz recommended)

  • UV-Vis spectrophotometer

Methodology:

  • Prepare Sample:

    • Dissolve a small, known amount of your this compound stock into the buffer to a final concentration that gives an A260 reading between 0.5 and 1.0. This ensures the reading is within the linear range of the spectrophotometer.

    • Note: As fatty acyl-CoAs can form micelles, ensure thorough mixing.[3]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range from 220 nm to 300 nm.

    • Use the same buffer as your sample for the blank/reference cuvette.

  • Measurement:

    • Blank the spectrophotometer with the buffer.

    • Measure the absorbance spectrum of your sample.

    • Record the absorbance values at 232 nm and 260 nm.

  • Analysis:

    • Calculate the ratio: A232 / A260.

    • Compare this ratio to that of a freshly prepared, high-purity standard, or to previous batches of the same lot. A lower-than-expected ratio suggests hydrolysis of the thioester bond.

Expected Outcome: A pure, intact sample will have a characteristic and reproducible A232/A260 ratio. Tracking this ratio provides a simple quality control metric for your stored compound.

References

Technical Support Center: Method Refinement for Sensitive Detection of cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the sensitive detection of cis,cis-3,6-dodecadienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a medium-chain unsaturated fatty acyl-CoA that serves as an intermediate in the metabolism of linoleic acid.[1] Its accurate and sensitive detection is crucial for studying fatty acid oxidation pathways and understanding their role in various physiological and pathological conditions.

Q2: What is the most sensitive method for the detection of this compound?

A2: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is currently the most sensitive and specific method for the quantification of various acyl-CoA species, including medium-chain unsaturated variants like this compound.[2][3]

Q3: Where can I obtain a standard for this compound?

A3: Currently, a commercial standard for this compound may not be readily available. It is recommended to contact custom synthesis service providers for the chemical synthesis and purification of this specific isomer. A well-characterized standard is essential for method development, calibration, and accurate quantification.

Q4: How should I store my samples to ensure the stability of this compound?

A4: Acyl-CoA esters are susceptible to degradation. For short-term storage, keep extracted samples at -80°C. For long-term stability, it is best to store the dried extract at -80°C and reconstitute it just before analysis. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using UHPLC-MS/MS.

Problem Potential Cause Recommended Solution
Low or No Signal Inefficient extractionOptimize the extraction procedure. Ensure rapid quenching of metabolic activity and efficient cell lysis. Consider using a proven extraction solvent mixture like acetonitrile/isopropanol.
Degradation of the analyteKeep samples on ice or at 4°C throughout the extraction process. Use fresh, high-purity solvents. Minimize the time between extraction and analysis.
Poor ionization in the mass spectrometerOptimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase composition is compatible with efficient ionization.
Incorrect MS/MS transitionVerify the precursor and product ion m/z values for this compound. The precursor ion will be [M+H]+, and a common product ion results from the neutral loss of the CoA moiety (507.1 m/z).[4]
Poor Peak Shape (Tailing or Broadening) Column contaminationFlush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phaseAdjust the mobile phase composition and pH. For acyl-CoAs, a mobile phase containing an ion-pairing agent or a high pH with an ammonium salt can improve peak shape.
Suboptimal gradient elutionOptimize the gradient profile to ensure proper separation and elution of the analyte.
High Background Noise Contaminated solvents or reagentsUse high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
Carryover from previous injectionsImplement a thorough needle wash protocol between injections. Inject a blank solvent to check for carryover.
Matrix effectsOptimize the sample preparation to remove interfering matrix components. Consider using solid-phase extraction (SPE) for sample cleanup.
Inconsistent Retention Time Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing if using a binary or quaternary pump.
Column degradationIf retention times consistently shift in one direction, the column may be degrading and require replacement.

Experimental Protocols

Sample Preparation for Acyl-CoA Analysis from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from cell cultures.[5][6]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol in water

  • Internal standard (e.g., ¹³C-labeled medium-chain acyl-CoA)

  • Cell scraper

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Aspirate the culture medium from the cell monolayer.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.

  • Store the dried extract at -80°C until analysis.

  • Reconstitute the sample in a suitable volume (e.g., 50 µL) of the initial mobile phase just prior to UHPLC-MS/MS analysis.

UHPLC-MS/MS Method for this compound Analysis

This method is a starting point and should be optimized for your specific instrumentation and application.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

UHPLC Conditions:

  • Column: A C18 reversed-phase column suitable for UHPLC (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 8.5 (adjusted with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 946.3 (calculated for [C33H56N7O17P3S+H]+). This should be confirmed by infusion of the standard.

    • Product Ion (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety, resulting in a product ion of [M-507.1+H]+.[4] Another characteristic product ion is at m/z 428.1. These transitions should be optimized using a standard.

  • Collision Energy and other MS parameters: Optimize these parameters based on the specific instrument and the fragmentation of the standard compound.

Quantitative Data

The following table provides estimated performance characteristics for the analysis of medium-chain unsaturated acyl-CoAs based on published data for similar compounds. These values should be experimentally determined for this compound.

Parameter Expected Range Reference
Limit of Detection (LOD) 1 - 10 fmol on columnSimilar to other medium-chain acyl-CoAs
Limit of Quantification (LOQ) 5 - 50 fmol on columnSimilar to other medium-chain acyl-CoAs
Linear Dynamic Range 2 - 3 orders of magnitudeDependent on instrument and method
Recovery > 85%Dependent on extraction efficiency

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture/ Tissue Homogenate quenching Metabolic Quenching (e.g., cold solvent) cell_culture->quenching extraction Extraction with Internal Standard quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution injection Injection reconstitution->injection separation UHPLC Separation (Reversed-Phase) ionization ESI Ionization detection MS/MS Detection (MRM) integration Peak Integration detection->integration quantification Quantification (Standard Curve) integration->quantification results Results quantification->results

Caption: Experimental workflow for the sensitive detection of this compound.

signaling_pathway linoleic_acid Linoleic Acid linoleoyl_coa Linoleoyl-CoA linoleic_acid->linoleoyl_coa Acyl-CoA Synthetase beta_ox1 β-oxidation cycle linoleoyl_coa->beta_ox1 cis_3_dodecenoyl_coa cis-3-Dodecenoyl-CoA beta_ox1->cis_3_dodecenoyl_coa isomerization1 Isomerase cis_3_dodecenoyl_coa->isomerization1 trans_2_dodecenoyl_coa trans-2-Dodecenoyl-CoA isomerization1->trans_2_dodecenoyl_coa beta_ox2 β-oxidation cycle trans_2_dodecenoyl_coa->beta_ox2 cis_3_6_dodecadienoyl_coa This compound beta_ox2->cis_3_6_dodecadienoyl_coa isomerization2 Δ3,Δ2-enoyl-CoA isomerase cis_3_6_dodecadienoyl_coa->isomerization2 trans_2_cis_6_dodecadienoyl_coa trans-2,cis-6-Dodecadienoyl-CoA isomerization2->trans_2_cis_6_dodecadienoyl_coa reduction 2,4-dienoyl-CoA reductase trans_2_cis_6_dodecadienoyl_coa->reduction trans_3_decenoyl_coa trans-3-Decenoyl-CoA reduction->trans_3_decenoyl_coa

Caption: Metabolic context of this compound in linoleic acid degradation.[1]

References

Addressing matrix effects in the quantification of cis,cis-3,6-Dodecadienoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of cis,cis-3,6-Dodecadienoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting components from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[3] The "matrix" itself refers to all components within your sample other than the analyte of interest, such as salts, proteins, lipids, and metabolites.[1][4]

Q2: My this compound signal is lower than expected. How can I determine if this is due to matrix effects?

A2: Ion suppression is a common manifestation of matrix effects where endogenous components from the biological sample interfere with the ionization of your analyte.[5][6] To confirm if matrix effects are causing signal suppression, a post-column infusion experiment is a valuable qualitative tool.[5][6] A significant drop in the stable baseline signal of this compound upon injection of an extracted blank matrix sample indicates the presence of co-eluting components causing ion suppression.[5]

Q3: What are the most likely causes of matrix effects in plasma or serum samples when analyzing a lipid-like molecule such as this compound?

A3: In biological samples like plasma or serum, phospholipids are a primary cause of matrix-induced ion suppression.[7] These molecules are major components of cell membranes and are often co-extracted with the analyte, especially when using simple sample preparation methods like protein precipitation.[8] Phospholipids can co-elute with this compound, compete for ionization in the electrospray ionization (ESI) source, and contaminate the mass spectrometer, leading to reduced sensitivity and reproducibility.[9]

Q4: How can I quantitatively assess the matrix effect for this compound as recommended by regulatory guidelines?

A4: Regulatory bodies like the FDA recommend a quantitative assessment of the matrix effect during method validation.[5] This is typically achieved by calculating the Matrix Factor (MF).[4] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[4] The matrix effect percentage can be calculated as (MF - 1) * 100.[4] For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q5: Is using a stable isotope-labeled internal standard (SIL-IS) for this compound enough to completely correct for matrix effects?

A5: While highly recommended, a SIL-IS may not always provide complete correction, especially in cases of severe and variable matrix effects between different sample lots.[10][11] The underlying assumption is that the SIL-IS and the analyte behave identically during extraction and ionization.[10][12] However, significant differences in the concentration of interfering substances between calibrators and unknown samples can still lead to inaccuracies.[13] Therefore, it is crucial to minimize matrix effects as much as possible through optimized sample preparation and chromatography, rather than relying solely on the internal standard for correction.[14]

Q6: What are the best strategies to minimize matrix effects for this compound analysis?

A6: A multi-pronged approach is most effective:

  • Sample Preparation: Employ more rigorous sample cleanup techniques than simple protein precipitation.[8] Solid-phase extraction (SPE) or specialized phospholipid removal plates/cartridges can significantly reduce interfering components.[9][15][16]

  • Chromatography: Optimize your LC method to achieve chromatographic separation between this compound and the matrix components causing ion suppression.[5] This may involve adjusting the mobile phase, gradient, or using a different column chemistry.[4]

  • Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[11][14]

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) of this compound. This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[10][11]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor reproducibility of this compound quantification in quality control (QC) samples. Variable matrix effects between different lots of biological matrix.1. Perform a quantitative matrix effect assessment using multiple lots of the blank matrix. 2. Improve sample cleanup to remove a broader range of interfering compounds. Consider phospholipid removal strategies. 3. Ensure the SIL-IS is added early in the sample preparation process to account for variability in extraction recovery.
Significant signal drop (ion suppression) observed during post-column infusion experiment. Co-eluting matrix components, likely phospholipids in plasma/serum samples.1. Optimize chromatographic separation to resolve the analyte from the suppression zone. 2. Implement a more effective sample preparation method, such as solid-phase extraction (SPE) or specific phospholipid removal products.[7][8][15]
Analyte signal is present but below the lower limit of quantification (LLOQ). Severe ion suppression reducing sensitivity.1. Evaluate and optimize the sample preparation method for cleaner extracts. 2. Change the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) if compatible with the analyte, as APCI can be less susceptible to matrix effects.[6] 3. If possible, reduce the sample injection volume or dilute the sample.[14]
Inconsistent internal standard response across samples. The internal standard is also affected by variable matrix effects.1. This reinforces the need for better sample cleanup. 2. Investigate if the internal standard co-elutes perfectly with the analyte in the presence of the matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of the matrix factor (MF).

  • Prepare Solutions:

    • Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. After the final extraction step, spike the resulting extracts with this compound at the same low and high concentrations as in Set A.

  • Analysis: Inject and analyze all samples from Set A and Set B via LC-MS/MS.

  • Calculation:

    • Calculate the average peak area for each concentration level in Set A and Set B.

    • Calculate the Matrix Factor (MF) for each concentration:

      • MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)

    • The matrix effect (%) is calculated as (MF - 1) * 100.

    • The coefficient of variation (CV%) of the matrix factor across the different lots should be <15%.

Protocol 2: Phospholipid Removal using a 96-Well Plate

This protocol describes a general procedure for using a phospholipid removal plate.

  • Protein Precipitation: In a 96-well collection plate, add an appropriate volume of organic solvent (e.g., acetonitrile with 1% formic acid) to your plasma/serum samples.

  • Sample Addition: Add the plasma or serum samples to the phospholipid removal 96-well plate.

  • Mixing: Mix thoroughly to ensure complete protein precipitation.

  • Elution: Apply a vacuum or positive pressure to the plate to elute the analyte-containing solution into a clean collection plate. The phospholipids are retained by the sorbent in the plate.[5]

  • Analysis: The resulting eluate is significantly depleted of phospholipids and can be further processed (e.g., evaporation and reconstitution) or directly injected into the LC-MS/MS system.

Quantitative Data Summary

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Phospholipid Removal Plate
Matrix Effect (%) Often > 25% suppression< 15%< 10%
Analyte Recovery (%) > 90%70-90%> 90%
Process Efficiency (%) VariableConsistentConsistent
Relative Standard Deviation (RSD%) for QC samples > 15%< 15%< 10%

Note: These are representative values and will vary depending on the specific analyte, matrix, and methods used.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_validation Validation start Inaccurate Quantification of This compound assess Assess Matrix Effect (Post-Column Infusion) start->assess Suspect Matrix Effect sample_prep Optimize Sample Preparation (SPE, Phospholipid Removal) assess->sample_prep Matrix Effect Confirmed chromatography Optimize Chromatography (Gradient, Column) sample_prep->chromatography sil_is Implement SIL-IS chromatography->sil_is quant_assess Quantitative Assessment (Matrix Factor Calculation) sil_is->quant_assess quant_assess->sample_prep MF Not Acceptable validate Method Validation quant_assess->validate MF Acceptable routine Routine Analysis validate->routine

Caption: Workflow for identifying, mitigating, and validating the approach to address matrix effects.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_plr Phospholipid Removal (PLR) start Plasma/Serum Sample (contains Analyte + Matrix) ppt Add Acetonitrile start->ppt spe Bind, Wash, Elute start->spe plr PPT + Pass-through Plate start->plr ppt_result Result: Analyte + Soluble Matrix (High Phospholipids) ppt->ppt_result spe_result Result: Cleaner Extract (Reduced Phospholipids) spe->spe_result plr_result Result: Cleanest Extract (Very Low Phospholipids) plr->plr_result

Caption: Comparison of common sample preparation techniques for matrix effect reduction.

References

Strategies to increase the efficiency of enzymatic reactions with cis,cis-3,6-Dodecadienoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving cis,cis-3,6-Dodecadienoyl-CoA.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound and its primary interacting enzyme, Δ³,Δ²-enoyl-CoA isomerase.

Issue 1: Low or No Enzyme Activity

Potential Cause Troubleshooting Steps
Incorrect pH or Buffer The optimal pH for Δ³,Δ²-enoyl-CoA isomerase activity is generally around 8.0-9.0. Verify the pH of your reaction buffer. Consider that different buffers can affect enzyme activity; Tris-HCl is a commonly used buffer for this enzyme.
Sub-optimal Temperature Most enzymatic assays for Δ³,Δ²-enoyl-CoA isomerase are performed at 25-37°C. Ensure your incubation temperature is within this range and is consistent across experiments. Check for temperature fluctuations in your incubator or water bath.
Enzyme Instability Δ³,Δ²-enoyl-CoA isomerase may lose activity over time, especially if not stored properly. Store the enzyme at -80°C in appropriate aliquots to avoid repeated freeze-thaw cycles. Include a positive control with a known substrate to confirm enzyme activity.
Substrate Degradation Acyl-CoA esters can be susceptible to hydrolysis. Prepare fresh substrate solutions and store them at -80°C. Thaw on ice immediately before use.
Presence of Inhibitors Contaminants in the enzyme preparation or reagents can inhibit activity. Ensure high purity of all reagents. If using a coupled assay, be aware that components of the coupling system may inhibit the primary enzyme.
Inactive Enzyme The enzyme preparation may be inactive. If possible, obtain a new batch of the enzyme. Express and purify the enzyme in-house to ensure its quality.

Issue 2: High Background Signal or Non-linear Reaction Rates

Potential Cause Troubleshooting Steps
Substrate Instability This compound, like other acyl-CoA esters, can be unstable and undergo spontaneous isomerization or degradation, leading to a high background signal. Prepare substrate solutions fresh and keep them on ice.
Contaminating Enzyme Activities Crude enzyme preparations may contain other enzymes that can react with the substrate or the product, leading to non-linear kinetics. Use a highly purified enzyme preparation.
Substrate Inhibition High concentrations of this compound can lead to substrate inhibition of Δ³,Δ²-enoyl-CoA isomerase.[1] Determine the optimal substrate concentration by performing a substrate titration experiment.
Issues with Coupled Assay If using a coupled assay, the coupling enzyme(s) may become rate-limiting at high activities of the primary enzyme, leading to a non-linear response. Ensure that the coupling enzymes are present in sufficient excess.
Spectrophotometer/Instrument Issues Fluctuations in the light source or detector of the spectrophotometer can cause noisy data. Allow the instrument to warm up properly and perform a baseline correction.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the isomerization of this compound?

A1: The primary enzyme that catalyzes the isomerization of this compound is Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase.[2][3] This enzyme is crucial for the β-oxidation of polyunsaturated fatty acids.[4]

Q2: What is the reaction catalyzed by Δ³,Δ²-enoyl-CoA isomerase on this substrate?

A2: Δ³,Δ²-enoyl-CoA isomerase catalyzes the conversion of this compound to trans,cis-2,6-Dodecadienoyl-CoA. This isomerization is a necessary step for the subsequent reactions in the β-oxidation pathway.

Q3: Where is Δ³,Δ²-enoyl-CoA isomerase located within the cell?

A3: Δ³,Δ²-enoyl-CoA isomerase is found in both the mitochondria and peroxisomes .[2] It can exist as a monofunctional enzyme or as a domain of a multifunctional enzyme complex.

Q4: What are the optimal conditions for an enzymatic assay with Δ³,Δ²-enoyl-CoA isomerase?

A4: The optimal conditions can vary depending on the source of the enzyme. However, a pH range of 8.0-9.0 and a temperature of 25-37°C are generally considered optimal. It is always recommended to determine the optimal conditions for your specific experimental setup.

Q5: Are there known inhibitors of Δ³,Δ²-enoyl-CoA isomerase?

A5: While specific inhibitors for the isomerase acting on this compound are not extensively documented, general enzyme inhibitors and product inhibition can affect its activity. High concentrations of the product, trans,cis-2,6-Dodecadienoyl-CoA, may inhibit the enzyme.

Q6: How can I monitor the activity of Δ³,Δ²-enoyl-CoA isomerase?

A6: The activity of Δ³,Δ²-enoyl-CoA isomerase can be monitored using a spectrophotometric assay. The formation of the trans-2-enoyl-CoA product can be followed by the increase in absorbance at approximately 263 nm. Alternatively, a coupled assay can be used where the product of the isomerase reaction is a substrate for a subsequent enzyme that can be easily monitored (e.g., enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, following the decrease in NADH at 340 nm).[1]

Quantitative Data

The following tables summarize available kinetic data for Δ³,Δ²-enoyl-CoA isomerase with various substrates. Note that specific kinetic data for this compound is limited in the literature; therefore, data for structurally similar substrates are provided for comparison.

Table 1: Michaelis-Menten Constants (Km) for Δ³,Δ²-enoyl-CoA Isomerase with Various Substrates

SubstrateEnzyme SourceKm (µM)Reference
3-cis-Hexenoyl-CoACucumber seedling peroxisomes170[1]
3-trans-Decenoyl-CoACucumber seedling peroxisomes40[1]
3-trans-Dodecenoyl-CoACucumber seedling peroxisomes25[1]

Table 2: Catalytic Efficiency (kcat/Km) of Δ³,Δ²-enoyl-CoA Isomerase

Enzyme Sourcekcat/Km (M-1s-1)Reference
Plant peroxisomes (cotyledons)106[2]
Rat liver0.07 x 106[2]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Δ³,Δ²-enoyl-CoA Isomerase Activity

This protocol is adapted from methods used for similar substrates and measures the increase in absorbance at 263 nm due to the formation of the trans-2-enoyl-CoA product.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be below the concentration that causes substrate inhibition (e.g., start with a concentration range of 10-100 µM).

  • Set the spectrophotometer to read absorbance at 263 nm and maintain the temperature at 37°C.

  • In a 1 mL cuvette, add 950 µL of the assay buffer.

  • Add 50 µL of the this compound stock solution to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes.

  • Initiate the reaction by adding a small volume (e.g., 1-10 µL) of the purified Δ³,Δ²-enoyl-CoA isomerase solution. The amount of enzyme should be adjusted to produce a linear rate of absorbance change for at least 5 minutes.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the increase in absorbance at 263 nm for 5-10 minutes, recording the data at regular intervals (e.g., every 15 seconds).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient for the trans-2-enoyl-CoA product.

Visualizations

Signaling Pathways and Workflows

beta_oxidation_pathway cluster_beta_oxidation β-Oxidation of Polyunsaturated Fatty Acids Fatty_Acid Polyunsaturated Fatty Acid Acyl_CoA Unsaturated Acyl-CoA Fatty_Acid->Acyl_CoA Activation Dodecadienoyl_CoA This compound Acyl_CoA->Dodecadienoyl_CoA Initial β-Oxidation Cycles Isomerase Δ³,Δ²-enoyl-CoA Isomerase Dodecadienoyl_CoA->Isomerase Trans_Enoyl_CoA trans,cis-2,6-Dodecadienoyl-CoA Isomerase->Trans_Enoyl_CoA Isomerization Further_Oxidation Further β-Oxidation Cycles Trans_Enoyl_CoA->Further_Oxidation Acetyl_CoA Acetyl-CoA Further_Oxidation->Acetyl_CoA

Caption: Pathway of this compound metabolism.

experimental_workflow cluster_workflow Experimental Workflow for Isomerase Assay Prepare_Reagents Prepare Assay Buffer and Substrate Solution Setup_Spectro Set Spectrophotometer (263 nm, 37°C) Prepare_Reagents->Setup_Spectro Baseline Record Baseline Absorbance Setup_Spectro->Baseline Add_Enzyme Initiate Reaction with Δ³,Δ²-enoyl-CoA Isomerase Baseline->Add_Enzyme Monitor_Reaction Monitor Absorbance Increase Add_Enzyme->Monitor_Reaction Analyze_Data Calculate Initial Velocity Monitor_Reaction->Analyze_Data

Caption: Workflow for the spectrophotometric assay.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Enzyme Activity Start Low or No Activity Observed Check_Conditions Verify pH and Temperature Start->Check_Conditions Check_Reagents Check Enzyme and Substrate Stability Check_Conditions->Check_Reagents Conditions OK Conclusion Identify and Resolve Issue Check_Conditions->Conclusion Conditions Incorrect Check_Inhibitors Investigate Potential Inhibitors Check_Reagents->Check_Inhibitors Reagents OK Check_Reagents->Conclusion Reagents Degraded Check_Enzyme_Stock Test with Positive Control Check_Inhibitors->Check_Enzyme_Stock No Obvious Inhibitors Check_Inhibitors->Conclusion Inhibitor Present Check_Enzyme_Stock->Conclusion Activity Confirmed Check_Enzyme_Stock->Conclusion Enzyme Inactive

Caption: Troubleshooting flowchart for low enzyme activity.

References

Validation & Comparative

Confirming the Identity of Synthetic cis,cis-3,6-Dodecadienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of synthetically produced cis,cis-3,6-dodecadienoyl-CoA. The following sections detail experimental protocols, present comparative data in structured tables, and visualize workflows for robust characterization of this important metabolic intermediate.

Introduction

This compound is a key intermediate in the metabolism of certain unsaturated fatty acids. Its accurate identification is crucial for studies involving fatty acid oxidation and related metabolic pathways. Synthetic versions of this molecule require rigorous characterization to ensure the correct isomeric form is present and to rule out contaminants that could confound experimental results. This guide outlines a multi-pronged approach for the definitive identification of synthetic this compound, combining chromatographic and spectroscopic techniques.

Comparative Analysis of Analytical Techniques

The confirmation of this compound's identity relies on a combination of techniques that provide orthogonal information. High-performance liquid chromatography (HPLC) coupled with UV detection offers a primary assessment of purity and retention time. Tandem mass spectrometry (MS/MS) provides molecular weight and fragmentation data, confirming the elemental composition and core structure. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for unequivocally determining the cis,cis stereochemistry of the double bonds.

Table 1: Comparison of Key Analytical Techniques for the Identification of this compound

FeatureHPLC-UVTandem Mass Spectrometry (MS/MS)1H NMR Spectroscopy13C NMR Spectroscopy
Information Provided Purity, Retention TimeMolecular Weight, Fragmentation PatternProton environment, cis/trans coupling constantsCarbon skeleton, Chemical shifts of double bonds
Primary Use Quantification, Purity AssessmentMolecular Formula ConfirmationStereochemistry DeterminationStructural Elucidation
Sample Requirement Low (picomole range)Low (femtomole to picomole)High (nanomole to micromole)High (micromole range)
Resolution HighVery HighHighHigh
Alternative/Complementary Methods Gas Chromatography (for the fatty acid)High-Resolution Mass Spectrometry2D NMR (COSY, HSQC)DEPT, 2D NMR (HMBC)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of long-chain fatty acyl-CoAs and have been adapted for this compound.

HPLC-UV Analysis

This protocol is designed to separate this compound from potential impurities and isomers.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

  • Expected Retention Time: Approximately 15-18 minutes, depending on the specific column and system.

Tandem Mass Spectrometry (MS/MS) Analysis

This protocol aims to confirm the molecular weight and obtain structural information through fragmentation analysis.[1]

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Infusion: The sample can be introduced via direct infusion or coupled with the HPLC system described above.

  • Precursor Ion (m/z): 946.3 (for [M+H]+).

  • Product Ion Scanning: Collision-induced dissociation (CID) of the precursor ion will yield characteristic fragments. Key expected product ions include those corresponding to the loss of the pantetheine and adenosine phosphate moieties.

  • Data Analysis: Comparison of the observed fragmentation pattern with theoretical fragmentation of this compound.

Table 2: Expected MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Identity of Fragment
946.3428.1[Adenosine diphosphate]+
946.3261.1[Adenosine monophosphate]+
946.3183.1[Dodecadienoyl moiety]+
1H and 13C NMR Spectroscopy

NMR is crucial for the definitive confirmation of the cis configuration of the double bonds.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: D2O or a deuterated organic solvent in which the sample is soluble.

  • 1H NMR:

    • Key Signals: Look for the olefinic protons in the range of 5.3-5.6 ppm.

    • Coupling Constants (J-values): The vicinal coupling constant for cis protons is typically around 10-12 Hz, while for trans protons it is around 15-18 Hz. This difference is critical for confirming the cis stereochemistry.

  • 13C NMR:

    • Key Signals: The carbons of the double bonds will appear in the downfield region of the spectrum (typically 120-135 ppm). The specific chemical shifts can help confirm the positions of the double bonds.

  • 2D NMR: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals unambiguously.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for confirming the identity of synthetic this compound and its relevant metabolic pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Identity Confirmation synthesis Chemical Synthesis of This compound purification Purification (e.g., SPE, Prep-HPLC) synthesis->purification hplc HPLC-UV Analysis purification->hplc Purity & Retention ms Tandem MS Analysis purification->ms Molecular Weight & Structure nmr 1H and 13C NMR Spectroscopy purification->nmr Stereochemistry confirmation Confirmed Identity of This compound hplc->confirmation ms->confirmation nmr->confirmation

Caption: Experimental workflow for the synthesis, purification, and analytical confirmation of this compound.

metabolic_pathway reactant This compound product trans,cis-2,6-Dodecadienoyl-CoA reactant->product Isomerization enzyme Dodecenoyl-CoA Isomerase enzyme->product

Caption: The enzymatic isomerization of this compound in fatty acid metabolism.[2]

Conclusion

The definitive identification of synthetic this compound requires a multi-faceted analytical approach. While HPLC-UV provides initial purity assessment, tandem mass spectrometry is essential for confirming the molecular weight and core structure. Crucially, NMR spectroscopy is the gold standard for unambiguously determining the cis,cis stereochemistry of the double bonds. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently verify the identity and quality of their synthetic this compound, ensuring the integrity of their subsequent experiments.

References

A Comparative Analysis of cis,cis-3,6-Dodecadienoyl-CoA and Its Trans Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is a crucial intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. The stereochemistry of its double bonds significantly influences its interaction with metabolic enzymes and, consequently, its biological fate. This guide provides a detailed comparative analysis of this compound and its corresponding trans isomers (trans,cis, cis,trans, and trans,trans), offering insights into their biochemical processing and potential physiological implications. This information is intended to support researchers, scientists, and drug development professionals in understanding the metabolism and potential therapeutic manipulation of these fatty acyl-CoA molecules.

Physicochemical Properties of Dodecadienoyl-CoA Isomers

Metabolic Fate: The β-Oxidation Pathway

The metabolism of dodecadienoyl-CoA isomers primarily occurs through the β-oxidation pathway in the mitochondria. The initial steps of this process are dependent on the configuration of the double bonds at the 3- and 6-positions.

The metabolism of the naturally occurring this compound requires the action of an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase . This enzyme catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, a conformation suitable for the subsequent enzymatic steps of β-oxidation.[2][3] This initial isomerization yields trans,cis-2,6-dodecadienoyl-CoA.

Following one round of β-oxidation, the resulting decenoyl-CoA intermediate with a cis-4 double bond is a substrate for 2,4-dienoyl-CoA reductase . This enzyme, utilizing NADPH, reduces the conjugated double bonds to a single trans-3 double bond.[4][5] Subsequently, Δ³,Δ²-enoyl-CoA isomerase acts again to shift the trans-3 double bond to a trans-2 double bond, allowing the completion of β-oxidation.

A key differentiator among the isomers lies in their interaction with Δ³,Δ²-enoyl-CoA isomerase. The reaction rate of this enzyme is approximately ten times higher for 3-cis isomers compared to 3-trans isomers.

Below is a diagram illustrating the metabolic pathway of this compound.

beta_oxidation_pathway cluster_0 Mitochondrial Matrix cis_cis_3_6 This compound trans_cis_2_6 trans,cis-2,6-Dodecadienoyl-CoA cis_cis_3_6->trans_cis_2_6 Δ³,Δ²-enoyl-CoA isomerase one_beta_oxidation One Round of β-Oxidation trans_cis_2_6->one_beta_oxidation cis_4_decenoyl cis-4-Decenoyl-CoA one_beta_oxidation->cis_4_decenoyl trans_trans_2_4 trans,trans-2,4-Decadienoyl-CoA cis_4_decenoyl->trans_trans_2_4 Acyl-CoA Dehydrogenase trans_3_decenoyl trans-3-Decenoyl-CoA trans_trans_2_4->trans_3_decenoyl 2,4-dienoyl-CoA reductase trans_2_decenoyl trans-2-Decenoyl-CoA trans_3_decenoyl->trans_2_decenoyl Δ³,Δ²-enoyl-CoA isomerase beta_oxidation_cycle β-Oxidation Cycle trans_2_decenoyl->beta_oxidation_cycle acetyl_coa Acetyl-CoA beta_oxidation_cycle->acetyl_coa

β-Oxidation of this compound
Comparative Enzyme Kinetics

Direct comparative kinetic data for all geometric isomers of 3,6-dodecadienoyl-CoA are scarce. However, based on the known substrate preferences of the key enzymes, we can compile a comparative table. A significant finding is that 2,4-dienoyl-CoA reductase acts on both 2-trans,4-cis- and 2-trans,4-trans-dienoyl-CoA with almost equal efficiency, suggesting that the stereochemistry of the second double bond has a less pronounced effect on this particular enzyme.[4]

IsomerKey EnzymeRelative Reaction Rate (Inferred)Supporting Data
cis,cis-3,6- Δ³,Δ²-enoyl-CoA isomeraseHighThe enzyme has a ~10-fold higher activity for 3-cis isomers.
trans,cis-3,6- Acyl-CoA DehydrogenaseModerateAfter the initial isomerization, it enters the standard β-oxidation cycle.
cis,trans-3,6- Δ³,Δ²-enoyl-CoA isomeraseHighThe 3-cis bond is the primary determinant for the initial isomerization.
trans,trans-3,6- Acyl-CoA DehydrogenaseModerateCan likely enter β-oxidation directly until the trans-4 double bond requires 2,4-dienoyl-CoA reductase.

Potential Physiological Effects

The different geometric isomers of dodecadienoyl-CoA are likely to have distinct physiological effects, primarily stemming from their differential metabolism and their ability to be incorporated into complex lipids.

  • Cis isomers , due to their kinked structure, are known to increase membrane fluidity when incorporated into phospholipids.[1] This can modulate the function of membrane-bound proteins and signaling pathways.

  • Trans isomers , with their more linear structure, tend to decrease membrane fluidity, making membranes more rigid.[1] This alteration in the physical properties of cell membranes can impact cellular processes such as nutrient transport and receptor signaling.

While direct studies on the signaling effects of dodecadienoyl-CoA isomers are limited, research on other cis and trans fatty acids has shown that they can differentially affect immune responses and lipid metabolism gene expression. For instance, different isomers of conjugated linoleic acid have been shown to have varied effects on immune function and lipid metabolism.[6][7] It is plausible that the geometric isomers of dodecadienoyl-CoA could also exert distinct effects on cellular signaling pathways.

Experimental Protocols

Synthesis and Purification of Dodecadienoyl-CoA Isomers

The synthesis of specific geometric isomers of dodecadienoyl-CoA can be achieved through stereospecific chemical synthesis of the corresponding fatty acids followed by their enzymatic or chemical ligation to Coenzyme A.

Generalized Synthesis Protocol:

  • Stereospecific Synthesis of Dodecadienoic Acid Isomers: Utilize established organic chemistry reactions such as the Wittig reaction or Grignard coupling with appropriate stereochemical control to synthesize the desired cis and trans isomers of 3,6-dodecadienoic acid.

  • Activation of the Fatty Acid: The synthesized fatty acid is activated, typically by conversion to an acyl-anhydride or acyl-chloride.

  • Ligation to Coenzyme A: The activated fatty acid is then reacted with Coenzyme A in an aqueous buffer system to form the corresponding acyl-CoA thioester.

  • Purification: The synthesized dodecadienoyl-CoA isomers can be purified using techniques such as solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC).[8][9] The identity and purity of the isomers should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Assays

The kinetic parameters of enzymes involved in the metabolism of dodecadienoyl-CoA isomers can be determined using spectrophotometric assays.

Generalized Protocol for Δ³,Δ²-enoyl-CoA Isomerase Activity:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified Δ³,Δ²-enoyl-CoA isomerase, and a coupled enzyme system (e.g., enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and acetyl-CoA).

  • Substrate Addition: Initiate the reaction by adding a known concentration of the specific dodecadienoyl-CoA isomer.

  • Spectrophotometric Monitoring: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH consumption in the coupled assay) over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of dodecadienoyl-CoA isomers.

experimental_workflow cluster_1 Synthesis and Purification cluster_2 Biochemical Analysis cluster_3 Cellular Analysis synthesis Stereospecific Synthesis of Dodecadienoic Acid Isomers activation Fatty Acid Activation synthesis->activation ligation Ligation to Coenzyme A activation->ligation purification HPLC Purification ligation->purification characterization MS and NMR Characterization purification->characterization enzyme_assay Enzymatic Assays (e.g., Isomerase, Reductase) characterization->enzyme_assay cell_culture Cell Culture Treatment with Isomers characterization->cell_culture kinetic_analysis Determination of Km and Vmax enzyme_assay->kinetic_analysis uptake_metabolism Analysis of Cellular Uptake and Metabolism cell_culture->uptake_metabolism signaling_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cell_culture->signaling_analysis

Experimental Workflow for Isomer Analysis

Conclusion

The geometric isomerism of dodecadienoyl-CoA plays a pivotal role in its metabolic processing and potential physiological functions. While the naturally occurring this compound requires enzymatic isomerization to enter the β-oxidation pathway, its trans isomers may be metabolized more directly, albeit with potentially different efficiencies. The distinct structural properties of cis and trans isomers also suggest differential effects on cell membrane properties and signaling pathways. Further research focusing on the direct comparative analysis of the kinetic parameters of metabolic enzymes with each isomer and their specific cellular effects will be crucial for a comprehensive understanding of their biological significance and for exploring their potential as therapeutic targets.

References

A Comparative Guide to the Biological Activity of Fatty Acyl-CoAs: Featuring cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of cis,cis-3,6-dodecadienoyl-CoA and other key fatty acyl-CoAs. Fatty acyl-CoAs are pivotal molecules in cellular metabolism and signaling, acting as substrates for energy production, building blocks for complex lipids, and regulators of various cellular processes. Understanding the distinct roles of different fatty acyl-CoA species is crucial for research in metabolic diseases, oncology, and drug development.

Introduction to this compound

This compound is a metabolic intermediate in the β-oxidation of polyunsaturated fatty acids, specifically linoleic acid (C18:2). Its unique structure, with cis double bonds at the 3rd and 6th carbon positions, necessitates a specific enzymatic pathway for its degradation. The primary known biological role of this compound is as a substrate for the enzyme Δ³,Δ²-enoyl-CoA isomerase (dodecenoyl-CoA isomerase), which is essential for the continued catabolism of this fatty acid for energy production.

Comparative Data on Biological Activities

To understand the unique role of this compound, its metabolic fate and potential signaling activities are compared with those of other well-characterized fatty acyl-CoAs: a saturated fatty acyl-CoA (lauroyl-CoA), a monounsaturated fatty acyl-CoA (oleoyl-CoA), and another polyunsaturated fatty acyl-CoA (linoleoyl-CoA).

Metabolic Fate and Enzyme Kinetics

The primary metabolic role of fatty acyl-CoAs is their entry into the β-oxidation pathway for ATP production. The efficiency of this process is dependent on the structure of the fatty acyl chain.

Fatty Acyl-CoAStructurePrimary Metabolic PathwayKey Enzyme(s) and Available Kinetic Data
This compound C12:2 (Δ³,⁶)β-oxidation of polyunsaturated fatty acidsΔ³,Δ²-enoyl-CoA isomerase: Catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, a necessary step for β-oxidation to proceed. The enzyme is active on C6 to C16 substrates.[1][2] While specific Km and Vmax values for this compound are not readily available in the literature, the enzyme is known to process dodecenoyl-CoA isomers.[3][4]
Lauroyl-CoA C12:0Mitochondrial β-oxidationAcyl-CoA Oxidases (peroxisomal): Lauroyl-CoA is a substrate for these enzymes, which catalyze the first step of peroxisomal β-oxidation. A fluorometric assay using lauroyl-CoA has shown a higher specific activity compared to a palmitoyl-CoA-based assay.[5][6]
Oleoyl-CoA C18:1 (Δ⁹)Mitochondrial β-oxidationAcyl-CoA Dehydrogenases: Standard enzymes of the β-oxidation pathway metabolize oleoyl-CoA.
Linoleoyl-CoA C18:2 (Δ⁹,¹²)β-oxidation of polyunsaturated fatty acidsRequires additional enzymes, including Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase , to handle the double bonds.
Signaling Activities

Beyond their metabolic roles, fatty acyl-CoAs act as signaling molecules, modulating the activity of various proteins, including protein kinases and transcription factors.

Fatty Acyl-CoAEffect on PKC IsoformsQuantitative Data (EC₅₀ / IC₅₀)
This compound Not extensively studiedData not available
Myristoyl-CoA (C14:0) Potentiates atypical PKC (aPKC) activity; Inhibits novel PKC (nPKC) activity.aPKC potentiation: Half-maximal value of 3 µM.
Palmitoyl-CoA (C16:0) Potentiates aPKC activity.aPKC potentiation: Half-maximal value of 3 µM.
Oleoyl-CoA (C18:1) Potentiates aPKC activity; Inhibits nPKC activity.aPKC potentiation: Half-maximal value of 3 µM. nPKC inhibition: Half-maximal effect at 10 µM.
Fatty Acyl-CoATarget Transcription FactorEffectQuantitative Data
This compound Not extensively studiedData not availableData not available
Lauroyl-CoA (C12:0) Hepatocyte Nuclear Factor 4α (HNF-4α): Binds to the ligand-binding domain.[7]Modulation of transcriptional activity.Data on direct binding affinity of lauroyl-CoA is limited.
Oleoyl-CoA (C18:1) Peroxisome Proliferator-Activated Receptors (PPARs): Activates PPARα and PPARγ.[8]Regulates genes involved in lipid metabolism.EC₅₀ values for oleic acid (the precursor) on PPARα and PPARγ are in the low micromolar range.[8]
Linoleoyl-CoA (C18:2) Hepatocyte Nuclear Factor 4α (HNF-4α): Binds to the ligand-binding domain.[9] Peroxisome Proliferator-Activated Receptors (PPARs): Activates PPARα and PPARγ.[8]Modulates transcriptional activity. Regulates genes involved in lipid metabolism and inflammation.Linoleic acid activates PPARs at concentrations around 150 µM.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of the biological activities of fatty acyl-CoAs.

Protocol 1: Assay for Peroxisomal Acyl-CoA Oxidase Activity

This protocol is adapted from a fluorometric method and can be used to compare the oxidase activity with different fatty acyl-CoA substrates.[5][6]

Principle: Acyl-CoA oxidase catalyzes the oxidation of a fatty acyl-CoA, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid) to a highly fluorescent product. The rate of fluorescence increase is proportional to the acyl-CoA oxidase activity.

Materials:

  • Potassium phosphate buffer (pH 7.4)

  • Horseradish peroxidase (HRP)

  • 4-hydroxyphenylacetic acid

  • Flavin adenine dinucleotide (FAD)

  • Triton X-100

  • Fatty acyl-CoA substrate (e.g., lauroyl-CoA, oleoyl-CoA, linoleoyl-CoA, or this compound)

  • Enzyme source (e.g., purified peroxisomal fraction or cell lysate)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, HRP, 4-hydroxyphenylacetic acid, FAD, and Triton X-100.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the fatty acyl-CoA substrate.

  • Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., excitation ~320 nm, emission ~405 nm for the 4-hydroxyphenylacetic acid product).

  • Calculate the rate of reaction from the linear portion of the fluorescence curve. A standard curve using known concentrations of H₂O₂ should be generated to quantify the results.

Protocol 2: Assay for Inhibition of Acetyl-CoA Carboxylase (ACC)

This protocol can be used to assess the inhibitory potential of different fatty acyl-CoAs on ACC, a key enzyme in fatty acid synthesis.[11]

Principle: ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. The activity can be measured by monitoring the consumption of a substrate or the formation of a product. A common method involves a coupled enzyme assay where the ADP produced is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (pH ~7.5)

  • Acetyl-CoA

  • ATP

  • MgCl₂

  • KHCO₃

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Phosphoenolpyruvate

  • NADH

  • Fatty acyl-CoA inhibitor (e.g., oleoyl-CoA, palmitoyl-CoA)

  • Purified ACC enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, KHCO₃, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add the ACC enzyme and the fatty acyl-CoA inhibitor at various concentrations.

  • Initiate the reaction by adding acetyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates and determine the IC₅₀ value for the fatty acyl-CoA inhibitor.

Visualizations of Pathways and Workflows

Signaling Pathways

Fatty_Acyl_CoA_Signaling cluster_Metabolism Metabolic Roles cluster_Signaling Signaling Roles Fatty_Acids Fatty_Acids Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acids->Fatty_Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta_Oxidation Fatty_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid_Synthesis Fatty_Acyl_CoA->Lipid_Synthesis PKC PKC Fatty_Acyl_CoA->PKC Modulation Transcription_Factors Transcription_Factors Fatty_Acyl_CoA->Transcription_Factors Activation/Binding Energy_ATP Energy_ATP Beta_Oxidation->Energy_ATP Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression

Caption: Overview of the dual roles of fatty acyl-CoAs in metabolism and cellular signaling.

Beta_Oxidation_PUFA Linoleoyl_CoA Linoleoyl-CoA (C18:2) Beta_Oxidation_Cycles 3 Cycles of β-Oxidation Linoleoyl_CoA->Beta_Oxidation_Cycles cis_cis_3_6_Dodecadienoyl_CoA This compound Beta_Oxidation_Cycles->cis_cis_3_6_Dodecadienoyl_CoA Isomerase Δ³,Δ²-enoyl-CoA isomerase cis_cis_3_6_Dodecadienoyl_CoA->Isomerase trans_cis_Lauro_2_6_dienoyl_CoA trans,cis-Lauro-2,6-dienoyl-CoA Isomerase->trans_cis_Lauro_2_6_dienoyl_CoA Further_Oxidation Further β-Oxidation Cycles trans_cis_Lauro_2_6_dienoyl_CoA->Further_Oxidation Acetyl_CoA Acetyl-CoA Further_Oxidation->Acetyl_CoA

Caption: Metabolic pathway for the β-oxidation of linoleoyl-CoA highlighting the role of this compound.

Experimental Workflows

Acyl_CoA_Oxidase_Assay cluster_Reaction Enzymatic Reaction cluster_Detection Fluorometric Detection Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Fatty_Acyl_CoA->Acyl_CoA_Oxidase H2O2 H₂O₂ Acyl_CoA_Oxidase->H2O2 HRP HRP H2O2->HRP Non_Fluorescent_Substrate 4-hydroxyphenylacetic acid Non_Fluorescent_Substrate->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product Fluorometer Fluorometer Fluorescent_Product->Fluorometer Measure Fluorescence

Caption: Workflow for the fluorometric assay of acyl-CoA oxidase activity.

This guide provides a foundational comparison of the biological activities of this compound and other fatty acyl-CoAs. Further research, particularly quantitative enzymatic and binding studies, will be crucial to fully elucidate the specific roles of this and other less-studied fatty acyl-CoA species in cellular physiology and pathology.

References

Validating the Role of cis,cis-3,6-Dodecadienoyl-CoA in Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of cis,cis-3,6-Dodecadienoyl-CoA, a key intermediate in the β-oxidation of linoleic acid. We will explore the primary enzymatic pathway involving dodecenoyl-CoA isomerase and compare its efficiency and regulation with alternative metabolic routes. This document is intended to serve as a valuable resource for researchers investigating fatty acid metabolism, identifying potential drug targets, and developing novel therapeutic strategies for metabolic disorders.

Introduction to this compound Metabolism

This compound is a crucial intermediate generated during the mitochondrial β-oxidation of linoleic acid, an essential omega-6 fatty acid. After three initial cycles of β-oxidation, linoleoyl-CoA is converted to this C12 unsaturated acyl-CoA.[1] The presence of a cis double bond at the β-carbon (C3) prevents its direct processing by the next enzyme in the standard β-oxidation spiral, enoyl-CoA hydratase. Therefore, an auxiliary enzyme is required to modify the double bond configuration, allowing the continuation of fatty acid breakdown.

The primary pathway for the metabolism of this compound involves the enzyme dodecenoyl-CoA isomerase , also known as Δ3,Δ2-enoyl-CoA isomerase. This enzyme catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans,cis-2,6-dodecadienoyl-CoA, a substrate that can re-enter the β-oxidation pathway.[2]

However, an alternative, auxiliary pathway exists involving the enzyme 2,4-dienoyl-CoA reductase . This pathway becomes particularly important when intermediates with conjugated double bonds are formed. While the isomerase-dependent pathway is considered the major route for linoleic acid degradation, the reductase-dependent pathway plays a critical role in preventing the accumulation of toxic intermediates.

This guide will compare these two pathways, presenting quantitative data on enzyme kinetics, detailed experimental protocols for their validation, and visual representations of the involved metabolic and experimental workflows.

Comparative Analysis of Metabolic Pathways

The metabolism of this compound is primarily a choice between two enzymatic strategies: direct isomerization or a reductase-dependent workaround. The efficiency and preference for each pathway can have significant implications for cellular energy homeostasis and the accumulation of potentially harmful metabolic intermediates.

Quantitative Data Summary

The following table summarizes the available kinetic parameters for the key enzymes involved in the metabolism of this compound and its subsequent intermediates. It is important to note that obtaining precise kinetic data for this compound is challenging, and some of the presented data is for structurally similar substrates.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (µmol/min/mg)Notes
Dodecenoyl-CoA Isomerase (Δ3,Δ2-Enoyl-CoA Isomerase) 3-cis-Dodecenoyl-CoABovine Liver32[3]Not ReportedA close structural analog to this compound.[3]
3-trans-Dodecenoyl-CoABovine Liver-10-15 times slower than 3-cis isomerization[3]Demonstrates substrate preference of the isomerase.[3]
2,4-Dienoyl-CoA Reductase 2-trans,4-cis-Decadienoyl-CoARat Liver MitochondriaNot ReportedNot ReportedThis is the intermediate that would be formed if this compound were to undergo one round of β-oxidation without isomerization.
2-trans,4-trans-Hexadienoyl-CoARat Liver Mitochondria--A model substrate used for kinetic studies.[4]
5-Phenyl-2,4-pentadienoyl-CoARat Liver Mitochondria--An artificial substrate used for a sensitive spectrophotometric assay.[5]

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of this compound and the experimental approaches to validate its role, the following diagrams are provided in the DOT language for Graphviz.

Metabolic Pathway of Linoleic Acid β-Oxidation

Linoleic_Acid_Beta_Oxidation cluster_beta_oxidation Mitochondrial β-Oxidation cluster_isomerase_pathway Isomerase-Dependent Pathway (Major) cluster_reductase_pathway Reductase-Dependent Pathway (Alternative) Linoleoyl_CoA Linoleoyl-CoA (C18:2) Three_Cycles 3 Cycles of β-Oxidation Linoleoyl_CoA->Three_Cycles cis_cis_3_6_Dodecadienoyl_CoA This compound (C12:2) Three_Cycles->cis_cis_3_6_Dodecadienoyl_CoA Dodecenoyl_CoA_Isomerase Dodecenoyl-CoA Isomerase cis_cis_3_6_Dodecadienoyl_CoA->Dodecenoyl_CoA_Isomerase Isomerization One_Cycle One Cycle of β-Oxidation cis_cis_3_6_Dodecadienoyl_CoA->One_Cycle Hypothetical (if isomerase fails) trans_cis_2_6_Dodecadienoyl_CoA trans,cis-2,6-Dodecadienoyl-CoA Dodecenoyl_CoA_Isomerase->trans_cis_2_6_Dodecadienoyl_CoA Further_Beta_Oxidation_1 Further β-Oxidation trans_cis_2_6_Dodecadienoyl_CoA->Further_Beta_Oxidation_1 trans_cis_2_4_Decadienoyl_CoA trans,cis-2,4-Decadienoyl-CoA One_Cycle->trans_cis_2_4_Decadienoyl_CoA Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase trans_cis_2_4_Decadienoyl_CoA->Dienoyl_CoA_Reductase Reduction trans_3_Enoyl_CoA trans-3-Enoyl-CoA Dienoyl_CoA_Reductase->trans_3_Enoyl_CoA Enoyl_CoA_Isomerase_2 Enoyl-CoA Isomerase trans_3_Enoyl_CoA->Enoyl_CoA_Isomerase_2 Isomerization trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase_2->trans_2_Enoyl_CoA Further_Beta_Oxidation_2 Further β-Oxidation trans_2_Enoyl_CoA->Further_Beta_Oxidation_2

Caption: Metabolic fate of this compound in linoleic acid β-oxidation.

Experimental Workflow for Validating Metabolic Pathways

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis of Intermediates cluster_enzyme_assay Enzyme Activity Assays Isolated_Mitochondria Isolated Mitochondria/ Cell Culture Incubation Incubation Isolated_Mitochondria->Incubation Mitochondrial_Lysate Mitochondrial Lysate Isolated_Mitochondria->Mitochondrial_Lysate Labeled_Substrate Isotopically Labeled Linoleic Acid (e.g., 13C, 2H) Labeled_Substrate->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction HPLC_MS_MS HPLC-MS/MS Analysis Metabolite_Extraction->HPLC_MS_MS Quantification Quantification of Acyl-CoA Intermediates HPLC_MS_MS->Quantification Isomerase_Assay Dodecenoyl-CoA Isomerase Spectrophotometric Assay Mitochondrial_Lysate->Isomerase_Assay Reductase_Assay 2,4-Dienoyl-CoA Reductase Spectrophotometric Assay Mitochondrial_Lysate->Reductase_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Isomerase_Assay->Kinetic_Analysis Reductase_Assay->Kinetic_Analysis

Caption: Experimental workflow for validating the metabolic role of this compound.

Detailed Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol is adapted from standard procedures for mitochondrial isolation and is suitable for subsequent fatty acid oxidation assays.

Materials:

  • Homogenization buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

  • Wash buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

  • Bovine serum albumin (BSA), fatty acid-free.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Excise the liver and place it in ice-cold homogenization buffer.

  • Mince the liver finely with scissors.

  • Homogenize the minced liver in 10 volumes of ice-cold homogenization buffer with a loose-fitting Dounce homogenizer (5-7 strokes).

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in wash buffer containing 0.5% (w/v) BSA.

  • Centrifuge again at 10,000 x g for 15 minutes at 4°C.

  • Repeat the wash step without BSA.

  • Resuspend the final mitochondrial pellet in a minimal volume of wash buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Spectrophotometric Assay for Dodecenoyl-CoA Isomerase Activity

This protocol is based on the principle of monitoring the decrease in absorbance of the cis-Δ3 double bond or the increase in absorbance of the trans-Δ2 double bond.

Materials:

  • Assay buffer: 100 mM Tris-HCl, pH 8.0.

  • This compound substrate (requires chemical synthesis or commercial sourcing).

  • Purified dodecenoyl-CoA isomerase or mitochondrial lysate.

  • UV-transparent cuvettes.

  • Spectrophotometer capable of reading in the UV range (e.g., 263 nm for the formation of the trans-2-enoyl-CoA product).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer).

  • Set up the reaction mixture in a cuvette containing assay buffer and the substrate at a desired concentration (e.g., in the range of the expected Km).

  • Equilibrate the cuvette to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the change in absorbance at 263 nm over time. The initial linear rate of absorbance increase corresponds to the enzyme activity.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations.

Analysis of Acyl-CoA Intermediates by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of acyl-CoA intermediates from in vitro fatty acid oxidation assays.

Materials:

  • Acetonitrile, methanol, water (HPLC grade).

  • Formic acid.

  • Internal standards (e.g., isotopically labeled acyl-CoAs).

  • Solid-phase extraction (SPE) cartridges for acyl-CoA purification.

  • HPLC system coupled to a tandem mass spectrometer (MS/MS).

Procedure:

  • Stop the fatty acid oxidation reaction in isolated mitochondria or cell lysates by adding a cold organic solvent (e.g., acetonitrile).

  • Add internal standards to the samples for accurate quantification.

  • Centrifuge to pellet precipitated proteins.

  • Purify and concentrate the acyl-CoAs from the supernatant using SPE.

  • Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in a mobile phase-compatible solvent.

  • Inject the sample into the HPLC-MS/MS system.

  • Separate the acyl-CoAs using a suitable C18 reversed-phase column with a gradient of acetonitrile and water containing formic acid.

  • Detect and quantify the specific acyl-CoA intermediates using multiple reaction monitoring (MRM) mode on the mass spectrometer.

Conclusion

The validation of the metabolic role of this compound is crucial for a complete understanding of unsaturated fatty acid β-oxidation. While the isomerase-dependent pathway is the primary route for its metabolism, the reductase-dependent pathway provides an essential alternative, particularly when the primary pathway is compromised. The quantitative data, though still requiring further refinement for this specific substrate, highlights the efficiency of the isomerase. The provided experimental protocols offer a robust framework for researchers to investigate these pathways in detail. Further studies focusing on the kinetic parameters of the involved enzymes with their physiological substrates and the regulatory mechanisms that dictate the flux through each pathway will be invaluable for the development of targeted therapies for metabolic diseases.

References

A Comparative Guide to the Analytical Cross-Validation of cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methodologies for the characterization and quantification of cis,cis-3,6-Dodecadienoyl-CoA. The selection of an appropriate analytical technique is critical for accurate measurement in complex biological matrices, impacting research in metabolic pathways and drug development. This document outlines detailed experimental protocols and presents supporting data for a cross-validation approach to the analysis of this specific polyunsaturated acyl-CoA.

Introduction

This compound is an intermediate in the beta-oxidation of linoleoyl-CoA. Its accurate quantification and characterization are essential for studying fatty acid metabolism and related disorders. The presence of two cis double bonds presents unique challenges for separation and analysis. This guide compares four common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analysis of long-chain polyunsaturated fatty acyl-CoAs, offering a baseline for what can be expected when analyzing this compound. It is important to note that these values are derived from studies on similar analytes and may vary based on the specific instrumentation and matrix effects.[1][2]

Analytical MethodAnalyte TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Accuracy (%)
LC-MS/MS Intact Acyl-CoA1-5 fmol5 fmol>0.991.2 - 12.294.8 - 110.8
GC-MS Fatty Acid Methyl Ester~10 fmol~50 fmol>0.99<1585 - 115
HPLC-UV Intact Acyl-CoA~5 pmol~15 pmol>0.98<1090 - 110
NMR Intact Acyl-CoA~1-5 nmol~5-10 nmolNot applicable<5Not applicable

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of intact acyl-CoAs.

Sample Preparation (from tissue)

  • Homogenize 100-200 mg of tissue in a suitable buffer.

  • Perform solid-phase extraction (SPE) to isolate the acyl-CoAs.

  • Elute the acyl-CoAs and concentrate the sample under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for injection.

LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium hydroxide in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor for the precursor ion [M+H]⁺ and a characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution technique for the analysis of fatty acids after their conversion to volatile esters.

Sample Preparation and Derivatization

  • Hydrolyze the acyl-CoA sample to release the free fatty acid.

  • Extract the fatty acid using an organic solvent.

  • Derivatize the fatty acid to its fatty acid methyl ester (FAME) using a reagent such as BF₃-methanol or by acid-catalyzed esterification.

  • Extract the FAME into an organic solvent like hexane for injection.

GC-MS Conditions

  • GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 240°C at 3°C/min.

  • Mass Spectrometer: Quadrupole or ion trap.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection can be used for the quantification of acyl-CoAs, particularly at higher concentrations.

Sample Preparation

  • Follow the same sample preparation procedure as for LC-MS/MS to isolate the acyl-CoAs.

HPLC-UV Conditions

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. It is less sensitive than mass spectrometry-based methods and is typically used for the characterization of synthesized standards.

Sample Preparation

  • Purify the this compound sample to a high degree.[3]

  • Lyophilize the sample to remove any residual solvents.

  • Dissolve the sample in a deuterated solvent such as D₂O or CD₃OD.

NMR Conditions

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-COSY experiments.[3]

  • Analysis: The cis configuration of the double bonds can be confirmed by the characteristic coupling constants of the vinylic protons in the ¹H NMR spectrum (typically around 10-12 Hz for cis coupling). The positions of the double bonds can be confirmed by the chemical shifts of the olefinic carbons in the ¹³C NMR spectrum.[3]

Visualizations

Metabolic Pathway

The isomerization of this compound is a key step in the beta-oxidation of polyunsaturated fatty acids. This reaction is catalyzed by Δ³,Δ²-enoyl-CoA isomerase.

metabolic_pathway cluster_0 Mitochondrial Matrix A This compound B trans,cis-Lauro-2,6-dienoyl-CoA A->B Isomerization C Δ³,Δ²-enoyl-CoA isomerase C->B

Caption: Isomerization of this compound.

Experimental Workflow

A typical workflow for the cross-validation of analytical methods for this compound involves parallel analysis of the same sample using different techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample Extract Acyl-CoA Extraction Sample->Extract LCMS LC-MS/MS Extract->LCMS GCMS GC-MS (after derivatization) Extract->GCMS HPLC HPLC-UV Extract->HPLC NMR NMR (for standards) Extract->NMR Compare Compare Quantitative and Qualitative Data LCMS->Compare GCMS->Compare HPLC->Compare NMR->Compare

Caption: Cross-validation workflow for analytical methods.

References

A Comparative Guide to the Enzymatic Specificity for cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of enzymes that interact with cis,cis-3,6-dodecadienoyl-CoA, a key intermediate in the β-oxidation of linoleic acid. Understanding the kinetic preferences of these enzymes is crucial for elucidating metabolic pathways and for the development of targeted therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated biochemical processes.

Introduction to Substrate Metabolism

This compound is a dienoyl-CoA intermediate that requires enzymatic modification before it can be further processed by the core β-oxidation pathway. The primary enzymes responsible for this transformation are the Δ³,Δ²-enoyl-CoA isomerases. These enzymes catalyze the shift of the cis-3 double bond to a trans-2 double bond, rendering the fatty acyl-CoA a suitable substrate for subsequent enzymatic reactions. This guide focuses on comparing the specificity of different Δ³,Δ²-enoyl-CoA isomerases and contrasts their activity with that of enoyl-CoA hydratases, another key class of enzymes in fatty acid metabolism.

Quantitative Comparison of Enzyme Kinetics

Direct kinetic data for the substrate this compound is scarce in the literature. Therefore, this comparison utilizes data from closely related C12 substrates to infer the substrate specificity of the relevant enzymes. The following table summarizes the Michaelis-Menten constants (Km) for various enzymes, providing an indication of their affinity for these substrates. A lower Km value suggests a higher affinity of the enzyme for the substrate.

EnzymeOrganismSubstrateKm (µM)Reference
Δ³,Δ²-Enoyl-CoA IsomeraseBovine Liver3-cis-Dodecenoyl-CoA32[1]
Mitochondrial Enoyl-CoA Hydratase 1 (ECHS1)HumanCrotonyl-CoA (C4)25(Implied)
Mitochondrial Enoyl-CoA Hydratase 1 (ECHS1)HumanHexanoyl-CoA (C6)~35(Implied)
Mitochondrial Enoyl-CoA Hydratase 1 (ECHS1)HumanOctanoyl-CoA (C8)~45(Implied)

Note: The kinetic data for Human Mitochondrial Enoyl-CoA Hydratase 1 (ECHS1) is inferred from graphical representations in the cited literature and is presented for a qualitative comparison of chain-length preference. The primary substrate for ECHS1 is trans-2-enoyl-CoA, and its affinity for cis,cis-3,6-dienoyl-CoA is expected to be significantly lower.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway involving this compound and a typical experimental workflow for assessing enzyme activity.

fatty_acid_oxidation_pathway cluster_linoleic_acid Linoleic Acid Beta-Oxidation Linoleic_Acid Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA Acyl-CoA Synthetase cis_cis_3_6_Dodecadienoyl_CoA This compound Linoleoyl_CoA->cis_cis_3_6_Dodecadienoyl_CoA 3 Cycles of Beta-Oxidation trans_cis_2_6_Dodecadienoyl_CoA trans,cis-2,6-Dodecadienoyl-CoA cis_cis_3_6_Dodecadienoyl_CoA->trans_cis_2_6_Dodecadienoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase Further_Oxidation Further Beta-Oxidation Cycles trans_cis_2_6_Dodecadienoyl_CoA->Further_Oxidation Enoyl-CoA Hydratase, etc. experimental_workflow cluster_workflow Enzyme Assay Workflow Substrate_Prep Synthesize and Purify This compound Reaction_Mix Prepare Reaction Mixture: Buffer, Substrate, Enzyme Substrate_Prep->Reaction_Mix Enzyme_Prep Purify Enzyme (e.g., Δ³,Δ²-Enoyl-CoA Isomerase) Enzyme_Prep->Reaction_Mix Incubation Incubate at Optimal Temperature and pH Reaction_Mix->Incubation Measurement Monitor Reaction Progress (Spectrophotometry at 263 nm) Incubation->Measurement Data_Analysis Calculate Kinetic Parameters (Km, Vmax, kcat/Km) Measurement->Data_Analysis

References

A Comparative Functional Analysis of cis,cis-3,6-Dodecadienoyl-CoA Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids, specifically arising from the metabolism of linoleoyl-CoA.[1] Its processing by the enzyme Δ³,Δ²-enoyl-CoA isomerase is a critical step in ensuring the complete degradation of these essential fatty acids for energy production.[2][3][4] Understanding the structure-activity relationships of this compound and its analogs is paramount for elucidating the intricacies of fatty acid metabolism and for the development of potential therapeutic agents targeting metabolic disorders.

This guide provides a comparative functional analysis of this compound and its potential analogs, drawing upon available experimental data. We will explore their roles in biological pathways, compare their interactions with key enzymes, and provide detailed experimental protocols for relevant assays.

Signaling Pathway: Mitochondrial β-Oxidation of Unsaturated Fatty Acids

The primary biological context for this compound is the mitochondrial β-oxidation pathway. The following diagram illustrates the steps leading to and from this intermediate.

beta_oxidation_pathway Linoleoyl-CoA Linoleoyl-CoA 3 cycles of β-oxidation 3 cycles of β-oxidation Linoleoyl-CoA->3 cycles of β-oxidation 3x Ac-CoA 3x FADH₂ 3x NADH This compound This compound 3 cycles of β-oxidation->this compound Δ³,Δ²-enoyl-CoA isomerase Δ³,Δ²-enoyl-CoA isomerase This compound->Δ³,Δ²-enoyl-CoA isomerase trans,cis-2,6-Dienoyl-CoA trans,cis-2,6-Dienoyl-CoA Δ³,Δ²-enoyl-CoA isomerase->trans,cis-2,6-Dienoyl-CoA Further β-oxidation Further β-oxidation trans,cis-2,6-Dienoyl-CoA->Further β-oxidation

Figure 1: Simplified pathway of linoleoyl-CoA β-oxidation.[1]

Comparative Quantitative Data

Direct comparative studies on a wide range of this compound analogs are limited in the current literature. However, data on the substrate specificity of enzymes involved in its metabolism, such as enoyl-CoA isomerases, can provide valuable insights into how structural modifications might affect biological activity.

Substrate/AnalogEnzymeOrganismVmax (relative %)Km (µM)Reference
trans-3-Hexenoyl-CoAMitochondrial Δ³,Δ²-enoyl-CoA isomeraseRat100-This is a placeholder value as specific Vmax was not provided in the source.
trans-3-Decenoyl-CoAMitochondrial Δ³,Δ²-enoyl-CoA isomeraseRat27.8-Calculated from a velocity ratio of 9:2.5 relative to C6 substrate.
trans-3-Dodecenoyl-CoAMitochondrial Δ³,Δ²-enoyl-CoA isomeraseRat11.1-Calculated from a velocity ratio of 9:1 relative to C6 substrate.
Dodecenoyl-CoAtrans-enoyl-CoA reductase from Treponema denticolaTreponema denticola-13 ± 2[5]
Hexenoyl-CoAtrans-enoyl-CoA reductase from Treponema denticolaTreponema denticola-23 ± 2[5]
Crotonyl-CoAtrans-enoyl-CoA reductase from Treponema denticolaTreponema denticola-26 ± 3[5]

Note: The data for the mitochondrial Δ³,Δ²-enoyl-CoA isomerase is derived from velocity ratios and provides a qualitative comparison of substrate preference based on acyl chain length. The data for trans-enoyl-CoA reductase demonstrates the impact of chain length on the Michaelis constant (Km), indicating a higher affinity for longer chain substrates.

Experimental Protocols

Synthesis of Acyl-CoA Analogs

A general chemo-enzymatic method can be employed for the synthesis of various acyl-CoA thioesters, including analogs of this compound.[6][7] This approach offers versatility for producing saturated, α,β-unsaturated, and α-carboxylated acyl-CoAs.

Workflow for Chemo-Enzymatic Synthesis of Acyl-CoA:

synthesis_workflow Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation e.g., CDI, ECF Activated Acyl Donor Activated Acyl Donor Activation->Activated Acyl Donor Enzymatic Ligation Enzymatic Ligation Activated Acyl Donor->Enzymatic Ligation + Coenzyme A Acyl-CoA Acyl-CoA Enzymatic Ligation->Acyl-CoA e.g., Acyl-CoA Synthetase Purification Purification Acyl-CoA->Purification e.g., HPLC Purified Acyl-CoA Purified Acyl-CoA Purification->Purified Acyl-CoA

Figure 2: General workflow for acyl-CoA synthesis.

Materials:

  • Carboxylic acid of interest (e.g., dodecadienoic acid isomer)

  • 1,1'-Carbonyldiimidazole (CDI) or Ethyl chloroformate (ECF) for activation

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM ATP)

  • HPLC system for purification

Protocol:

  • Activation of Carboxylic Acid:

    • CDI method: Dissolve the carboxylic acid in an appropriate organic solvent (e.g., THF). Add CDI in a 1:1 molar ratio and stir at room temperature for 15-30 minutes.

    • ECF method: Dissolve the carboxylic acid in an organic solvent and add a tertiary amine base (e.g., triethylamine). Cool the mixture to 0°C and add ECF dropwise. Stir for 30-60 minutes.

  • Enzymatic Ligation:

    • Prepare a reaction mixture containing the reaction buffer, CoA, and acyl-CoA synthetase.

    • Add the activated acyl donor from the previous step to the enzymatic reaction mixture.

    • Incubate at a suitable temperature (e.g., 30-37°C) for 1-4 hours. Monitor the reaction progress by HPLC.

  • Purification:

    • Once the reaction is complete, quench the reaction by adding an acid (e.g., formic acid).

    • Centrifuge to remove any precipitate.

    • Purify the acyl-CoA from the supernatant using reversed-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product.

Enoyl-CoA Isomerase Activity Assay

The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the cis-3-enoyl-CoA substrate.

Workflow for Enoyl-CoA Isomerase Assay:

isomerase_assay_workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Enzyme Add Enzyme Prepare Reaction Mixture->Add Enzyme Buffer, Substrate Monitor Absorbance Monitor Absorbance Add Enzyme->Monitor Absorbance Initiate Reaction Calculate Activity Calculate Activity Monitor Absorbance->Calculate Activity ΔA₂₆₃/min

Figure 3: Workflow for isomerase activity assay.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • This compound or its analog as a substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Protocol:

  • Prepare the reaction mixture in a cuvette by adding the assay buffer and the substrate to a final concentration of 50-100 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small amount of the purified enzyme.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of the substrate.

Conclusion

The functional comparison of this compound analogs is a crucial area of research for a deeper understanding of lipid metabolism and for the development of novel therapeutics. While direct comparative data remains scarce, the available information on the substrate specificities of related enzymes suggests that modifications to the acyl chain length and the position and configuration of double bonds can significantly impact biological activity. The provided experimental protocols offer a framework for the synthesis and functional characterization of novel analogs, which will be instrumental in filling the existing knowledge gaps and advancing the field. Future studies focusing on the systematic synthesis and kinetic analysis of a diverse range of dodecadienoyl-CoA analogs are essential for building a comprehensive structure-activity relationship profile.

References

Orthogonal Validation of cis,cis-3,6-Dodecadienoyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A robust and reliable quantification of cis,cis-3,6-Dodecadienoyl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research in drug development and life sciences. To ensure the accuracy and validity of analytical data, employing orthogonal methods is a critical strategy. This guide provides a detailed comparison of two powerful analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document outlines the experimental protocols for each method, presents a comparative analysis of their performance characteristics, and illustrates the orthogonal validation workflow and the putative biosynthetic pathway of this compound. The information is intended for researchers, scientists, and drug development professionals seeking to establish validated analytical methods for acyl-CoA compounds.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. LC-MS/MS is generally considered the gold standard for acyl-CoA analysis due to its superior sensitivity and specificity.[1] However, HPLC-UV provides a valuable orthogonal method for validation, confirming the results obtained by LC-MS/MS through a different detection principle.

Below is a summary of the typical performance parameters for the quantification of medium-chain di-unsaturated acyl-CoAs, like this compound, using these two methods. The data presented is an extrapolation based on published validation data for structurally similar acyl-CoAs.

Performance ParameterLC-MS/MSHPLC-UV
Linearity (R²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 1 - 10 fmol0.5 - 1.0 mM
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 15%
Specificity High (based on mass-to-charge ratio and fragmentation pattern)Moderate (risk of co-elution with compounds having similar UV absorbance)
Throughput HighModerate

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable quantification. The following sections describe the methodologies for sample preparation and analysis using LC-MS/MS and HPLC-UV.

Sample Preparation: Solid-Phase Extraction (SPE)

A common sample preparation procedure for both methods involves the extraction and purification of this compound from biological matrices.

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for analysis.

Method 1: LC-MS/MS Analysis

This method offers high sensitivity and specificity for the quantification of this compound.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.

    • Product Ions: Specific fragment ions generated by collision-induced dissociation. The neutral loss of the 5'-ADP moiety (m/z 507) is a characteristic fragmentation for acyl-CoAs.[2]

Method 2: HPLC-UV Analysis

This method serves as a robust orthogonal technique to confirm the quantification results from LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 5.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Ultraviolet (UV) Detection:

    • Wavelength: 260 nm, which corresponds to the maximum absorbance of the adenine moiety in the Coenzyme A molecule.

Mandatory Visualizations

The following diagrams illustrate the orthogonal validation workflow and the putative biosynthetic pathway of this compound.

Orthogonal_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Validation cluster_result Final Result Biological_Sample Biological Sample SPE Solid-Phase Extraction Biological_Sample->SPE LC_MSMS LC-MS/MS Quantification SPE->LC_MSMS Primary Method HPLC_UV HPLC-UV Quantification SPE->HPLC_UV Orthogonal Method Comparison Compare Results LC_MSMS->Comparison HPLC_UV->Comparison Validated_Quantification Validated Quantification Comparison->Validated_Quantification Confirm Accuracy

Caption: Orthogonal validation workflow for this compound quantification.

Biosynthetic_Pathway cluster_pathway Putative Biosynthesis of this compound Lauroyl_CoA Lauroyl-CoA (C12:0) Delta3_Desaturase Δ3-Desaturase (e.g., SCD1 activity) Lauroyl_CoA->Delta3_Desaturase cis_3_Dodecenoyl_CoA cis-3-Dodecenoyl-CoA Delta6_Desaturase Δ6-Desaturase (FADS2) cis_3_Dodecenoyl_CoA->Delta6_Desaturase cis_cis_3_6_Dodecadienoyl_CoA This compound Delta3_Desaturase->cis_3_Dodecenoyl_CoA Delta6_Desaturase->cis_cis_3_6_Dodecadienoyl_CoA

Caption: Putative biosynthetic pathway of this compound in mammals.

The biosynthesis of this compound in mammals is not well-characterized. However, a plausible pathway involves the sequential desaturation of lauroyl-CoA (C12:0-CoA). The initial desaturation at the Δ3 position could be catalyzed by an enzyme with Stearoyl-CoA desaturase (SCD1) like activity, followed by a Δ6-desaturation catalyzed by Fatty Acid Desaturase 2 (FADS2). FADS2 is known to act on various fatty acid chain lengths.[3]

References

A Comparative Guide to the Structural Verification of cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural verification of lipid molecules such as cis,cis-3,6-Dodecadienoyl-CoA is foundational for understanding their roles in metabolic pathways and for the development of targeted therapeutics. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for elucidating detailed molecular structure, a comprehensive analysis often involves complementary techniques. This guide provides an objective comparison of NMR spectroscopy with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural verification of this compound, supported by representative experimental data and detailed protocols.

Structural Verification by NMR Spectroscopy

NMR spectroscopy offers an unparalleled, non-destructive insight into the molecular framework of this compound, enabling the precise determination of its carbon skeleton and the stereochemistry of its double bonds. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

Representative NMR Data for this compound

Carbon No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-~172.0 (C=O)
2~2.5 (t)~34.0
3~5.4 (m)~128.0
4~5.4 (m)~130.0
5~2.8 (t)~25.6
6~5.4 (m)~127.0
7~5.4 (m)~131.0
8~2.0 (q)~27.2
9~1.3 (m)~29.0
10~1.3 (m)~31.5
11~1.3 (m)~22.6
12~0.9 (t)~14.1
CoA-H8~8.5 (s)-
CoA-H2~8.3 (s)-
CoA-H1'~6.1 (d)-

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or D₂O with a co-solvent).

  • Add a small amount of an internal standard (e.g., TMS or a deuterated solvent residual peak) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR: Acquire with a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire with a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds. Proton decoupling should be applied.

  • 2D COSY: Acquire to establish ¹H-¹H spin-spin coupling networks.

  • 2D HSQC: Acquire to determine one-bond ¹H-¹³C correlations.

  • 2D HMBC: Acquire to determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the coupling constants (J-values) in the ¹H spectrum to deduce the cis stereochemistry of the double bonds (typically around 10-12 Hz for cis coupling).

  • Correlate the signals in the 2D spectra to build the complete molecular structure.

Workflow for NMR-based Structural Verification

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Purified_Sample Purified this compound Dissolution Dissolution in Deuterated Solvent Purified_Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Verification Structure Verification Assignment->Structure_Verification

Figure 1. Experimental workflow for NMR-based structural verification.

Alternative Structural Verification Methods

While NMR provides the most detailed structural information, other techniques are invaluable, particularly for confirming molecular weight and analyzing purity.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acyl-CoAs, a derivatization step is typically required to cleave the acyl chain from the CoA moiety and convert it into a more volatile ester, commonly a fatty acid methyl ester (FAME).

Performance Comparison: NMR vs. GC-MS

Parameter NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Information Detailed 3D structure, stereochemistry, connectivityMolecular weight of derivative, fragmentation pattern
Sample Prep Simple dissolutionDerivatization required (e.g., to FAME)
Sensitivity LowerHigher
Quantitation Good for relative quantitationExcellent with internal standards
Destructive? NoYes

Experimental Protocol for GC-MS Analysis (as FAME)

1. Transesterification to FAME:

  • To the acyl-CoA sample, add a solution of 2% H₂SO₄ in methanol.

  • Heat the mixture at 80°C for 1-2 hours.

  • After cooling, add water and extract the FAMEs with hexane.

  • Dry the hexane layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

2. GC-MS Analysis:

  • Inject the FAME sample onto a GC equipped with a suitable capillary column (e.g., a wax or polar column).

  • Use a temperature gradient to separate the FAMEs. A typical program starts at a lower temperature and ramps up to a higher temperature to elute all components.

  • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • The resulting mass spectrum will show the molecular ion of the FAME and a characteristic fragmentation pattern that can be used for identification by comparison to spectral libraries.

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of acyl-CoAs in complex biological matrices. This technique can analyze the intact acyl-CoA molecule without the need for derivatization.

Performance Comparison: NMR vs. LC-MS/MS

Parameter NMR Spectroscopy Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Information Detailed 3D structure, stereochemistry, connectivityPrecise molecular weight, fragmentation for structural clues
Sample Prep Simple dissolutionExtraction from matrix often required
Sensitivity LowerVery High
Quantitation Good for relative quantitationExcellent with isotopically labeled standards
Destructive? NoYes

Experimental Protocol for LC-MS/MS Analysis

1. Sample Extraction:

  • For biological samples, extract the acyl-CoAs using a solvent precipitation method (e.g., with acetonitrile/methanol/water).

  • Centrifuge to pellet proteins and other debris.

  • The supernatant containing the acyl-CoAs can be directly analyzed or further purified by solid-phase extraction (SPE).

2. LC-MS/MS Analysis:

  • Use a reversed-phase C18 column for chromatographic separation.

  • A gradient elution with a mobile phase containing a volatile buffer (e.g., ammonium acetate) is typically employed.

  • The mass spectrometer is operated in electrospray ionization (ESI) mode, often in positive ion mode for acyl-CoAs.

  • In tandem MS (MS/MS), the precursor ion corresponding to the mass of this compound is selected and fragmented to produce a characteristic product ion spectrum, which is used for confirmation and quantification.

Logical Flow for Method Selection

Method_Selection cluster_questions cluster_methods Start Goal: Structural Verification of This compound Question1 Need for complete 3D structure and stereochemistry? Start->Question1 Question2 Is the sample pure and abundant? Question1->Question2 No NMR Primary Method: NMR Spectroscopy Question1->NMR Yes Question3 Need for high sensitivity and analysis in complex matrix? Question2->Question3 No Question2->NMR Yes GCMS Complementary Method: GC-MS (as FAME) Question3->GCMS No LCMS Primary Method for Quantitation & Complex Samples: LC-MS/MS Question3->LCMS Yes

Figure 2. Decision logic for selecting an appropriate analytical method.

Conclusion

The structural verification of this compound is most comprehensively achieved using a multi-technique approach. NMR spectroscopy is indispensable for the complete de novo structure elucidation and confirmation of stereochemistry. For routine analysis, purity assessment, and quantification, especially in complex biological samples, GC-MS (after derivatization) and LC-MS/MS offer superior sensitivity and are powerful complementary techniques. The choice of methodology should be guided by the specific research question, sample purity, and available instrumentation.

A critical review of experimental evidence for cis,cis-3,6-Dodecadienoyl-CoA functions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical review of the experimental evidence surrounding the functions of cis,cis-3,6-Dodecadienoyl-CoA, an intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. This document objectively compares its known activities with alternative substrates and provides supporting experimental data to aid in future research and therapeutic development.

Introduction

This compound is a medium-chain unsaturated fatty acyl-CoA that emerges from the initial cycles of β-oxidation of linoleoyl-CoA.[1] Its primary established function is to serve as a substrate for the enzyme 3,2-trans-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase.[2][3] This isomerization is a critical step in the degradation of polyunsaturated fatty acids with cis double bonds at odd-numbered carbon positions, allowing them to re-enter the main β-oxidation spiral. The efficiency of this process is vital for cellular energy homeostasis, and its dysfunction can be implicated in various metabolic disorders.

Biochemical Function and Signaling Pathway

The central role of this compound is within the mitochondrial matrix, where it is a key intermediate in the breakdown of dietary polyunsaturated fats. The pathway can be visualized as follows:

beta_oxidation_pathway Linoleoyl-CoA Linoleoyl-CoA 3 cycles of β-oxidation 3 cycles of β-oxidation Linoleoyl-CoA->3 cycles of β-oxidation This compound This compound 3 cycles of β-oxidation->this compound 3,2-trans-enoyl-CoA isomerase 3,2-trans-enoyl-CoA isomerase This compound->3,2-trans-enoyl-CoA isomerase trans,cis-Lauro-2,6-dienoyl-CoA trans,cis-Lauro-2,6-dienoyl-CoA 3,2-trans-enoyl-CoA isomerase->trans,cis-Lauro-2,6-dienoyl-CoA Further β-oxidation Further β-oxidation trans,cis-Lauro-2,6-dienoyl-CoA->Further β-oxidation Acetyl-CoA Acetyl-CoA Further β-oxidation->Acetyl-CoA

Beta-oxidation of Linoleoyl-CoA.

Comparative Performance and Experimental Data

The enzymatic conversion of this compound is catalyzed by 3,2-trans-enoyl-CoA isomerase. This enzyme exhibits different substrate specificities depending on its subcellular localization (mitochondrial or peroxisomal) and the chain length and configuration of the acyl-CoA substrate. While specific kinetic data for this compound is not extensively reported, data for structurally related substrates provide a basis for comparison.

Mitochondrial 3,2-trans-enoyl-CoA isomerase from rat liver has been shown to have a preference for shorter chain trans-3-enoyl-CoA substrates. The relative velocity of the enzyme with C6, C10, and C12 trans-3-enoyl substrates was found to be in a ratio of 9:2.5:1, respectively.[3] This suggests that as the carbon chain elongates, the efficiency of the mitochondrial isomerase decreases for trans-isomers. The reaction rate for (3Z) or cis-isomers is generally about ten times higher than for (3E) or trans-isomers, highlighting the enzyme's crucial role in processing the cis-intermediates generated from the breakdown of common dietary unsaturated fatty acids.[4]

Substrate (Rat Mitochondrial 3,2-trans-enoyl-CoA Isomerase)Relative Velocity
trans-3-Hexenoyl-CoA (C6)9
trans-3-Decenoyl-CoA (C10)2.5
trans-3-Dodecenoyl-CoA (C12)1

Table 1: Relative velocities of rat mitochondrial 3,2-trans-enoyl-CoA isomerase with different trans-3-enoyl-CoA substrates. Data extracted from[3].

A plant peroxisomal Δ³,Δ²-enoyl-CoA isomerase showed that cis-hexenoyl-CoA was the most effective substrate among various C6 to C12 enoyl-CoA species tested.[1] This suggests that substrate preference can vary significantly between organisms and organelles.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is not commercially widespread and typically requires a multi-step chemical synthesis of the corresponding fatty acid followed by its enzymatic or chemical ligation to Coenzyme A.

Step 1: Synthesis of cis,cis-3,6-dodecadienoic acid. This can be achieved through various organic synthesis routes, often involving Wittig reactions or other stereoselective olefin synthesis methods to control the geometry of the double bonds.

Step 2: Conversion to the Acyl-CoA. The synthesized fatty acid can be converted to its coenzyme A thioester. A common method involves the activation of the fatty acid to a mixed anhydride or an acyl chloride, followed by reaction with Coenzyme A.

synthesis_workflow Starting Materials Starting Materials Stereoselective Olefin Synthesis Stereoselective Olefin Synthesis Starting Materials->Stereoselective Olefin Synthesis cis,cis-3,6-dodecadienoic acid cis,cis-3,6-dodecadienoic acid Stereoselective Olefin Synthesis->cis,cis-3,6-dodecadienoic acid Activation Activation cis,cis-3,6-dodecadienoic acid->Activation Acyl-CoA Synthesis Acyl-CoA Synthesis Activation->Acyl-CoA Synthesis This compound This compound Acyl-CoA Synthesis->this compound Coenzyme A Coenzyme A Coenzyme A->Acyl-CoA Synthesis

Synthesis of this compound.
Enzymatic Assay for 3,2-trans-enoyl-CoA Isomerase

The activity of 3,2-trans-enoyl-CoA isomerase can be measured using a spectrophotometric assay. This assay couples the formation of the product, a 2-trans-enoyl-CoA, to the activity of enoyl-CoA hydratase, which converts the 2-trans-enoyl-CoA to 3-hydroxyacyl-CoA. The subsequent oxidation of 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase is monitored by the reduction of NAD⁺ to NADH at 340 nm.

Reaction Mixture:

  • Phosphate buffer (pH 7.4)

  • NAD⁺

  • Enoyl-CoA hydratase (auxiliary enzyme)

  • 3-Hydroxyacyl-CoA dehydrogenase (auxiliary enzyme)

  • Purified 3,2-trans-enoyl-CoA isomerase

  • This compound (substrate)

Procedure:

  • Combine all components except the substrate in a cuvette and measure the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is proportional to the activity of the 3,2-trans-enoyl-CoA isomerase.

assay_workflow cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection This compound This compound 2-trans-enoyl-CoA 2-trans-enoyl-CoA This compound->2-trans-enoyl-CoA 3,2-trans-enoyl-CoA isomerase 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA 2-trans-enoyl-CoA->3-hydroxyacyl-CoA enoyl-CoA hydratase 3-ketoacyl-CoA 3-ketoacyl-CoA 3-hydroxyacyl-CoA->3-ketoacyl-CoA 3-hydroxyacyl-CoA dehydrogenase NAD+ NAD+ NADH NADH NAD+->NADH reduction Spectrophotometer (340 nm) Spectrophotometer (340 nm) NADH->Spectrophotometer (340 nm) absorbance

Coupled spectrophotometric assay.

Conclusion and Future Directions

The experimental evidence solidifies the role of this compound as a crucial intermediate in the β-oxidation of polyunsaturated fatty acids. Its efficient isomerization by 3,2-trans-enoyl-CoA isomerase is essential for maintaining metabolic flux. However, a significant gap in the literature exists regarding detailed kinetic studies of this specific substrate with various isomerase isozymes. Future research should focus on:

  • Quantitative Kinetic Analysis: Determining the Km and Vmax of mitochondrial and peroxisomal 3,2-trans-enoyl-CoA isomerases for this compound and comparing these values to a broader range of C12 and other chain length enoyl-CoA isomers.

  • Structural Biology: Elucidating the crystal structure of 3,2-trans-enoyl-CoA isomerase in complex with this compound to understand the molecular basis of substrate specificity.

  • Metabolic Flux Analysis: Utilizing stable isotope tracers to quantify the in vivo flux through this pathway under different physiological and pathological conditions.

Addressing these areas will provide a more complete understanding of the role of this compound in cellular metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

Safety Operating Guide

Safe Disposal of cis,cis-3,6-Dodecadienoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment and Handling

Before beginning any procedure involving cis,cis-3,6-Dodecadienoyl-CoA, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure risk and ensures personal safety. Always handle the compound in a well-ventilated area, preferably within a fume hood.

Recommended PPE:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: If swallowed, rinse the mouth with water and seek medical attention.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and any spill cleanup materials, in a designated and clearly labeled chemical waste container.

    • The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and list the full chemical name: "this compound" and any other components in the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, heat, and ignition sources.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.

Summary of Safety and Handling Information

The following table summarizes key safety and handling information for acyl-CoA compounds based on data for similar chemicals.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1][2][3]
First Aid: Skin Contact Wash off immediately with soap and plenty of water.[2]
First Aid: Eye Contact Rinse immediately with plenty of water for at least 15 minutes.[2]
Disposal Dispose of contents/container to an approved waste disposal plant.[3]
Environmental Precautions Do not empty into drains.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill or Contaminated Material? ppe->spill collect Collect Waste in a Designated, Labeled Container store Store Sealed Container in Designated Waste Area collect->store spill_yes Clean Spill with Absorbent Material spill->spill_yes Yes spill_no Unused or Expired Reagent spill->spill_no No spill_yes->collect spill_no->collect contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

References

Personal protective equipment for handling cis,cis-3,6-Dodecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of cis,cis-3,6-Dodecadienoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a substance with potential hazards. A thorough risk assessment should be conducted before commencing any work. The following procedures are based on best practices for handling similar biochemical reagents, specifically unsaturated fatty acyl-CoA compounds.

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is the minimum requirement when handling this compound to protect against potential chemical, biological, or radiological hazards.[1][2] The appropriate level of PPE should be determined by a site-specific risk assessment.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Body Protection Standard laboratory coat.Fire-resistant lab coat, disposable gown or coveralls.[3]
Hand Protection Disposable nitrile gloves.[1]Double-gloving with nitrile gloves or wearing chemical-resistant gloves over nitrile gloves.[1][3]
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant).[1]Chemical splash goggles or a full-face shield when there is a risk of splashing.[2][3]
Foot Protection Closed-toe shoes.[4]Chemical-resistant boots may be necessary in areas with large quantities of hazardous materials.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood.A NIOSH-approved respirator may be required if working with powders outside of a containment system or if aerosols may be generated.[3][4]

II. Operational Plan: Handling Procedures

All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Step 1 Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Step 2 Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Step 3 Perform Experiment Perform Experiment Dissolve Compound->Perform Experiment Step 4 Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Step 5 Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Step 6 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 7

Caption: Standard operational workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Don the appropriate PPE as outlined in the table above.

    • Prepare your work surface by covering it with absorbent, disposable bench paper.

    • If the compound is in solid form, handle it in a manner that avoids generating dust.

  • Handling:

    • Use clean, chemical-resistant spatulas and glassware.

    • If dissolving the compound, add the solvent slowly to the vial containing the compound.

    • Keep containers tightly closed when not in use.[5]

    • Avoid contact with skin and eyes.[6][7] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][7]

    • For long-term stability, storage at -20°C is recommended for many fatty acyl-CoA compounds.[8]

III. Disposal Plan

All waste generated from handling this compound must be considered hazardous waste unless determined otherwise by a qualified professional.

Waste TypeDisposal Procedure
Solid Waste Contaminated lab coats, gloves, bench paper, and any unused compound should be placed in a clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for the disposal of chemical waste. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis,cis-3,6-Dodecadienoyl-CoA
Reactant of Route 2
cis,cis-3,6-Dodecadienoyl-CoA

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